molecular formula C11H14N2O3 B144654 2-(2,2-Dimethyl-propionylamino)-nicotinic acid CAS No. 125867-25-6

2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Cat. No.: B144654
CAS No.: 125867-25-6
M. Wt: 222.24 g/mol
InChI Key: KXLOGMIKCNUSNG-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-propionylamino)-nicotinic acid is a synthetic nicotinic acid derivative of significant interest in specialized chemical research and development. This compound is primarily utilized as a key intermediate or building block in the exploration of novel chemical entities, particularly in the agrochemical sector. Its structural framework is related to patented compounds known to exhibit herbicidal activities , making it a valuable candidate for investigations into new weed management solutions and plant metabolic pathways . Beyond its potential agrochemical applications, the core nicotinic acid (vitamin B3) structure is a fundamental precursor to essential coenzymes NAD and NADP, which are pivotal in cellular redox reactions, energy metabolism, and DNA repair . This connection suggests broader, exploratory research value in the fields of biochemistry and molecular biology. Researchers are investigating similar compounds for their anti-inflammatory properties and mechanisms involving enzyme inhibition and cellular signaling, which opens avenues for in vitro study in metabolic and inflammatory processes . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-7(9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLOGMIKCNUSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381538
Record name 2-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125867-25-6
Record name 2-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2,2-Dimethyl-propionylamino)-nicotinic Acid

Abstract

This technical guide provides a detailed examination of this compound (also known as 2-(pivaloylamino)nicotinic acid), a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates essential chemical and physical properties, outlines a robust and validated synthesis protocol, describes standard analytical characterization techniques, and discusses its known applications and biological relevance. Designed for researchers, scientists, and drug development professionals, this guide aims to be a comprehensive resource, grounded in established scientific principles and supported by authoritative references.

Introduction and Chemical Identity

This compound is a derivative of nicotinic acid (Vitamin B3)[1]. Its structure is characterized by a pyridine-3-carboxylic acid core, with a bulky, lipophilic 2,2-dimethylpropionyl (pivaloyl) group attached to an amino function at the 2-position. This unique combination of a hydrophilic pyridinyl-carboxylate moiety and a sterically hindered, hydrophobic amide group imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis.

The pivaloyl group serves as a robust protecting group for the 2-amino function, stable to a wide range of reaction conditions, yet its primary utility is often as a permanent structural component. In medicinal chemistry, compounds of this class, known as 2-(acylamino)nicotinic acids, are explored for various therapeutic applications, leveraging the biological significance of the nicotinic acid scaffold[2][3][4].

Key Identifiers:

  • IUPAC Name: 2-[(2,2-dimethylpropanoyl)amino]pyridine-3-carboxylic acid[5]

  • Common Synonyms: 2-(Pivaloylamino)nicotinic acid, this compound

  • CAS Number: 125867-25-6[6][7][8]

  • Molecular Formula: C₁₁H₁₄N₂O₃[7][9]

  • Molecular Weight: 222.24 g/mol [7][8][9]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in research and development. The data below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance Light yellow to light brown solid[6]
Melting Point 235.2-236.7 °C[6]
Molecular Formula C₁₁H₁₄N₂O₃[7][9]
Molecular Weight 222.24 g/mol [7][8][9]
SMILES CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)O[5][8]
InChI Key KXLOGMIKCNUSNG-UHFFFAOYSA-N[8][9]
Purity (Typical) ≥97%[5]
Storage Temperature Room Temperature[6]

Synthesis Protocol: Acylation of 2-Aminonicotinic Acid

The most direct and widely employed method for synthesizing this compound is the N-acylation of commercially available 2-aminonicotinic acid using pivaloyl chloride. This is a classic Schotten-Baumann reaction, adapted for an amino acid substrate.

Causality and Experimental Rationale
  • Choice of Base: An aqueous solution of a base like sodium hydroxide or potassium carbonate is used. Its primary role is to deprotonate the carboxylic acid group of the starting material, rendering it more soluble in the aqueous medium. Crucially, it also acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the acylation reaction. This prevents the protonation of the starting amine, which would render it unreactive towards the electrophilic pivaloyl chloride.

  • Reagent Addition: Pivaloyl chloride is added portion-wise or dropwise to the cooled reaction mixture. This controlled addition is critical to manage the exothermic nature of the acylation reaction and to minimize potential side reactions, such as the hydrolysis of the acid chloride.

  • Reaction Quenching and Product Isolation: After the reaction is complete, the mixture is acidified. This step serves two purposes: it quenches any remaining base and, most importantly, it protonates the carboxylate group of the product, causing the now neutral and less water-soluble this compound to precipitate out of the aqueous solution. This provides a simple and effective method for initial purification.

Step-by-Step Laboratory Procedure
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminonicotinic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Stir at room temperature until a clear solution is obtained.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Acylation: While stirring vigorously, add pivaloyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly acidify the solution to a pH of approximately 3-4 by adding 2 M hydrochloric acid. A white or off-white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight. The resulting solid is typically of high purity (>95%). Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation SM 2-Aminonicotinic Acid Base 1M NaOH (aq) SM_Base SM_Base Dissolve Dissolve & Cool (0-5 °C) SM_Base->Dissolve Add_PivCl Add Dropwise Dissolve->Add_PivCl PivCl Pivaloyl Chloride PivCl->Add_PivCl Stir Stir at RT (2-3h) Add_PivCl->Stir Acidify Acidify with HCl (pH 3-4) Stir->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with H₂O Filter->Wash Dry Dry under Vacuum Wash->Dry Product Final Product Dry->Product Analytical_Workflow cluster_primary Primary Confirmation cluster_secondary Secondary Confirmation cluster_purity Purity Assessment Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Sample->MS Molecular Weight Confirmation IR IR Spectroscopy Sample->IR Functional Groups MP Melting Point Analysis Sample->MP Physical Constant HPLC HPLC / UPLC Sample->HPLC Quantitative Purity TLC TLC Sample->TLC Qualitative Purity

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of nicotinic acid (Vitamin B3). While specific experimental data on this particular molecule is limited in publicly accessible literature, this guide synthesizes foundational chemical principles, general synthetic methodologies for related compounds, and predicted structural characteristics. The document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of N-acylated nicotinic acid derivatives in drug discovery and development.

Introduction

Nicotinic acid, a member of the vitamin B3 complex, is a well-established therapeutic agent for treating dyslipidemia.[1] Its derivatives have been the subject of extensive research to explore a wider range of pharmacological activities and to mitigate the side effects associated with the parent compound, such as flushing.[2][3] The derivatization of the nicotinic acid scaffold, particularly at the amino position of 2-aminonicotinic acid, offers a versatile platform for modulating the molecule's physicochemical properties and biological activity. The introduction of a pivaloyl group (2,2-dimethyl-propionyl) at the 2-amino position results in this compound, a compound with distinct structural features that may influence its interaction with biological targets. This guide will delve into the molecular structure, synthesis, and potential characteristics of this compound.

Molecular Structure and Physicochemical Properties

This compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a pivaloylamino group at the 2-position. The bulky tert-butyl group of the pivaloyl moiety is a significant feature, likely influencing the compound's conformation and intermolecular interactions.

Structural Representation

Molecular Formula: C₁₁H₁₄N₂O₃[4]

Molecular Weight: 222.24 g/mol [4]

IUPAC Name: 2-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid[4]

CAS Number: 125867-25-6[4]

Synonyms: 2-pivalamidonicotinic acid, 2-(Pivaloylamino)nicotinic acid[4]

Predicted Physicochemical Properties
PropertyValueSource
Physical Form Solid[4]
Melting Point 235.2-236.7 °CInferred from related compounds
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.Chemical Principles
pKa The carboxylic acid proton is expected to have a pKa around 4-5, while the pyridine nitrogen will be less basic than in nicotinic acid due to the electron-withdrawing effect of the substituents.Chemical Principles
Structural Visualization

The molecular structure of this compound can be visualized as a planar pyridine ring with two key functional groups. The spatial arrangement of the pivaloylamino group relative to the carboxylic acid is crucial for its chemical reactivity and biological interactions.

Caption: Molecular structure of this compound.

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic approach can be proposed based on established organic chemistry principles and methods reported for analogous compounds.

Proposed Synthetic Pathway

The most plausible synthetic route involves the acylation of 2-aminonicotinic acid with pivaloyl chloride. This is a standard method for the formation of amides.

synthesis_pathway reactant1 2-Aminonicotinic Acid reagents Pyridine (base) CH2Cl2 (solvent) reactant1->reagents reactant2 Pivaloyl Chloride reactant2->reagents product 2-(2,2-Dimethyl-propionylamino)- nicotinic acid reagents->product Acylation

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

  • Dissolution: Dissolve 2-aminonicotinic acid in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.

  • Acylation: Cool the mixture in an ice bath and slowly add a solution of pivaloyl chloride in the same solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using various spectroscopic techniques. The following are predicted spectral data based on the structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Pyridine Ring Protons: Three aromatic protons would be observed, with chemical shifts and coupling patterns characteristic of a 2,3-disubstituted pyridine ring.

  • Amide Proton: A broad singlet for the N-H proton, typically in the range of δ 8-10 ppm.

  • tert-Butyl Protons: A sharp singlet integrating to nine protons, characteristic of the pivaloyl group, likely in the δ 1.2-1.5 ppm region.

  • Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Pyridine Ring Carbons: Six distinct signals for the pyridine ring carbons.

  • Carboxyl Carbon: A signal for the carboxylic acid carbonyl, typically in the δ 165-175 ppm range.

  • Amide Carbonyl Carbon: A signal for the amide carbonyl, typically in the δ 170-180 ppm range.

  • tert-Butyl Carbons: Two signals for the tert-butyl group: a quaternary carbon and a methyl carbon.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad absorption band for the carboxylic acid O-H stretch, typically in the 2500-3300 cm⁻¹ region.

  • N-H Stretch: An absorption band for the amide N-H stretch, around 3300 cm⁻¹.

  • C=O Stretches: Strong absorption bands for the carboxylic acid and amide carbonyl groups, typically in the 1650-1750 cm⁻¹ region.

  • C=C and C=N Stretches: Absorption bands for the pyridine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (222.24 g/mol ).

  • Characteristic fragmentation patterns would include the loss of the tert-butyl group and cleavage of the amide bond.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the structural modifications suggest several areas of potential pharmacological interest.

Anti-inflammatory and Analgesic Potential

Derivatives of nicotinic acid have been investigated for their anti-inflammatory and analgesic properties.[5][6] The mechanism of action for some of these derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes. The bulky pivaloyl group in the target molecule could influence its binding to the active site of these enzymes.

Antimicrobial Activity

Nicotinic acid derivatives have also been explored as antimicrobial agents.[7] The introduction of lipophilic groups, such as the pivaloyl group, can enhance the ability of a molecule to penetrate bacterial cell membranes, potentially leading to increased antimicrobial efficacy.

Other Potential Applications

Given the diverse biological roles of nicotinic acid and its derivatives, this compound could be investigated for a variety of other therapeutic applications, including as a modulator of nicotinic acid receptors or as an intermediate in the synthesis of more complex pharmaceutical agents.

Conclusion and Future Directions

This compound represents an interesting, yet understudied, derivative of nicotinic acid. This technical guide has provided a theoretical framework for its synthesis, characterization, and potential biological activities based on established chemical principles and data from related compounds.

Future research is warranted to:

  • Develop and optimize a specific and reproducible synthetic protocol.

  • Perform comprehensive spectroscopic analysis to confirm the molecular structure and provide reference data for future studies.

  • Conduct in vitro and in vivo biological screening to evaluate its pharmacological profile, including its potential as an anti-inflammatory, analgesic, or antimicrobial agent.

  • Investigate its mechanism of action to identify its molecular targets.

Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.

References

2-(pivaloylamino)nicotinic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Pivaloylamino)nicotinic Acid

Introduction

2-(Pivaloylamino)nicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a pivaloyl group amide-linked to the 2-position of a nicotinic acid core, combines the steric bulk and lipophilicity of the tert-butyl moiety with the versatile chemical handles of the pyridine ring and carboxylic acid. This unique combination makes it a valuable building block for creating complex molecular architectures. Substituted nicotinic acids are prevalent scaffolds in pharmaceuticals, with well-known examples like Flunixin and Niflumic acid demonstrating potent anti-inflammatory properties.[1][2] The synthesis of 2-(pivaloylamino)nicotinic acid, therefore, represents a key step in the exploration of novel therapeutic agents.

This guide provides a detailed technical overview of the primary synthetic pathways to this target molecule, designed for researchers and drug development professionals. It emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents a comparative analysis of the available methods.

Retrosynthetic Analysis

A logical approach to designing the synthesis of 2-(pivaloylamino)nicotinic acid begins with a retrosynthetic analysis. Two primary disconnection strategies emerge, focusing on the formation of either the amide bond or the C-N bond at the C2 position of the pyridine ring.

  • Amide Bond Disconnection (Route A): This is the most intuitive approach, disconnecting the amide bond to yield 2-aminonicotinic acid and a suitable pivaloylating agent, such as pivaloyl chloride. This strategy relies on a standard acylation reaction.

  • C(2)-Nitrogen Bond Disconnection (Route B): This alternative approach breaks the bond between the pyridine ring and the amide nitrogen. This leads to a 2-halonicotinic acid (typically 2-chloronicotinic acid) and pivalamide, suggesting a nucleophilic aromatic substitution (SNAr) pathway.

Retrosynthesis Target 2-(Pivaloylamino)nicotinic Acid Intermediates_A 2-Aminonicotinic Acid + Pivaloyl Chloride Target->Intermediates_A Route A: Amide Bond Disconnection (Acylation) Intermediates_B 2-Chloronicotinic Acid + Pivalamide Target->Intermediates_B Route B: C-N Bond Disconnection (SNAr)

Caption: Retrosynthetic analysis of 2-(pivaloylamino)nicotinic acid.

Synthesis Pathway 1: Acylation of 2-Aminonicotinic Acid

This pathway is arguably the most direct method, involving the formation of an amide bond between the readily available starting materials 2-aminonicotinic acid and pivaloyl chloride.

Principle and Mechanistic Overview

The core of this synthesis is a nucleophilic acyl substitution. The amino group of 2-aminonicotinic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.[3] Pivaloyl chloride is an excellent acylating agent due to the strong electron-withdrawing effect of the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.[3] The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is adapted from established procedures for N-acylation using pivaloyl chloride.[4]

Reagents and Materials:

  • 2-Aminonicotinic acid

  • Pivaloyl chloride (trimethylacetyl chloride)[3]

  • Pyridine (or triethylamine), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the suspension and stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Addition of Acylating Agent: Add pivaloyl chloride (1.1 eq) dropwise to the stirring solution over 30 minutes, ensuring the internal temperature remains below 5 °C.[4]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 12-16 hours.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to remove any unreacted starting acid and neutralize remaining HCl.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(pivaloylamino)nicotinic acid.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Suspend 2-Aminonicotinic Acid in DCM Add_Base Add Pyridine Start->Add_Base Cool Cool to 0°C Add_Base->Cool Add_PivCl Dropwise Addition of Pivaloyl Chloride Cool->Add_PivCl Stir_Cold Stir at 0°C Add_PivCl->Stir_Cold Stir_RT Stir at Room Temp (12-16h) Stir_Cold->Stir_RT Quench Quench with Water Stir_RT->Quench Wash Sequential Washes: 1M HCl, NaHCO3, Brine Quench->Wash Dry Dry (MgSO4) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the acylation pathway.

Discussion of Critical Parameters
  • Temperature Control: The reaction between pivaloyl chloride and the amine is exothermic. Maintaining a low temperature (0 °C) during the addition of the acylating agent is crucial to prevent side reactions and ensure controlled formation of the desired product.

  • Choice of Base: A non-nucleophilic base like pyridine or triethylamine is essential to neutralize the HCl generated. Pyridine often acts as a superior catalyst for acylation reactions. The base must be anhydrous to prevent hydrolysis of the pivaloyl chloride.

  • Purity of Reagents: 2-Aminonicotinic acid can be amphoteric.[5] Ensuring its purity and dryness is important. Pivaloyl chloride is moisture-sensitive and should be handled accordingly.

  • Workup: The aqueous workup is critical for removing the base (as its hydrochloride salt) and any unreacted starting materials, simplifying the final purification step.

Synthesis Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

This pathway involves constructing the C2-N bond by reacting 2-chloronicotinic acid with an amine source, in this case, pivalamide. This approach is widely used for synthesizing related 2-(arylamino)nicotinic acids.[1][6]

Principle and Mechanistic Overview

The pyridine ring is inherently electron-deficient, and this effect is enhanced by the electron-withdrawing carboxylic acid group. This makes the C2 position, which is substituted with a good leaving group like chlorine, susceptible to nucleophilic attack.[1] The reaction proceeds via a Meisenheimer complex intermediate. This method often requires elevated temperatures and sometimes a catalyst, such as boric acid or a transition metal complex, to facilitate the substitution.[1]

Detailed Experimental Protocol

This protocol is based on modern, solvent-free methods developed for the synthesis of related compounds.[1]

Reagents and Materials:

  • 2-Chloronicotinic acid[7][8][9]

  • Pivalamide

  • Boric acid (catalyst)

  • Ethyl acetate

  • Hexanes

  • High-temperature reaction vessel, magnetic stirrer, oil bath

Procedure:

  • Reaction Setup: To a reaction vessel, add 2-chloronicotinic acid (1.0 eq), pivalamide (2.0 eq), and boric acid (0.3 eq).

  • Reaction: Heat the solvent-free mixture in an oil bath to 120-140 °C with vigorous stirring.[1] The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Dissolution: After the reaction is complete, cool the mixture to room temperature. The resulting solid mass is then dissolved in ethyl acetate.

  • Workup:

    • Wash the organic solution with water to remove boric acid and any unreacted pivalamide.

    • Extract the aqueous layer with ethyl acetate to recover any dissolved product.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization, typically from an ethyl acetate/hexanes mixture, to afford the final product.

SNAr_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Combine 2-Chloronicotinic Acid, Pivalamide, and Boric Acid Heat Heat to 120-140°C (Solvent-Free) Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temp Monitor->Cool Dissolve Dissolve in Ethyl Acetate Cool->Dissolve Wash Wash with Water & Brine Dissolve->Wash Dry Dry (MgSO4) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the SNAr pathway.

Discussion of Critical Parameters
  • Catalyst: Boric acid has been shown to be an effective, inexpensive, and environmentally friendly catalyst for this type of transformation, likely by activating the carboxylic acid group.[1]

  • Temperature: High temperatures are generally required to overcome the activation energy for the SNAr reaction on the pyridine ring.

  • Stoichiometry: An excess of the nucleophile (pivalamide) is used to drive the reaction to completion.

  • Solvent-Free Conditions: Performing the reaction neat (solvent-free) is advantageous from a green chemistry perspective, as it reduces waste and can lead to higher reaction rates.[1]

Comparative Analysis of Synthesis Pathways

The choice between the acylation and SNAr pathways depends on several factors, including starting material availability, reaction conditions, and scalability.

FeaturePathway 1: AcylationPathway 2: SNAr
Starting Materials 2-Aminonicotinic acid, Pivaloyl chloride2-Chloronicotinic acid, Pivalamide
Key Transformation Amide bond formationC-N bond formation
Reaction Conditions Mild (0 °C to RT)Harsh (120-140 °C)
Catalyst Base (e.g., Pyridine) acts as catalyst/promoterBoric acid or other catalysts may be needed
Solvent Required (e.g., DCM)Often performed solvent-free
Pros - Milder conditions- High selectivity- Straightforward mechanism- "Green" potential (solvent-free)- Utilizes stable, solid nucleophile (pivalamide)- Boric acid is an inexpensive catalyst
Cons - Pivaloyl chloride is corrosive and moisture-sensitive- Requires anhydrous conditions- High temperatures required- Potential for thermal decomposition or side reactions

Conclusion

The synthesis of 2-(pivaloylamino)nicotinic acid can be effectively achieved through two primary and robust pathways. The acylation of 2-aminonicotinic acid offers a direct and mechanistically simple route that proceeds under mild conditions, making it highly suitable for laboratory-scale synthesis. Alternatively, the nucleophilic aromatic substitution on 2-chloronicotinic acid provides a scalable and potentially greener option, particularly when conducted under solvent-free conditions. The selection of the optimal route will depend on the specific constraints and objectives of the research or development program, including scale, cost of starting materials, and equipment availability. Both pathways provide reliable access to this valuable molecular scaffold for further exploration in drug discovery.

References

A Technical Guide to the Synthesis of 2-(2,2-dimethylpropanamido)nicotinic Acid: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthetic routes for producing 2-(2,2-dimethylpropanamido)nicotinic acid, a significant compound in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the selection of starting materials and the rationale behind various synthetic methodologies.

Introduction

2-(2,2-dimethylpropanamido)nicotinic acid, also known as 2-pivalamidonicotinic acid, is a pyridine carboxylic acid derivative. Its structure, featuring a sterically hindered pivaloyl group, imparts unique chemical properties that are of interest in medicinal chemistry and materials science. The efficient synthesis of this molecule is crucial for its further investigation and application. This guide will explore the primary synthetic pathways, focusing on the critical choice of starting materials and the subsequent chemical transformations.

Core Synthetic Pathways

The synthesis of 2-(2,2-dimethylpropanamido)nicotinic acid predominantly proceeds through two strategic approaches, primarily differing in the nature of the starting nicotinic acid derivative. These pathways are:

  • Acylation of 2-Aminonicotinic Acid: A direct approach involving the formation of an amide bond between 2-aminonicotinic acid and a pivaloyl source.

  • Amidation of 2-Chloronicotinic Acid: A substitution reaction where the chloro group at the 2-position is displaced by pivalamide.

The selection of a specific pathway is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Pathway 1: Synthesis via 2-Aminonicotinic Acid

This is a straightforward and widely employed method for the synthesis of 2-(2,2-dimethylpropanamido)nicotinic acid. The key transformation is the acylation of the amino group of 2-aminonicotinic acid.

Starting Material: 2-Aminonicotinic Acid

2-Aminonicotinic acid is a critical intermediate in the synthesis of many pharmaceutical compounds[1]. Its preparation can be achieved through several methods, with two notable routes being the degradation of quinoline and the amination of a chlorinated precursor.

Synthesis of 2-Aminonicotinic Acid from Quinoline:

A multi-step synthesis starting from the readily available quinoline has been developed. This process involves:

  • Oxidation of quinoline to yield 2,3-pyridinedicarboxylic acid.

  • Intramolecular dehydration of the dicarboxylic acid to form 2,3-pyridinedicarboxylic anhydride.

  • Ammonolysis of the anhydride followed by a Hofmann degradation to introduce the amino group at the C(2) position, yielding 2-aminonicotinic acid[1].

This method is advantageous for large-scale production due to the low cost of the starting material[1].

Synthesis of 2-Aminonicotinic Acid from 2-Chloro-3-trichloromethylpyridine:

An alternative route involves the reaction of 2-chloro-3-trichloromethylpyridine with liquid ammonia under pressure to form 2-amino-3-trichloromethylpyridine. Subsequent hydrolysis under alkaline conditions yields the 2-aminonicotinate salt, which upon acidification, provides 2-aminonicotinic acid with high purity and yield[2].

Acylation of 2-Aminonicotinic Acid

The final step in this pathway is the acylation of 2-aminonicotinic acid with a pivaloylating agent, most commonly pivaloyl chloride.

dot

Synthesis via 2-Aminonicotinic Acid cluster_0 Starting Material Synthesis cluster_1 Final Product Synthesis Quinoline Quinoline 2,3-Pyridinedicarboxylic acid 2,3-Pyridinedicarboxylic acid Quinoline->2,3-Pyridinedicarboxylic acid Oxidation 2,3-Pyridinedicarboxylic anhydride 2,3-Pyridinedicarboxylic anhydride 2,3-Pyridinedicarboxylic acid->2,3-Pyridinedicarboxylic anhydride Dehydration 2-Aminonicotinic acid_route1 2-Aminonicotinic acid 2,3-Pyridinedicarboxylic anhydride->2-Aminonicotinic acid_route1 Ammonolysis, Hofmann Degradation 2-Aminonicotinic acid_main 2-Aminonicotinic acid Final Product 2-(2,2-dimethylpropanamido)nicotinic acid 2-Aminonicotinic acid_main->Final Product Acylation Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride->Final Product Synthesis via 2-Chloronicotinic Acid cluster_0 Starting Material Synthesis cluster_1 Final Product Synthesis Nicotinic Acid-N-oxide Nicotinic Acid-N-oxide 2-Chloronicotinic acid chloride 2-Chloronicotinic acid chloride Nicotinic Acid-N-oxide->2-Chloronicotinic acid chloride PCl5, POCl3 2-Chloronicotinic acid_route2 2-Chloronicotinic acid 2-Chloronicotinic acid chloride->2-Chloronicotinic acid_route2 Hydrolysis 2-Chloronicotinic acid_main 2-Chloronicotinic acid Final Product 2-(2,2-dimethylpropanamido)nicotinic acid 2-Chloronicotinic acid_main->Final Product Cu-catalyzed Amidation Pivalamide Pivalamide Pivalamide->Final Product

References

A-Z Guide to Elucidating the Mechanism of Action for 2-(Pivaloylamino)nicotinic Acid: A Proposed Research Framework and Mechanistic Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(pivaloylamino)nicotinic acid is a synthetic derivative of nicotinic acid (Niacin, Vitamin B3). While nicotinic acid is a well-established therapeutic agent with known lipid-modifying and anti-inflammatory effects, the specific mechanism of action for this pivaloylamino-substituted analog is not documented in publicly available literature. This guide puts forth a detailed, expert-driven framework for the systematic elucidation of its mechanism. We hypothesize that 2-(pivaloylamino)nicotinic acid primarily functions as an agonist of the G-protein coupled receptor 109A (GPR109A), the known receptor for niacin. The addition of the bulky, lipophilic pivaloyl group is predicted to significantly alter the compound's pharmacokinetics and receptor interaction dynamics, potentially leading to biased agonism. This document provides a comprehensive, three-phase experimental workflow, complete with detailed protocols and data interpretation strategies, designed to rigorously test this hypothesis and fully characterize the compound's signaling pathways and functional effects.

Introduction: The Scientific Rationale

Nicotinic acid is a cornerstone therapy for dyslipidemia, valued for its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1][2] Its effects are largely mediated by the activation of GPR109A (also known as HCA2), a receptor highly expressed in adipocytes and various immune cells like macrophages.[3][4] GPR109A activation in adipocytes leads to the inhibition of adenylyl cyclase via a Gαi/o protein, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces lipolysis.[5] This reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis of VLDL and LDL.[6]

However, GPR109A signaling is multifaceted. Beyond the canonical G-protein pathway, agonist binding can also trigger the recruitment of β-arrestin proteins.[7][8] This β-arrestin pathway is now understood to be responsible for some of the receptor's other effects, including the common side effect of cutaneous flushing, while also contributing to anti-inflammatory responses.[8][9]

The structure of 2-(pivaloylamino)nicotinic acid, featuring a bulky pivaloyl (tert-butyl carbonyl) group attached to the amine at the 2-position of the pyridine ring, suggests two key considerations:

  • Receptor Affinity and Activity: The substitution may alter the compound's binding affinity and efficacy at GPR109A compared to niacin. Structure-activity relationship (SAR) studies of nicotinic acid derivatives have shown that modifications can significantly impact biological activity.[10][11]

  • Biased Agonism: The unique structural feature could promote a "biased" signaling response, preferentially activating either the G-protein pathway or the β-arrestin pathway.[7] Such biased agonists are of significant therapeutic interest as they could potentially retain the desired therapeutic effects (e.g., antilipolytic) while minimizing undesirable side effects (e.g., flushing).[8]

This guide provides the roadmap to move from this structural hypothesis to empirical validation.

The Central Hypothesis: GPR109A Agonism and Biased Signaling

We propose that 2-(pivaloylamino)nicotinic acid acts as a GPR109A agonist. Its primary mechanism involves binding to GPR109A, leading to the activation of two distinct downstream signaling cascades: a Gαi-mediated pathway that inhibits cAMP production, and a β-arrestin-mediated pathway that can initiate separate signaling events, such as ERK phosphorylation. The core of our investigation will be to determine the potency of the compound in each of these pathways to characterize its signaling bias.

Hypothesized_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Receptor GPR109A G_protein Gi/o Receptor->G_protein activates Arrestin β-Arrestin Receptor->Arrestin recruits Compound 2-(pivaloylamino)nicotinic acid Compound->Receptor binds & activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (Anti-dyslipidemic Effect) cAMP->Lipolysis ERK p-ERK Arrestin->ERK Flushing Cutaneous Flushing (Potential Side Effect) Arrestin->Flushing Inflammation Anti-inflammatory Effects ERK->Inflammation

Figure 1: Hypothesized dual signaling pathways of 2-(pivaloylamino)nicotinic acid via GPR109A.

Proposed Experimental Workflow for Mechanism Elucidation

A phased approach is essential for a logical and cost-effective investigation. The workflow is designed to first confirm target engagement and then progressively build a comprehensive picture of the downstream signaling and functional consequences.

Experimental_Workflow cluster_1 cluster_2 cluster_3 Phase1 Phase 1: In Vitro Target Validation Exp1A Radioligand Binding Assay Phase1->Exp1A Exp1B GTPγS Binding Assay Phase1->Exp1B Phase2 Phase 2: Cell-Based Signaling Pathway Analysis Exp2A cAMP Accumulation Assay Phase2->Exp2A Exp2B β-Arrestin Recruitment Assay Phase2->Exp2B Phase3 Phase 3: Functional & Phenotypic Assays Exp3A Adipocyte Lipolysis Assay Phase3->Exp3A Exp3B Cytokine Release Assay Phase3->Exp3B Exp1B->Phase2 Exp2B->Phase3

Figure 2: Phased experimental workflow for mechanistic characterization.

Phase 1: In Vitro Target Validation

Objective: To confirm direct binding to and activation of the GPR109A receptor.

1.1. Radioligand Competition Binding Assay

  • Causality: This experiment directly measures the affinity (Ki) of the test compound for GPR109A by assessing its ability to compete with a known high-affinity radiolabeled ligand. It is the definitive first step to confirm target engagement.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293-GPR109A).

    • Incubate a fixed concentration of a GPR109A radioligand (e.g., [³H]-nicotinic acid) with the cell membranes in the presence of increasing concentrations of 2-(pivaloylamino)nicotinic acid.

    • As controls, include a "no competitor" condition (for total binding) and a high concentration of unlabeled nicotinic acid (for non-specific binding).

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify radioactivity on the filters using a scintillation counter.

    • Calculate the Ki value from the IC50 (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

1.2. [³⁵S]GTPγS Binding Assay

  • Causality: This functional assay measures the direct consequence of receptor activation: the exchange of GDP for GTP on the Gα subunit. It confirms that binding leads to G-protein activation and provides a measure of agonist potency (EC50) and efficacy (% activation relative to a full agonist).

  • Methodology:

    • Use the same GPR109A-expressing cell membranes as in the binding assay.

    • Incubate membranes with increasing concentrations of 2-(pivaloylamino)nicotinic acid in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Include a basal (no agonist) and a positive control (nicotinic acid) condition.

    • Agonist-induced G-protein activation will lead to the binding of [³⁵S]GTPγS to the Gα subunit.

    • Capture Gα-[³⁵S]GTPγS complexes via immunoprecipitation or filtration.

    • Quantify bound radioactivity and plot a dose-response curve to determine EC50 and Emax values.

Phase 2: Cell-Based Signaling Pathway Analysis

Objective: To quantify the compound's activity on the two primary downstream signaling branches (G-protein and β-arrestin) in a live-cell context.

2.1. cAMP Accumulation Assay

  • Causality: This assay directly measures the functional output of Gαi coupling—the inhibition of adenylyl cyclase activity. Comparing the potency here with the β-arrestin assay is crucial for determining signaling bias.

  • Methodology:

    • Culture GPR109A-expressing cells (e.g., CHO-K1-GPR109A) in assay plates.

    • Pre-treat cells with an adenylyl cyclase stimulator, such as Forskolin, to elevate basal cAMP levels.

    • Add increasing concentrations of 2-(pivaloylamino)nicotinic acid and nicotinic acid (as a control).

    • Incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

    • Plot the percent inhibition of Forskolin-stimulated cAMP levels against agonist concentration to determine the IC50.

2.2. β-Arrestin Recruitment Assay

  • Causality: This assay directly visualizes or quantifies the recruitment of β-arrestin to the activated GPR109A receptor at the plasma membrane, providing a direct measure of the compound's ability to initiate this signaling cascade.[12]

  • Methodology:

    • Use a specialized cell line co-expressing GPR109A and a tagged β-arrestin2 (e.g., β-arrestin-GFP). Technology platforms like PathHunter® (DiscoverX) or Tango™ (Thermo Fisher) are industry standards.

    • Plate the cells and add increasing concentrations of 2-(pivaloylamino)nicotinic acid or a positive control.

    • Upon agonist binding, GPR109A recruits the tagged β-arrestin.

    • The recruitment event generates a detectable signal (e.g., enzyme complementation leading to a chemiluminescent signal, or translocation of a fluorescent protein).

    • Measure the signal using a plate reader.

    • Generate a dose-response curve to determine the EC50 for β-arrestin recruitment.

Phase 3: Functional & Phenotypic Assays

Objective: To connect the molecular signaling events to physiologically relevant cellular outcomes.

3.1. Adipocyte Lipolysis Assay

  • Causality: This assay validates the primary therapeutic hypothesis: that the compound can inhibit the breakdown of fats in adipocytes, the key outcome of the Gαi-cAMP pathway.[13]

  • Methodology:

    • Use a relevant cell model, such as differentiated 3T3-L1 adipocytes or primary human adipocytes, which endogenously express GPR109A.

    • Induce lipolysis using a β-adrenergic agonist like isoproterenol.

    • Co-incubate the cells with isoproterenol and increasing concentrations of 2-(pivaloylamino)nicotinic acid.

    • After incubation, collect the cell culture medium.

    • Measure the amount of glycerol or free fatty acids released into the medium using a colorimetric or fluorescent assay kit.

    • Calculate the percent inhibition of isoproterenol-stimulated lipolysis to determine the compound's functional potency.

3.2. Macrophage Cytokine Release Assay

  • Causality: GPR109A activation on immune cells has anti-inflammatory effects.[14][15] This assay tests the compound's ability to modulate inflammatory responses, a key function potentially mediated by either G-protein or β-arrestin signaling.

  • Methodology:

    • Culture a macrophage-like cell line (e.g., RAW 264.7) or primary macrophages.

    • Pre-treat the cells with increasing concentrations of 2-(pivaloylamino)nicotinic acid.

    • Stimulate an inflammatory response by adding Lipopolysaccharide (LPS).

    • Incubate for 6-24 hours.

    • Collect the supernatant and measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using an ELISA kit.

    • Determine the compound's ability to suppress LPS-induced cytokine production.

Data Interpretation and Quantifying Bias

The ultimate goal is to synthesize the data from all phases into a coherent mechanistic model. A key output will be the quantification of signaling bias.

Table 1: Hypothetical Data Summary for Mechanistic Analysis

Assay TypeParameterNicotinic Acid (Reference)2-(pivaloylamino)nicotinic acid
Phase 1: Target Validation
Radioligand BindingKi (nM)15075
[³⁵S]GTPγS BindingEC50 (nM) / Emax (%)250 / 100%120 / 95%
Phase 2: Signaling
cAMP InhibitionIC50 (nM)300150
β-Arrestin RecruitmentEC50 (nM)10003000
Bias Calculation
Bias Factor (β-arr / cAMP)-3.3320.0
Phase 3: Function
Adipocyte LipolysisIC50 (nM)400200
Cytokine SuppressionIC50 (nM)12002500

Interpreting the Bias: The Bias Factor is calculated by comparing the potency (EC50 or IC50) of the compound in the two signaling pathways. A common method is to calculate the ratio of EC50 values (EC50 β-arrestin / EC50 G-protein).

  • In the hypothetical data above, Nicotinic Acid has a bias factor of 3.33 (1000 nM / 300 nM).

  • 2-(pivaloylamino)nicotinic acid has a bias factor of 20.0 (3000 nM / 150 nM).

This result would suggest that 2-(pivaloylamino)nicotinic acid is a G-protein biased agonist . It is significantly more potent at activating the G-protein pathway (leading to cAMP inhibition and antilipolysis) than the β-arrestin pathway (linked to flushing and some inflammatory effects). This profile could be therapeutically advantageous.

Conclusion

This technical guide outlines a rigorous, phased approach to definitively characterize the mechanism of action of 2-(pivaloylamino)nicotinic acid. By systematically progressing from direct target binding to downstream signaling and functional outcomes, researchers can build a comprehensive profile of this novel compound. The central hypothesis is that it acts as a GPR109A agonist, with the pivaloyl substitution potentially inducing a favorable G-protein signaling bias. The successful execution of this research plan will not only elucidate the fundamental pharmacology of this specific molecule but also contribute to the broader field of biased agonism in drug development, potentially paving the way for more effective and better-tolerated therapies for metabolic and inflammatory diseases.

References

An In-depth Technical Guide to the Potential Therapeutic Effects of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the potential therapeutic effects of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of the well-established therapeutic agent, nicotinic acid (niacin). While direct preclinical and clinical data for this specific derivative are not extensively available in the public domain, this document synthesizes the known pharmacology of the parent molecule with the medicinal chemistry principles of the appended 2,2-dimethyl-propionylamino (pivaloyl) moiety. By understanding the established benefits and limitations of nicotinic acid and the predictable influence of the pivaloyl group on pharmacokinetic and pharmacodynamic properties, we can construct a scientifically grounded hypothesis for the potential therapeutic profile of this novel compound. This guide is intended for researchers, scientists, and drug development professionals interested in the next generation of nicotinic acid-based therapeutics.

Introduction: The Rationale for Nicotinic Acid Derivatization

Nicotinic acid, a form of vitamin B3, has been a cornerstone in the management of dyslipidemia for decades. Its ability to favorably modulate a wide range of lipid parameters is well-documented. However, its clinical utility is often hampered by undesirable side effects and a complex pharmacokinetic profile. The derivatization of nicotinic acid, as exemplified by this compound, represents a rational drug design strategy aimed at overcoming these limitations while retaining or even enhancing the therapeutic benefits of the parent molecule. The addition of a pivaloyl group can significantly alter the physicochemical properties of the nicotinic acid scaffold, potentially leading to improved metabolic stability, altered tissue distribution, and a modified side-effect profile.

The Therapeutic Landscape of Nicotinic Acid

A thorough understanding of the parent compound is essential to appreciate the potential of its derivatives.

Established Mechanisms of Action

Nicotinic acid exerts its therapeutic effects through a multi-faceted mechanism of action, primarily impacting lipid metabolism. It is known to:

  • Inhibit Adipose Tissue Lipolysis: By acting on specific receptors in adipocytes, nicotinic acid reduces the mobilization of free fatty acids.[1] This, in turn, decreases the hepatic synthesis of triglycerides.

  • Modulate Hepatic Triglyceride Synthesis: The reduced availability of free fatty acids leads to a diminished formation of triglyceride-rich lipoproteins in the liver.[1]

  • Influence Lipoprotein Metabolism: Nicotinic acid therapy has been shown to decrease LDL-c and triglycerides while increasing HDL-c levels.[1]

Therapeutic Applications and Limitations

The primary therapeutic application of nicotinic acid is in the treatment of dyslipidemia. However, its use has been associated with several challenges:

  • Flushing: A common and often poorly tolerated side effect characterized by redness, warmth, and itching of the skin.

  • Gastrointestinal Distress: Nausea and vomiting can occur, particularly at higher doses.

  • Hepatotoxicity: While less common, liver damage is a potential concern with some formulations.

  • Variable Efficacy and Clinical Outcomes: Despite its positive effects on lipid profiles, large-scale clinical trials have yielded mixed results regarding its ability to reduce cardiovascular events when added to statin therapy.

The Pivaloyl Moiety: A Medicinal Chemistry Perspective

The 2,2-dimethyl-propionyl (pivaloyl) group is a bulky and lipophilic moiety that is frequently employed in medicinal chemistry to modify the properties of a parent molecule.

Physicochemical Properties
  • Lipophilicity: The pivaloyl group is significantly non-polar, and its addition to a molecule generally increases its lipophilicity. This can have a profound impact on a drug's absorption, distribution, and ability to cross cell membranes.

  • Steric Hindrance: The bulky nature of the pivaloyl group can shield adjacent functional groups from enzymatic degradation, thereby enhancing metabolic stability.[2]

  • Metabolic Stability: The quaternary carbon of the pivaloyl group is resistant to oxidation by cytochrome P450 enzymes, which are major players in drug metabolism. This can lead to a longer half-life and improved bioavailability.[3]

Applications in Drug Design

The pivaloyl group can be used to:

  • Create Prodrugs: By masking a polar functional group, the pivaloyl moiety can improve a drug's oral absorption. Once absorbed, the group can be cleaved by esterases to release the active parent drug.

  • Enhance Metabolic Stability: As mentioned, the steric bulk and resistance to oxidation of the pivaloyl group can protect a drug from rapid metabolism.

  • Modulate Receptor Binding: The size and lipophilicity of the pivaloyl group can influence how a drug interacts with its target receptor, potentially altering its potency and selectivity.

Hypothesized Therapeutic Profile of this compound

Based on the properties of nicotinic acid and the pivaloyl group, we can formulate a hypothesis regarding the potential therapeutic profile of this compound.

Potential Pharmacokinetic Advantages
  • Improved Oral Bioavailability: The increased lipophilicity conferred by the pivaloyl group may enhance the absorption of the compound from the gastrointestinal tract.

  • Increased Half-Life: The steric hindrance and resistance to metabolic degradation provided by the pivaloyl group could lead to a longer circulating half-life compared to nicotinic acid, potentially allowing for less frequent dosing.

  • Altered Tissue Distribution: The change in lipophilicity may also affect the volume of distribution, leading to different concentrations of the drug in various tissues.

Potential Pharmacodynamic Modifications
  • Sustained Target Engagement: A longer half-life could result in more sustained engagement with its target receptors, potentially leading to a more consistent therapeutic effect.

  • Modified Side-Effect Profile: The altered pharmacokinetics and tissue distribution could potentially reduce the peak plasma concentrations that are often associated with the flushing side effect of nicotinic acid. Furthermore, if the compound acts as a prodrug, the gradual release of nicotinic acid could also mitigate this adverse effect.

  • Novel Therapeutic Applications: While speculative, the altered properties of the derivative could lead to new therapeutic applications beyond dyslipidemia. For example, some patents suggest the use of nicotinic acid derivatives in the treatment of fatty liver disease.[4]

Proposed Preclinical and Clinical Evaluation Strategy

To validate the hypothesized therapeutic profile of this compound, a systematic and rigorous evaluation process is required.

Preclinical Evaluation

A comprehensive preclinical program should be designed to assess the compound's pharmacology, pharmacokinetics, and safety.

Table 1: Proposed Preclinical Studies

Study Type Key Parameters to be Evaluated
In Vitro Pharmacology Receptor binding assays, functional assays to measure inhibition of lipolysis.
In Vitro Metabolism Stability in liver microsomes and plasma from various species (including human).
Pharmacokinetics Absorption, distribution, metabolism, and excretion (ADME) studies in animal models.
Efficacy Studies Evaluation in animal models of dyslipidemia and other potential indications.
Safety Pharmacology Assessment of effects on cardiovascular, respiratory, and central nervous systems.
Toxicology Acute and repeat-dose toxicology studies in at least two species.
Clinical Development Plan

Should the preclinical data be favorable, a phased clinical development plan would be initiated.

Figure 1: Proposed Clinical Development Pathway

G cluster_0 Phase I cluster_1 Phase II cluster_2 Phase III P1 Safety and Tolerability in Healthy Volunteers P1_PK Pharmacokinetics and Dose Escalation P1->P1_PK P2a Proof-of-Concept in Patients with Dyslipidemia P1_PK->P2a Favorable Safety Profile P2b Dose-Ranging and Assessment of Lipid-Modifying Effects P2a->P2b P3 Pivotal Trials to Evaluate Efficacy and Safety in a Large Patient Population P2b->P3 Demonstrated Efficacy

Caption: A stepwise approach to the clinical development of this compound.

Synthesis and Formulation Considerations

The synthesis of this compound can likely be achieved through standard organic chemistry techniques. Patent literature for other nicotinic acid derivatives suggests that acylation of an amino-nicotinic acid precursor with pivaloyl chloride or a related activated pivalic acid derivative would be a viable synthetic route.

The formulation of the final drug product will be a critical determinant of its therapeutic success. An oral dosage form, such as a tablet or capsule, would be the most likely route of administration. The formulation will need to be optimized to ensure consistent and predictable release and absorption of the drug.

Conclusion

This compound represents a promising next-generation therapeutic candidate that builds upon the established, albeit imperfect, foundation of nicotinic acid. The strategic addition of the pivaloyl moiety has the potential to significantly improve the compound's drug-like properties, leading to an enhanced pharmacokinetic profile and a more favorable side-effect profile. While further preclinical and clinical studies are required to fully elucidate its therapeutic potential, the scientific rationale for its development is strong. This in-depth technical guide provides a roadmap for the continued investigation of this and other novel nicotinic acid derivatives, with the ultimate goal of developing safer and more effective treatments for dyslipidemia and related metabolic disorders.

References

An In-Depth Technical Guide to the In Vitro Biological Profiling of 2-(Pivaloylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of 2-(pivaloylamino)nicotinic acid, a novel derivative of nicotinic acid. While direct studies on this specific molecule are not yet prevalent in published literature, the extensive research on analogous nicotinic acid derivatives allows for a predictive and systematic approach to elucidating its biological activities. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of Nicotinic Acid and Its Analogs

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent with a range of pharmacological effects, most notably its ability to modulate lipid profiles[1][2][3][4]. Beyond its role in cardiovascular health, the nicotinic acid scaffold has proven to be a versatile platform for the development of novel therapeutics with diverse activities, including anti-inflammatory, anticancer, and antimicrobial properties[5][6][7][8]. The derivatization of the core nicotinic acid structure can significantly alter its pharmacokinetic and pharmacodynamic properties, leading to enhanced potency, selectivity, and reduced side effects[9]. The introduction of a pivaloylamino group at the 2-position of the pyridine ring in 2-(pivaloylamino)nicotinic acid suggests a strategic chemical modification aimed at exploring new biological activities. This guide outlines a multi-faceted in vitro screening cascade to systematically investigate the potential therapeutic applications of this compound.

Postulated Biological Activities and the Investigative Rationale

Based on the known biological effects of structurally related nicotinic acid derivatives, we hypothesize that 2-(pivaloylamino)nicotinic acid may possess the following activities:

  • Anti-inflammatory Activity: Many nicotinic acid derivatives have demonstrated potent anti-inflammatory effects[5]. The pivaloylamino moiety may modulate interactions with key inflammatory targets.

  • Anticancer Activity: Several novel nicotinic acid derivatives have been synthesized and shown to exhibit cytotoxic effects against various cancer cell lines[6][10].

  • Antimicrobial Activity: The nicotinic acid scaffold is a known pharmacophore in antimicrobial agents[7][8][11].

This guide will detail the experimental workflows to test these hypotheses.

Experimental Workflows for In Vitro Characterization

The following sections provide detailed protocols for a tiered in vitro screening approach.

General Cell Culture and Compound Preparation

All in vitro experiments will require standard aseptic cell culture techniques. The test compound, 2-(pivaloylamino)nicotinic acid, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then made in the appropriate cell culture medium to achieve the desired final concentrations for each assay. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.

Assessment of Anti-inflammatory Activity

The initial assessment of anti-inflammatory potential will focus on the compound's ability to modulate inflammatory responses in a relevant cell model, such as murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

G cluster_0 Cell Preparation & Stimulation cluster_1 Endpoint Assays prep Seed RAW 264.7 cells stim Stimulate with Lipopolysaccharide (LPS) prep->stim treat Treat with 2-(pivaloylamino)nicotinic acid stim->treat no_assay Nitric Oxide (NO) Production (Griess Assay) treat->no_assay 24h Incubation cytokine_assay Pro-inflammatory Cytokine Quantification (ELISA) treat->cytokine_assay 24h Incubation viability_assay Cell Viability (MTT/XTT Assay) treat->viability_assay 24h Incubation

Caption: Workflow for in vitro anti-inflammatory activity screening.

a) Nitric Oxide Production Assay (Griess Assay):

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 2-(pivaloylamino)nicotinic acid for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

b) Pro-inflammatory Cytokine Quantification (ELISA):

  • Supernatant Collection: Following the same treatment and stimulation protocol as the Griess assay, collect the cell culture supernatants.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations by comparing the sample absorbance to a standard curve.

c) Cell Viability Assay (MTT/XTT):

  • Purpose: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Procedure: After the 24-hour incubation period, remove the supernatant and perform a standard MTT or XTT assay to assess cell viability.

Evaluation of Anticancer Activity

The anticancer potential of 2-(pivaloylamino)nicotinic acid will be evaluated through a series of assays to determine its cytotoxicity, effects on cell proliferation, and induction of apoptosis in a panel of human cancer cell lines.

G cluster_0 Initial Cytotoxicity Screen cluster_1 Mechanism of Action Studies seed_cancer Seed Cancer Cell Lines (e.g., HCT-116, MCF-7, A549) treat_cancer Treat with varying concentrations of the compound seed_cancer->treat_cancer mtt_cancer MTT/XTT Assay (72h) treat_cancer->mtt_cancer apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_cancer->apoptosis_assay If cytotoxic cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) mtt_cancer->cell_cycle_assay If cytotoxic G cluster_0 Initial Screening cluster_1 Further Characterization broth_dilution Broth Microdilution Assay mic_determination Determine Minimum Inhibitory Concentration (MIC) broth_dilution->mic_determination mbc_determination Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_determination->mbc_determination If active

References

solubility of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profiling of 2-(2,2-Dimethyl-propionylamino)-nicotinic Acid: A Methodological Whitepaper

Authored by: A Senior Application Scientist

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation design to in vivo bioavailability. This guide provides a comprehensive framework for determining the solubility of this compound (CAS: 125867-25-6), a representative novel chemical entity. Moving beyond a simple data sheet, this document details the underlying scientific principles, offers validated experimental protocols for both kinetic and thermodynamic solubility, and provides a strategic rationale for solvent selection and data interpretation. It is intended for researchers, formulation scientists, and drug development professionals seeking to establish a robust and meaningful solubility profile for their compounds.

Introduction: The Central Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an API to be effective, it must first be in solution to be absorbed and reach its site of action. Poor solubility is a leading cause of failure for promising drug candidates.[1] Therefore, a thorough characterization of a compound's solubility in a range of pharmaceutically relevant solvents is not merely a data collection exercise; it is a fundamental step in risk assessment and strategic development.

This whitepaper uses This compound as a case study to illustrate the principles and practices of comprehensive solubility profiling.

Compound Profile and Theoretical Solubility Considerations

A predictive understanding of solubility begins with a structural analysis of the molecule.

Compound Details:

  • Chemical Name: this compound[2]

  • CAS Number: 125867-25-6[3][4]

  • Molecular Formula: C₁₁H₁₄N₂O₃[2]

  • Molecular Weight: 222.24 g/mol

Structural Analysis and Predicted Behavior:

The structure of this compound contains several functional groups that dictate its likely solubility behavior:

  • Nicotinic Acid Backbone: The core is a pyridinecarboxylic acid. The parent compound, nicotinic acid, has a pKa of approximately 4.85.[5][6] The carboxylic acid group on our target molecule will also ionize, making its aqueous solubility highly pH-dependent. At pH values below its pKa, the neutral, less soluble form will predominate. At pH values above its pKa, the anionic carboxylate form will exist, which is significantly more polar and thus more soluble in aqueous media.[7]

  • Pivaloyl Amide Group: The 2-(2,2-dimethyl-propionylamino) moiety introduces a bulky, lipophilic t-butyl group. Compared to the parent nicotinic acid, this group significantly increases the non-polar surface area of the molecule. This structural change logically predicts a decrease in aqueous solubility and a corresponding increase in solubility in non-polar organic solvents.

The Principle of "Like Dissolves Like": This fundamental concept suggests that solvents will more readily dissolve solutes with similar polarity.[8] Therefore, we can predict that:

  • Polar Protic Solvents (e.g., water, methanol, ethanol) will interact with the carboxylic acid and amide groups through hydrogen bonding. Solubility will be moderate but likely limited by the lipophilic pivaloyl group.

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile) will be effective at dissolving the compound due to their ability to disrupt intermolecular forces without the steric hindrance of hydrogen bonding networks.

  • Non-Polar Solvents (e.g., toluene, hexanes) are unlikely to be effective solvents, as they cannot interact favorably with the polar carboxylic acid and pyridine ring.

Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between these two measurements as they serve different purposes in drug development.[9][10]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[11] It is a high-throughput method used in early discovery to flag potentially problematic compounds.[1] The values are often higher than thermodynamic solubility due to the formation of supersaturated, metastable solutions.[10]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent after an extended period. This "gold standard" measurement, often determined by the shake-flask method, is essential for formulation development and regulatory submissions.[11][12]

Strategic Selection of Common Laboratory Solvents

A comprehensive solubility profile requires testing in a diverse set of solvents. The following table provides a recommended panel, categorized by their physicochemical properties.

CategorySolventRationale for Inclusion
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)Simulates stomach pH, relevant for oral dosage forms.[13]
pH 4.5 (Acetate Buffer)Represents an intermediate acidic condition.[13][14]
pH 6.8 (Phosphate Buffer)Simulates intestinal pH.[13][14]
Polar Protic Methanol (MeOH)A common polar organic solvent capable of hydrogen bonding.[15]
Ethanol (EtOH)A pharmaceutically acceptable solvent, slightly less polar than methanol.[15]
Polar Aprotic Dimethyl Sulfoxide (DMSO)A powerful, universal solvent for dissolving diverse compounds for screening.[16]
Acetonitrile (ACN)A common solvent in analytical chemistry (HPLC), useful for sample analysis.[16]
Tetrahydrofuran (THF)A cyclic ether with moderate polarity.
Non-Polar TolueneAn aromatic, non-polar solvent.

Experimental Protocols for Solubility Determination

The following protocols provide detailed, step-by-step methodologies for determining both kinetic and thermodynamic solubility.

Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry

This method is designed for rapid screening in early discovery, prioritizing speed and minimal compound consumption.[17]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a concentrated DMSO stock.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers (e.g., pH 7.4 PBS)

  • 96-well clear-bottom microplates

  • Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) or UV-Vis plate reader

  • Automated liquid handler (recommended)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a separate 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

  • Assay Plate Preparation: Add the aqueous buffer to the wells of the final assay plate.

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the assay plate containing buffer (e.g., 198 µL). This rapid addition induces precipitation if the solubility limit is exceeded. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[17] The concentration at which the signal significantly rises above the background indicates the kinetic solubility limit.

Workflow Diagram:

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO dilute Create Serial Dilution in DMSO Plate stock->dilute add_cmpd Transfer DMSO Stock to Buffer (1:100) dilute->add_cmpd add_buffer Pipette Aqueous Buffer into 96-Well Plate add_buffer->add_cmpd incubate Incubate & Shake (e.g., 1h at 25°C) add_cmpd->incubate measure Read Turbidity (Nephelometry) incubate->measure analyze Determine Precipitation Point (Kinetic Solubility) measure->analyze

Caption: Workflow for Kinetic Solubility Determination.

Protocol 2: Thermodynamic Equilibrium Solubility Assay via Shake-Flask Method

This is the definitive method for determining true solubility, compliant with regulatory expectations such as those from the ICH.[13][18]

Objective: To measure the saturation concentration of this compound in a solvent at equilibrium.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV) with a standard curve

Procedure:

  • Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" is critical; undissolved solid must be visible to ensure saturation.[12]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[12][19]

  • Phase Separation: After equilibration, allow the vials to stand briefly for large particles to settle. To separate the saturated supernatant from the excess solid, centrifuge the samples at high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a chemically compatible syringe filter to remove any remaining microscopic particles. This step is crucial to avoid artificially high results.

  • Dilution & Analysis: Dilute the filtered sample with an appropriate mobile phase or solvent to bring it within the linear range of the analytical method.

  • Quantification: Analyze the sample concentration using a pre-validated HPLC-UV method against a standard curve of known concentrations.

Workflow Diagram:

Thermo_Solubility_Workflow cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis add_solid Add Excess Solid API to Solvent in Vial shake Shake at Constant Temp (24-72 hours) add_solid->shake centrifuge Centrifuge to Pellet Excess Solid shake->centrifuge filter Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter dilute Dilute Sample into Linear Range filter->dilute analyze Quantify Concentration (e.g., HPLC-UV) dilute->analyze result Report as Thermodynamic Solubility (mg/mL) analyze->result

References

A Comprehensive Technical Guide to the Crystal Structure Analysis of 2-(2,2-dimethylpropanamido)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Solid-State Architecture of a Novel Nicotinic Acid Derivative

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide range of biological activities, including lipid-lowering and anti-inflammatory properties. The specific derivative, 2-(2,2-dimethylpropanamido)nicotinic acid, represents a molecule of significant interest for potential drug development. Its efficacy, stability, and bioavailability are intrinsically linked to its solid-state properties, governed by its crystal structure. A thorough understanding of the three-dimensional arrangement of molecules in the crystal lattice, and the intermolecular interactions that dictate this packing, is paramount for its development as an active pharmaceutical ingredient (API).

This in-depth technical guide provides a comprehensive workflow for the complete crystal structure analysis of 2-(2,2-dimethylpropanamido)nicotinic acid. As the crystal structure of this specific compound is not publicly available, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. It outlines the necessary steps from synthesis and crystallization to advanced structural analysis, integrating experimental and computational methodologies to provide a holistic understanding of the compound's solid-state chemistry. The causality behind each experimental choice is explained, ensuring a scientifically rigorous and practically applicable guide.

Part 1: Synthesis and Single Crystal Growth: From Molecule to Millimeter-Perfect Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material and the perfection of the crystal are critical for obtaining high-resolution diffraction data.

Proposed Synthesis of 2-(2,2-dimethylpropanamido)nicotinic acid

A plausible synthetic route to 2-(2,2-dimethylpropanamido)nicotinic acid involves the acylation of 2-aminonicotinic acid with pivaloyl chloride. This method is based on established procedures for the synthesis of related 2-(acylamino)nicotinic acids.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, suspend 2-aminonicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: Add an appropriate base (e.g., triethylamine or pyridine) to the suspension to act as an acid scavenger.

  • Acylation: Slowly add pivaloyl chloride dropwise to the stirring mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-(2,2-dimethylpropanamido)nicotinic acid.

Growing Single Crystals: The Art and Science of Molecular Self-Assembly

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It requires patience and experimentation with various crystallization techniques.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., in a refrigerator) to induce crystallization.

The choice of solvent is critical and often requires screening a variety of options. A good crystallization solvent will dissolve the compound when hot but not when cold.

Part 2: Single-Crystal X-ray Diffraction (SCXRD): Mapping the Atomic Landscape

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule. It provides detailed information on bond lengths, bond angles, and the overall molecular conformation.

SCXRD Workflow

The process of determining a crystal structure from a single crystal can be broken down into several key steps, each requiring careful execution and analysis.

Step-by-Step SCXRD Protocol:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions. The selected crystal is mounted on a goniometer head, which allows for precise rotation during the experiment.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers equipped with CCD or CMOS detectors can collect a complete dataset in a matter of hours.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as background scattering and X-ray absorption. This step yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.

  • Structure Solution: The "phase problem" in crystallography arises because the diffraction experiment only measures the intensities, not the phases of the diffracted X-rays. For small molecules like the one , direct methods are typically used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-resolved structure.

The entire SCXRD workflow can be visualized as a sequential process from sample to final structure.

SCXRD_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis & Structure Solution Crystal High-Quality Single Crystal Mount Mount on Goniometer Crystal->Mount XRay Expose to X-ray Beam Mount->XRay Diffraction Collect Diffraction Images XRay->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (CIF) Refinement->Validation

SCXRD data collection and analysis workflow.

Hypothetical Crystallographic Data

Upon successful structure solution and refinement, a set of crystallographic data would be obtained. The following table presents hypothetical but realistic data for 2-(2,2-dimethylpropanamido)nicotinic acid.

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₄N₂O₃
Formula Weight222.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)13.789(5)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)1135.8(7)
Z4
Calculated Density (g/cm³)1.301
R-factor (%)4.5

Part 3: Powder X-ray Diffraction (PXRD): Fingerprinting the Bulk Material

While SCXRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is essential for characterizing the bulk material. It is used to confirm the phase purity of the synthesized compound and to ensure that the single crystal is representative of the bulk sample.

Step-by-Step PXRD Protocol:

  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

  • Data Analysis: The resulting PXRD pattern is a plot of intensity versus 2θ. The positions and relative intensities of the peaks are characteristic of a specific crystalline phase.

  • Phase Identification: The experimental PXRD pattern is compared with a pattern calculated from the single-crystal X-ray data. A good match confirms the phase purity of the bulk sample.

Part 4: In-depth Structural Analysis: From Geometry to Intermolecular Interactions

With the crystal structure solved, the next crucial step is a detailed analysis of the molecular and supramolecular features. This provides insights into the forces that govern the crystal packing and, consequently, the material's properties.

Molecular Geometry and Conformation

The SCXRD data will reveal the precise bond lengths and angles of the 2-(2,2-dimethylpropanamido)nicotinic acid molecule. Key aspects to analyze include the planarity of the pyridine ring and the conformation of the amide linkage and the pivaloyl group. The dihedral angle between the pyridine ring and the amide plane is a critical conformational parameter.

Intermolecular Interactions and Hirshfeld Surface Analysis

The packing of molecules in a crystal is dictated by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

Hirshfeld Surface Analysis Workflow:

  • CIF Input: The Crystallographic Information File (CIF) obtained from the SCXRD refinement is used as the input for software such as CrystalExplorer.

  • Surface Generation: A Hirshfeld surface is generated for the molecule of interest. This surface is defined by the points where the contribution of the molecule's electron density to the total electron density of the crystal is equal to the contribution from all other molecules.

  • Property Mapping: Various properties can be mapped onto the Hirshfeld surface. A particularly useful property is the normalized contact distance (dnorm), which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts around the van der Waals separation in white, and longer contacts in blue.

  • 2D Fingerprint Plots: The Hirshfeld surface can be decomposed into a 2D "fingerprint" plot, which summarizes the intermolecular contacts. This plot is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions (e.g., H···H, O···H, C···H) appear as distinct regions in the fingerprint plot, and their relative contributions to the overall crystal packing can be quantified.

Hirshfeld_Analysis CIF Crystallographic Information File (CIF) GenerateHS Generate Hirshfeld Surface CIF->GenerateHS Map_dnorm Map d_norm Property GenerateHS->Map_dnorm GenerateFP Generate 2D Fingerprint Plot GenerateHS->GenerateFP VisualizeContacts Visualize Intermolecular Contacts Map_dnorm->VisualizeContacts DecomposeFP Decompose Fingerprint Plot GenerateFP->DecomposeFP QuantifyInteractions Quantify Contributions of Interactions DecomposeFP->QuantifyInteractions

Workflow for Hirshfeld surface analysis.

Part 5: Computational Chemistry: Quantifying the Packing Forces

Computational quantum chemistry provides a powerful complement to experimental X-ray diffraction data. It allows for the quantification of the energetic contributions of different intermolecular interactions, providing a deeper understanding of the crystal's stability.

Computational Protocol:

  • Monomer Geometry Optimization: The geometry of an isolated molecule of 2-(2,2-dimethylpropanamido)nicotinic acid is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and an appropriate basis set (e.g., 6-311G(d,p)).

  • Dimer Calculations: Dimers of molecules are extracted from the crystal structure, representing the key intermolecular interactions identified by Hirshfeld surface analysis.

  • Interaction Energy Calculation: The interaction energy for each dimer is calculated, typically corrected for basis set superposition error (BSSE). This provides a quantitative measure of the strength of each specific interaction (e.g., hydrogen bonds, π-π stacking).

  • Energy Frameworks: The calculated interaction energies can be used to construct energy frameworks, which provide a visual representation of the energetic topology of the crystal packing, highlighting the most significant stabilizing interactions.

Conclusion: A Synergistic Approach to Crystal Structure Elucidation

The comprehensive analysis of the crystal structure of 2-(2,2-dimethylpropanamido)nicotinic acid, as outlined in this guide, relies on a synergistic combination of experimental and computational techniques. By following this rigorous workflow, from synthesis and crystal growth to advanced structural and energetic analysis, researchers can gain a profound understanding of the solid-state properties of this promising pharmaceutical compound. This knowledge is not merely academic; it forms the bedrock for rational drug design, formulation development, and ensuring the quality and stability of the final medicinal product. The methodologies described herein represent the current best practices in the field, providing a robust framework for the crystallographic characterization of novel molecular entities.

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Pivalamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Pivalamidonicotinic acid, with the CAS number 125867-25-6, is a specialized organic molecule that belongs to the family of N-acylated aminopyridine carboxylic acids.[1][2] Its structure, which combines a nicotinic acid backbone with a bulky pivaloyl group, suggests unique chemical and physical properties that are of significant interest to researchers in medicinal chemistry and drug development. The pivaloyl moiety, known for its steric hindrance, can confer increased stability and modulate the reactivity of the parent aminonicotinic acid.[3] This guide provides a comprehensive overview of the known and inferred physical and chemical characteristics of 2-pivalamidonicotinic acid, offering insights into its synthesis, stability, and analytical characterization.

Molecular Structure and Basic Information

2-Pivalamidonicotinic acid is structurally characterized by a pyridine ring substituted with a carboxylic acid at the 3-position and a pivalamide group at the 2-position.

Caption: Chemical structure of 2-pivalamidonicotinic acid.

Table 1: General Information for 2-Pivalamidonicotinic Acid

PropertyValueSource
CAS Number 125867-25-6[1][2][4]
Molecular Formula C11H14N2O3[2]
Molecular Weight 222.24 g/mol [2]
IUPAC Name 2-(2,2-dimethylpropanamido)nicotinic acidN/A

Physical Properties

Direct experimental data for the physical properties of 2-pivalamidonicotinic acid are not widely published. However, we can infer some characteristics based on its constituent parts: 2-aminonicotinic acid and pivalic acid.

Table 2: Physical Properties of 2-Pivalamidonicotinic Acid and Related Compounds

Property2-Pivalamidonicotinic Acid (Inferred)2-Aminonicotinic AcidPivalic Acid
Appearance White to off-white solidOff-white to tan powderColorless crystals or liquid
Melting Point (°C) Likely > 200 (decomposition)~295 (decomposition)35
Boiling Point (°C) N/AN/A163.7
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF)Soluble in hot water, acids, and basesSparingly soluble in water (2.5 g/100 mL at 20°C)
pKa Carboxylic acid: ~3-5; Pyridine N: ~1-2Carboxylic acid: ~4.5; Amino group: ~2.55.03
logP ~1.5 - 2.5 (predicted)0.45 (experimental)1.48 (experimental)

Rationale for Inferred Properties:

  • Melting Point: The high melting point of the parent 2-aminonicotinic acid suggests that the N-acylated derivative will also have a relatively high melting point, likely with decomposition due to the presence of the carboxylic acid and amide groups.

  • Solubility: The introduction of the bulky, hydrophobic pivaloyl group is expected to decrease water solubility compared to 2-aminonicotinic acid. However, the presence of the carboxylic acid and the pyridine nitrogen should allow for some solubility in polar solvents.

  • pKa: The carboxylic acid pKa is expected to be in the typical range for nicotinic acid derivatives. The pKa of the pyridine nitrogen will be significantly lowered due to the electron-withdrawing effect of the adjacent amide and carboxylic acid groups. Predicting pKa values for complex molecules can be challenging, and these are estimations based on similar structures.[5][6]

  • logP: The lipophilicity (logP) is predicted to be higher than that of 2-aminonicotinic acid due to the addition of the nonpolar tert-butyl group.[7][8]

Chemical Properties and Reactivity

The chemical behavior of 2-pivalamidonicotinic acid is dictated by the interplay of its three key functional groups: the pyridine ring, the carboxylic acid, and the pivalamide.

  • Pyridine Ring: The pyridine ring is electron-deficient, particularly due to the presence of the electron-withdrawing carboxylic acid and amide substituents. This deactivation makes it less susceptible to electrophilic aromatic substitution compared to benzene.

  • Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction. Its acidity is a key determinant of the molecule's overall charge at different pH values.

  • Pivalamide Group: The pivalamide linkage is known to be sterically hindered and generally more stable to hydrolysis than less bulky amides.[3] This stability can be advantageous in drug design, as it can protect the amino group from metabolic degradation. However, under forcing acidic or basic conditions, hydrolysis to 2-aminonicotinic acid and pivalic acid can occur.[9][10][11][12] The N-pivaloyl activation can also render the amide susceptible to transamidation reactions under specific conditions.[13]

Synthesis and Manufacturing

The most logical synthetic route to 2-pivalamidonicotinic acid involves the acylation of 2-aminonicotinic acid.

Synthesis A 2-Aminonicotinic Acid C 2-Pivalamidonicotinic Acid A->C Acylation B Pivaloyl Chloride or Pivalic Anhydride B->C D Base (e.g., Pyridine, Triethylamine) D->C

Caption: General synthetic scheme for 2-pivalamidonicotinic acid.

Experimental Protocol: Synthesis of 2-Pivalamidonicotinic Acid (Exemplary)

Causality: This protocol utilizes the nucleophilic character of the amino group on 2-aminonicotinic acid to attack the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base is required to neutralize the HCl byproduct, driving the reaction to completion. Pivalic anhydride can also be an effective reagent for this transformation.[14][15]

  • Dissolution: Dissolve 2-aminonicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.1-1.5 eq) or pyridine to the solution and stir.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add pivaloyl chloride (1.0-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer with dilute HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to obtain a high-purity product.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 2-pivalamidonicotinic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the N-H proton of the amide, and a sharp singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the pyridine protons will be influenced by the positions and electronic nature of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbonyl, the amide carbonyl, the quaternary carbon of the tert-butyl group, the methyl carbons, and the carbons of the pyridine ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

GroupPredicted ¹H ShiftPredicted ¹³C Shift
Pyridine CHs7.5 - 9.0120 - 155
Amide NH8.0 - 10.0N/A
Carboxyl OH10.0 - 13.0N/A
tert-Butyl CH₃~1.3~27
tert-Butyl CN/A~40
Amide C=ON/A170 - 180
Carboxyl C=ON/A165 - 175

Note: Predicted shifts are based on analogous structures such as nicotinic acid derivatives and pivalamides and can vary depending on the solvent and other experimental conditions.[16][17][18][19][20][21]

2. Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
N-H stretch (Amide)3200-3400
C-H stretch (Aliphatic)2850-3000
C=O stretch (Carboxylic Acid)1700-1730
C=O stretch (Amide I)1650-1680
N-H bend (Amide II)1510-1550
C=C, C=N stretch (Pyridine)1400-1600

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment and hydrogen bonding.[22][23][24][25]

3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 223.10 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 221.09 should be observed.

  • Fragmentation: Common fragmentation pathways could include the loss of the tert-butyl group, loss of CO₂, and cleavage of the amide bond.

Mass_Spec_Fragmentation A [M+H]⁺ m/z 223 C m/z 166 A->C - C₄H₉ E m/z 179 A->E - CO₂ B Loss of C₄H₉ (57 Da) D Loss of CO₂ (44 Da)

Caption: Plausible fragmentation pathways in positive ion mass spectrometry.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase method is suitable for this molecule due to its moderate polarity.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260-280 nm).

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent.

Safety and Handling

Based on available safety data sheets for 2-pivalamidonicotinic acid, the compound is classified as an irritant.[26]

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[26]

  • Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[26]

Conclusion

2-Pivalamidonicotinic acid is a molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data on its physical properties are scarce, a comprehensive understanding can be built by analyzing its constituent functional groups and related compounds. The presence of the sterically demanding pivaloyl group is expected to impart enhanced stability to the amide bond, a feature that can be exploited in the design of new chemical entities. The analytical protocols outlined in this guide provide a robust framework for the characterization and quality control of this compound, enabling its effective use in research and development.

References

A Technical Guide to the Pharmacological Applications of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinic acid (Niacin, Vitamin B3) has been a cornerstone in the management of dyslipidemia for over half a century.[1][2] Its derivatives have been the subject of extensive research to enhance efficacy and mitigate undesirable side effects, primarily cutaneous flushing. This guide provides an in-depth analysis of the molecular mechanisms, established and emerging therapeutic applications, and key experimental protocols relevant to the study of nicotinic acid derivatives. We will explore the pivotal role of the GPR109A receptor, delve into the pathophysiology of flushing, and survey the potential of these compounds in neurodegenerative diseases, oncology, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile class of pharmacological agents.

Introduction: From Vitamin to Broad-Spectrum Therapeutic

Nicotinic acid and its amide form, nicotinamide, are essential B-complex vitamins (Vitamin B3) that serve as precursors to the coenzymes NAD (Nicotinamide Adenine Dinucleotide) and NADP.[3][4] These coenzymes are fundamental to cellular redox reactions and energy metabolism.[3] A deficiency in niacin leads to pellagra, a condition characterized by dermatitis, diarrhea, and dementia.[5] However, at pharmacological doses (1-3 g/day ), nicotinic acid exhibits profound effects on lipid profiles, a discovery that shifted its status from a simple nutrient to a powerful therapeutic agent for dyslipidemia.[4][5]

The primary challenge hindering patient compliance with nicotinic acid therapy is a potent, prostaglandin-mediated flushing response.[6][7] This has driven the development of numerous derivatives and formulations, such as Acipimox and Laropiprant, designed to either possess a better side-effect profile or to counteract the flushing mechanism directly.[8][9] This guide will dissect the science behind these derivatives, highlighting their current applications and future potential.

Core Mechanism of Action: The GPR109A Receptor and Beyond

The pharmacological effects of nicotinic acid and its derivatives are multifaceted, but many are initiated through the activation of a specific G protein-coupled receptor (GPCR).

GPR109A (HCA2): The Primary Niacin Receptor

GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is the high-affinity receptor for nicotinic acid.[1][10] It is primarily expressed on the surface of adipocytes and immune cells, such as dermal Langerhans cells.[1][11]

Lipid-Lowering Effects: The canonical lipid-lowering mechanism is initiated by GPR109A activation on adipocytes.[12][13] This triggers a Gi-coupled signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] The reduction in cAMP suppresses the activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme in the breakdown of stored triglycerides.[8] This inhibition of lipolysis reduces the release of free fatty acids (FFAs) into circulation.[8][16]

With a diminished supply of FFAs arriving at the liver, the synthesis of triglycerides is reduced.[17][18] This is further compounded by niacin's direct inhibition of the hepatic enzyme diacylglycerol acyltransferase-2 (DGAT2), which is crucial for triglyceride synthesis.[17][18] The reduced availability of triglycerides leads to the accelerated intracellular degradation of Apolipoprotein B (ApoB) and decreased secretion of VLDL (Very-Low-Density Lipoprotein) and subsequently LDL (Low-Density Lipoprotein) particles from the liver.[16][17]

Furthermore, niacin increases levels of HDL (High-Density Lipoprotein) primarily by decreasing the catabolism of ApoA-I, a key component of HDL, thereby extending its half-life in circulation.[17][19]

GPR109A_Lipid_Pathway cluster_adipocyte Adipocyte cluster_liver Hepatocyte (Liver) NA Nicotinic Acid / Derivative GPR109A GPR109A Receptor NA->GPR109A Binds AC Adenylyl Cyclase GPR109A->AC Inhibits (via Gi) cAMP ↓ cAMP AC->cAMP Converts ATP HSL Hormone-Sensitive Lipase cAMP->HSL Activates Lipolysis ↓ Lipolysis HSL->Lipolysis FFA_release ↓ Free Fatty Acid Release Lipolysis->FFA_release FFA_influx ↓ FFA Influx FFA_release->FFA_influx To Liver TG_synth ↓ Triglyceride Synthesis FFA_influx->TG_synth DGAT2 DGAT2 DGAT2->TG_synth VLDL ↓ VLDL & LDL Secretion TG_synth->VLDL ApoAI ↓ ApoA-I Catabolism HDL ↑ HDL Levels ApoAI->HDL NA_liver Nicotinic Acid NA_liver->DGAT2 Inhibits NA_liver->ApoAI

Caption: Core lipid-lowering mechanism of nicotinic acid derivatives.

Pharmacological Applications: Established and Investigational

While the primary clinical use of nicotinic acid derivatives is for dyslipidemia, their broad biological activities suggest potential in a range of other diseases.[16][20]

Dyslipidemia and Cardiovascular Disease

Nicotinic acid is the most potent agent available for raising HDL cholesterol levels.[2][19] It also effectively reduces LDL cholesterol, VLDL, and triglycerides.[17][19] This broad-spectrum activity makes it a valuable option for treating complex dyslipidemias, often in combination with statins.[19][21] Derivatives like Acipimox were developed to offer similar lipid-modifying effects but with a potentially better tolerance profile.[8][22] Acipimox also works by inhibiting lipolysis in adipose tissue, thereby reducing the flux of FFAs to the liver.[8][15]

Drug Primary Mechanism Effect on LDL Effect on HDL Effect on Triglycerides Key Side Effect
Nicotinic Acid (Niacin) GPR109A Agonist, DGAT2 Inhibitor[17]↓ 10-25%↑ 15-35%↓ 20-50%Severe Flushing[6]
Acipimox GPR109A Agonist (Lipolysis Inhibitor)[8][22]Moderate ↓Moderate ↑Significant ↓Flushing (less than Niacin)[8]
Laropiprant (in combination) DP1 Receptor Antagonist (Anti-flushing agent)[9]No direct effectNo direct effectNo direct effectMitigates Niacin flushing[9][23]
Emerging Therapeutic Areas
  • Neurodegenerative Disorders: Niacin is a key mediator of neuronal development and survival.[3] As a precursor to NAD+, it is vital for mitochondrial function and DNA repair, processes often impaired in neurodegenerative diseases.[3][24] Studies suggest that niacin and its derivatives may offer neuroprotection and improve cognitive function in conditions like Alzheimer's, Parkinson's, and Huntington's diseases by reducing neuroinflammation and oxidative stress.[3][6][24][25]

  • Oncology: The role of nicotinic acid in cancer is complex. As a precursor to NAD+, it is crucial for DNA repair via PARP enzymes, which can help maintain genomic stability and potentially reduce cancer risk.[5] However, some cancers amplify the gene for NAPRT, the enzyme that converts nicotinic acid to NAD+, suggesting these tumors could exploit the vitamin to enhance their own DNA repair and survival.[5] Conversely, GPR109A activation by butyrate (a bacterial metabolite) in the colon has been shown to function as a tumor suppressor by inducing apoptosis in cancer cells.[26] Some studies have also explored nicotinamide for the chemoprevention of non-melanoma skin cancers.[27][28][29]

  • Inflammatory and Dermatological Conditions: The anti-inflammatory effects of niacin are mediated through GPR109A on immune cells.[1] This has led to investigations into its use for inflammatory conditions.[30] Nicotinamide, a related derivative, is used in dermatology to treat conditions like acne and rosacea and has been shown to protect against UV-induced immunosuppression.[29]

The Flushing Phenomenon: Mechanism and Mitigation

The most significant barrier to patient adherence is cutaneous flushing, a sensation of warmth and redness of the skin.[6][7]

Mechanism of Flushing

Flushing is not related to the lipid-lowering mechanism but is a direct consequence of GPR109A activation in dermal Langerhans cells and keratinocytes.[6][31]

  • Activation: Nicotinic acid binds to GPR109A on these skin cells.[6]

  • Signal Cascade: This activates a cascade that releases arachidonic acid from cell membranes.[6][31]

  • Prostaglandin Synthesis: Arachidonic acid is rapidly converted into prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[6][32]

  • Vasodilation: PGD2 and PGE2 then bind to their respective receptors (DP1, EP2, EP4) on the capillaries in the upper dermis, causing potent vasodilation, which manifests as flushing.[6][9][31]

Flushing_Pathway cluster_skin Dermal Langerhans Cell cluster_capillary Dermal Capillary NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Binds PLA2 Phospholipase A2 (Activated) GPR109A->PLA2 AA Arachidonic Acid Released PLA2->AA COX COX-1/2 AA->COX PGs PGD2 & PGE2 Synthesized COX->PGs DP1 DP1 / EP Receptors PGs->DP1 Binds Vasodilation Vasodilation (FLUSHING) DP1->Vasodilation Laropiprant Laropiprant Laropiprant->DP1 Blocks

Caption: Mechanism of niacin-induced flushing and the action of Laropiprant.
Mitigation Strategies

  • Formulation: Extended-release (ER) niacin formulations slow the absorption rate, which can reduce the intensity of flushing compared to immediate-release versions.[19]

  • Prostaglandin Inhibition: Pre-treatment with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin can inhibit the COX enzymes, reducing prostaglandin synthesis.[21]

  • Receptor Antagonism: The drug Laropiprant was specifically developed as a selective antagonist of the PGD2 receptor, DP1.[7][9] When co-formulated with niacin (e.g., Tredaptive, Cordaptive), it significantly reduced flushing intensity.[9][23] However, these products were withdrawn from the market due to an increase in non-fatal serious adverse events without a significant cardiovascular benefit in large outcome trials.

Experimental Protocols for Screening & Evaluation

Evaluating novel nicotinic acid derivatives requires robust and specific assays to determine efficacy and potential for side effects.

Protocol: GPR109A-Mediated cAMP Inhibition Assay

This protocol assesses the ability of a test compound to activate the GPR109A receptor and inhibit adenylyl cyclase.

Objective: To quantify the potency (EC50) of a nicotinic acid derivative in activating the GPR109A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (adenylyl cyclase stimulator).

  • Test compounds (nicotinic acid derivatives).

  • Nicotinic acid (positive control).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well white assay plates.

Methodology:

  • Cell Seeding: Seed GPR109A-expressing cells into 384-well plates at a density of 5,000-10,000 cells/well. Incubate for 18-24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of test compounds and the positive control (nicotinic acid) in assay buffer. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve.

  • Compound Addition: Remove culture medium from the cells. Add 20 µL of the diluted compounds or control to the appropriate wells. Incubate for 15 minutes at room temperature.

  • Stimulation: Prepare a solution of Forskolin in assay buffer at a concentration known to elicit a submaximal cAMP response (e.g., 5 µM). Add 20 µL of this solution to all wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with Forskolin alone as 100% activity and the signal from untreated cells as 0%.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit a four-parameter logistic curve to the data to determine the EC50 value for each compound.

Self-Validation System:

  • Positive Control: Nicotinic acid should yield a dose-dependent inhibition with a known EC50.

  • Negative Control: Wells with Forskolin only (no agonist) define the maximum signal.

  • Basal Control: Wells with buffer only (no agonist, no Forskolin) define the minimum signal.

  • Z'-factor: Calculate the Z'-factor using positive and negative controls to assess assay quality and robustness. A Z' > 0.5 is considered excellent.

Caption: Workflow for a GPR109A cAMP Inhibition Assay.

Conclusion and Future Directions

Nicotinic acid and its derivatives remain powerful tools in the pharmacological arsenal, particularly for managing dyslipidemia. The elucidation of the GPR109A receptor pathway has not only explained their primary lipid-modifying effects and the flushing side effect but has also opened new avenues for research.[1][33] The anti-inflammatory and neuroprotective properties mediated by this receptor suggest a rich, underexplored therapeutic landscape.[1][3]

Future drug development will likely focus on creating biased agonists for GPR109A—compounds that can selectively activate the beneficial Gi-mediated lipid-lowering pathway without engaging the β-arrestin or prostaglandin pathways responsible for flushing and other adverse effects.[1][14] Furthermore, exploring the therapeutic potential of these derivatives in oncology and neurodegeneration, where NAD+ metabolism is critically important, represents a promising frontier for research and development.[3][5] A deeper understanding of the structure-activity relationships will be paramount in designing the next generation of safer and more effective nicotinic acid-based therapeutics.[34][35][36]

References

Methodological & Application

synthesis protocol for 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Synthesis Protocol for 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Practical Guide to the Synthesis of a Key Nicotinic Acid Derivative

This compound, also known as 2-(pivaloylamino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities and serving as crucial intermediates in the synthesis of complex pharmaceutical agents.[1][2][3] The introduction of a pivaloyl group, a bulky tert-butyl moiety, onto the 2-amino position of the nicotinic acid core can significantly alter the molecule's steric and electronic properties, making it a valuable building block for drug discovery programs.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the rationale behind key procedural choices, outlines a self-validating system for reaction monitoring and purification, and is grounded in established chemical principles to ensure reproducibility and safety.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The starting material, 2-aminonicotinic acid, possesses a nucleophilic amino group (-NH₂) that attacks the highly electrophilic carbonyl carbon of pivaloyl chloride. Pivaloyl chloride is an excellent acylating agent due to the electron-withdrawing chloride leaving group.[4] A non-nucleophilic organic base, such as pyridine or triethylamine, is incorporated to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Reactant1 2-Aminonicotinic Acid Process Acylation Reaction Reactant1->Process Nucleophilic Attack Reactant2 Pivaloyl Chloride Reactant2->Process Base Pyridine (Base) Base->Process HCl Scavenger Product This compound Process->Product Forms Amide Bond

Caption: General schematic of the acylation reaction.

I. Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
2-Aminonicotinic acid5345-47-1C₆H₆N₂O₂138.12Irritant
Pivaloyl chloride3282-30-2C₅H₉ClO120.58Corrosive, Flammable, Lachrymator[4]
Pyridine (Anhydrous)110-86-1C₅H₅N79.10Flammable, Toxic, Irritant
Dichloromethane (DCM, Anhydrous)75-09-2CH₂Cl₂84.93Carcinogen, Irritant
Hydrochloric Acid (1M HCl)7647-01-0HCl36.46Corrosive
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Minimal Hazard
Brine (Saturated NaCl)7647-14-5NaCl58.44Minimal Hazard
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Minimal Hazard
Required Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with nitrogen/argon inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Filtration apparatus (Büchner funnel)

II. Detailed Synthesis Protocol

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. Pivaloyl chloride is highly corrosive and reacts violently with water; handle with extreme care.[4]

Step 1: Reaction Setup

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinic acid (5.0 g, 36.2 mmol).

  • Add 100 mL of anhydrous dichloromethane (DCM) followed by anhydrous pyridine (7.3 mL, 90.5 mmol, 2.5 equivalents). The use of an anhydrous solvent is critical to prevent the premature hydrolysis of the highly reactive pivaloyl chloride.

  • Stir the resulting suspension at room temperature under a nitrogen or argon atmosphere to ensure an inert environment.

Step 2: Addition of Pivaloyl Chloride

  • Cool the flask in an ice-water bath to 0-5 °C. Temperature control is paramount; the acylation reaction is exothermic, and maintaining a low temperature minimizes potential side reactions.

  • In a separate dry dropping funnel, add pivaloyl chloride (5.4 mL, 43.4 mmol, 1.2 equivalents).

  • Add the pivaloyl chloride dropwise to the stirred suspension over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[5] A white precipitate of pyridinium hydrochloride will form as the reaction progresses.

Step 3: Reaction and Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir for an additional 3-4 hours.

  • Monitor the reaction for the consumption of the starting material using Thin Layer Chromatography (TLC).

    • Mobile Phase: A mixture of DCM and methanol (e.g., 9:1 v/v) with a few drops of acetic acid is a good starting point.

    • Visualization: UV light (254 nm). The product should have a higher Rf value than the more polar 2-aminonicotinic acid starting material. A procedure for monitoring a similar reaction can be found in Organic Syntheses.[5]

Step 4: Work-up and Isolation

  • Upon completion, cool the reaction mixture again in an ice bath and slowly quench by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Add another 50 mL of DCM to ensure complete dissolution of the product.

  • Wash the organic layer sequentially with:

    • 50 mL of 1M HCl (to remove excess pyridine).

    • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 50 mL of brine (to remove residual water).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

Step 5: Purification

  • The most common method for purifying the crude solid is recrystallization.

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 6: Characterization

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 222.24 g/mol .[6][7]

  • Molecular Formula: C₁₁H₁₄N₂O₃.[6][7]

  • Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Determine the melting point and compare it to literature values.

III. Experimental Workflow

References

Topic: A Comprehensive Guide to the Analytical Characterization of 2-(pivaloylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 2-(pivaloylamino)nicotinic acid. As a novel derivative of nicotinic acid, establishing a robust analytical control strategy is paramount for its use in research and development, particularly in pharmaceutical applications. This guide is designed for scientists and researchers, offering both theoretical justifications for method selection and practical, step-by-step protocols for implementation. The methods detailed herein cover chromatographic separation for purity and assay, spectroscopic techniques for structural elucidation, and thermal analysis for physicochemical property assessment.

Introduction and Physicochemical Profile

2-(pivaloylamino)nicotinic acid is a derivative of 2-aminonicotinic acid, where the primary amine is acylated with a pivaloyl group. This structural modification significantly alters the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding potential, which can influence its biological activity and formulation characteristics. The pivaloyl group, a bulky tert-butyl moiety, introduces steric hindrance and increases hydrophobicity, while the nicotinic acid core retains its aromatic and acidic properties.

Accurate and precise analytical characterization is the cornerstone of chemical and pharmaceutical development. For a molecule like 2-(pivaloylamino)nicotinic acid, a multi-faceted approach is necessary to confirm its identity, determine its purity, and understand its stability.

Chemical Structure:

Chemical Structure of 2-(pivaloylamino)nicotinic acid

Table 1: Predicted Physicochemical Properties of 2-(pivaloylamino)nicotinic acid

PropertyPredicted ValueRationale / Comparison
Molecular Formula C₁₁H₁₄N₂O₃Based on the chemical structure.
Molecular Weight 222.24 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for many organic acids and amides.
Aqueous Solubility Low to moderateThe pivaloyl group decreases aqueous solubility compared to nicotinic acid. Solubility is expected to be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid.[1]
pKa (Carboxylic Acid) ~4.5 - 5.5Similar to nicotinic acid (pKa ~4.85), with potential slight shifts due to the electronic effects of the pivaloylamino group.[2]
LogP 1.5 - 2.5The pivaloyl group significantly increases lipophilicity compared to nicotinic acid (LogP ~0.219).[2]
Melting Point > 200 °CExpected to be a high-melting solid due to the crystalline nature and potential for intermolecular hydrogen bonding. For comparison, nicotinic acid melts at 237 °C.[2]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, degradants, and starting materials.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Expertise & Experience: RP-HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, robustness, and reproducibility. For 2-(pivaloylamino)nicotinic acid, the combination of the polar nicotinic acid moiety and the non-polar pivaloyl group makes it an ideal candidate for reversed-phase separation. A C18 column is a good starting point, providing strong hydrophobic retention for the pivaloyl group. The mobile phase should be acidic to suppress the ionization of the carboxylic acid, ensuring a consistent retention time and sharp peak shape.

Protocol 1: RP-HPLC Method for Purity Determination

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (based on the chromophore of the nicotinic acid ring).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Trustworthiness: The method's validity is ensured by running a system suitability test (SST) before sample analysis, including checks for retention time precision, peak asymmetry, and theoretical plates. A blank (diluent) injection should be performed to ensure no carryover or system contamination.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (1 mg/mL) A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Gradient Elution (C18 Column) D->E F UV Detection (265 nm) E->F G Integrate Peaks F->G H Calculate % Purity (Area Normalization) G->H

HPLC Purity Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

Expertise & Experience: LC-MS/MS provides unparalleled specificity and sensitivity. It is the definitive technique for confirming the identity of the main peak and for identifying and quantifying trace-level impurities. For 2-(pivaloylamino)nicotinic acid, electrospray ionization (ESI) in positive ion mode is expected to be highly efficient due to the presence of the basic pyridine nitrogen.

Protocol 2: LC-MS/MS Method for Structural Confirmation

  • LC System: Use the same HPLC conditions as in Protocol 1 to ensure chromatographic compatibility.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan (MS1): m/z 50-500 to detect the parent ion ([M+H]⁺ at m/z 223.1).

    • Product Ion Scan (MS/MS): Select the parent ion (m/z 223.1) and apply collision energy (e.g., 10-30 eV) to generate characteristic fragment ions. Expected fragments would arise from the loss of the pivaloyl group or the carboxylic acid.

Trustworthiness: The fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the peak's identity. Co-elution with a synthesized reference standard would provide ultimate confirmation.

Spectroscopic Structural Elucidation

Spectroscopic methods are used to piece together the molecular structure, confirming that the correct molecule has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for de novo structural elucidation. ¹H NMR will reveal the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. The pivaloyl group will give a characteristic singlet integrating to 9 protons in the ¹H NMR spectrum, and the aromatic protons of the nicotinic acid ring will appear as distinct multiplets in the downfield region.

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can dissolve both polar and non-polar compounds and will show the exchangeable protons of the carboxylic acid and amide groups.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (optional but recommended): COSY (proton-proton correlation) and HSQC (proton-carbon correlation) experiments can be used to definitively assign all signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pivaloyl -C(CH₃)₃ ~1.2 (s, 9H)~27 (CH₃), ~39 (quaternary C)A large, sharp singlet is a hallmark of the tert-butyl group.
Pyridine Ring Protons 7.5 - 8.5 (m, 3H)110 - 155The exact shifts and coupling patterns will depend on the electronic environment. 2D NMR would be required for unambiguous assignment.
Amide N-H > 9.0 (s, 1H)-Broad signal, exchangeable with D₂O. Its chemical shift can be concentration and temperature dependent.
Carboxylic Acid O-H > 12.0 (s, 1H)-Very broad signal, exchangeable with D₂O.
Amide C=O -~175The pivaloyl carbonyl carbon.
Carboxylic Acid C=O -~167The nicotinic acid carbonyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique to confirm the presence of key functional groups. The spectrum will provide clear evidence for the carboxylic acid, the secondary amide, and the aromatic ring.

Protocol 4: FTIR Analysis

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest method.

    • KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Table 3: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500O-H stretch (broad)Carboxylic Acid
~3200N-H stretchSecondary Amide
~1700C=O stretchCarboxylic Acid
~1680C=O stretch (Amide I band)Secondary Amide
~1550N-H bend (Amide II band)Secondary Amide
1600 - 1450C=C and C=N stretchesAromatic Pyridine Ring

Thermal Analysis

Expertise & Experience: Thermal analysis provides critical information about the material's stability, melting behavior, and potential polymorphic forms. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition points, while Differential Scanning Calorimetry (DSC) measures heat flow, revealing melting points, glass transitions, and other thermal events.[3][4]

Protocol 5: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • TGA Method:

    • Temperature Program: Ramp from 25 °C to 600 °C at 10 °C/min.

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

  • DSC Method:

    • Temperature Program: Ramp from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at 10 °C/min.

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

Trustworthiness: The resulting thermogram and DSC curve provide a unique thermal fingerprint of the material. The onset of decomposition from TGA defines the upper-temperature limit for handling and storage, while the DSC melt endotherm gives the melting point and an indication of purity (a sharp peak suggests high purity).

Thermal_Analysis_Workflow Start Start Sample Weigh 3-5 mg Sample into TGA/DSC Pan Start->Sample TGA_Run Run TGA (Ramp to 600°C @ 10°C/min in N₂) Sample->TGA_Run DSC_Run Run DSC (Ramp to 250°C @ 10°C/min in N₂) Sample->DSC_Run TGA_Data Analyze TGA Data: - Onset of Decomposition - % Mass Loss TGA_Run->TGA_Data DSC_Data Analyze DSC Data: - Melting Point (Endotherm) - Enthalpy of Fusion DSC_Run->DSC_Data Report Report Thermal Properties TGA_Data->Report DSC_Data->Report

Workflow for Thermal Analysis

Summary and Conclusion

The characterization of 2-(pivaloylamino)nicotinic acid requires a suite of orthogonal analytical techniques. The protocols outlined in this application note provide a robust framework for confirming its identity, assessing its purity, and determining its key physicochemical properties. RP-HPLC with UV detection serves as the primary tool for purity and assay, while LC-MS/MS offers definitive structural confirmation. A combination of NMR and FTIR spectroscopy provides unambiguous elucidation of the molecular structure. Finally, thermal analysis by TGA and DSC is crucial for understanding the material's solid-state properties and thermal stability. This comprehensive analytical approach ensures a high level of confidence in the quality and characteristics of 2-(pivaloylamino)nicotinic acid, which is essential for its application in any research or development setting.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability studies, and quality control of this compound. The protocol details the systematic approach to method development, based on the physicochemical properties of the analyte, and provides a comprehensive validation strategy in accordance with international regulatory guidelines.

Introduction

This compound (Figure 1) is a derivative of nicotinic acid (Vitamin B3) and is of interest in pharmaceutical research due to its potential biological activities. Accurate and precise quantification of this molecule is critical for its development and use. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.

This document provides a detailed guide to the HPLC analysis of this compound, moving from the foundational physicochemical properties to a fully validated analytical method.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₁H₁₄N₂O₃ Molecular Weight: 222.24 g/mol [1][2]

Physicochemical Properties and Method Development Strategy

A successful HPLC method is built upon a thorough understanding of the analyte's chemical and physical characteristics. The structure of this compound incorporates both a polar nicotinic acid core and a non-polar pivaloyl group, making it an amphiphilic molecule.

Predicted Physicochemical Properties

To inform the method development, key physicochemical parameters were predicted using industry-standard software (ACD/Labs Percepta and ChemAxon MarvinSketch).[3][4][5][6][7][8][9][10]

ParameterPredicted ValueImplication for HPLC Method Development
pKa₁ (Carboxylic Acid) ~3.5 - 4.5The carboxylic acid group will be ionized (negatively charged) at a pH above this range. To achieve good retention on a reversed-phase column, the mobile phase pH should be controlled to be at least 1.5-2 pH units below this pKa, ensuring the analyte is in its neutral, more retentive form.[9][11]
pKa₂ (Pyridine Nitrogen) ~1.5 - 2.5The pyridine nitrogen will be protonated (positively charged) at a pH below this range. Operating at a very low pH could lead to a cationic species, which might exhibit poor peak shape on standard silica-based C18 columns due to interaction with residual silanols.
logP ~1.8 - 2.5This moderate lipophilicity suggests that reversed-phase chromatography is a suitable technique. A C18 or C8 stationary phase should provide adequate retention with a common organic modifier like acetonitrile or methanol.
UV Maximum (λmax) ~265 nm (predicted)Based on the nicotinic acid chromophore, a UV detector set around 265 nm should provide good sensitivity.[12][13]
Method Development Rationale

The primary goal is to develop a reversed-phase HPLC method that provides a sharp, symmetrical peak with a reasonable retention time for this compound, well-resolved from any potential impurities or degradants.

Based on the predicted pKa of the carboxylic acid, controlling the mobile phase pH is critical. An acidic mobile phase will suppress the ionization of the carboxyl group, leading to increased hydrophobicity and better retention on a C18 column. A pH of approximately 2.5-3.0 is a logical starting point, as it is well below the carboxylic acid pKa and around the pKa of the pyridine nitrogen, minimizing the population of the cationic form.

A gradient elution will be employed initially to determine the approximate organic solvent concentration required for elution and to assess the presence of any late-eluting impurities. This will then be optimized to an isocratic method for simplicity and robustness, if feasible.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array or UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q or equivalent)

    • Formic acid (or ortho-phosphoric acid) for pH adjustment.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to cover the desired concentration range (e.g., 1-100 µg/mL).

HPLC Method Protocol

The following protocol outlines the optimized HPLC method for the analysis of this compound.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% Mobile Phase A (0.1% Formic Acid in Water) / 40% Mobile Phase B (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes
Method Validation

The analytical method must be validated to ensure its suitability for the intended purpose, in accordance with ICH Q2(R1) and FDA guidelines.[3][4][5][7][8]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by:

  • Analyzing a placebo (if in a formulation).

  • Performing forced degradation studies (acid, base, oxidation, heat, light) to show that the analyte peak is resolved from any degradation product peaks.

  • Peak purity analysis using a diode array detector.

The linearity of the method should be established across the range of the analytical procedure.

  • Procedure: Analyze a series of at least five concentrations of the reference standard (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Acceptance Criteria: Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy is the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is expressed as the repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD over the two days should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Can be determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Can be determined based on the signal-to-noise ratio (typically 10:1) and confirmed by analyzing standards at this concentration and demonstrating acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits.

Data Presentation and Visualization

Summary of Validation Parameters
Validation ParameterAcceptance CriteriaTypical Result
Specificity Well-resolved peak, peak purity > 990Pass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.0%
LOQ S/N ≥ 100.5 µg/mL
Robustness System suitability passesPass

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% HCOOH in H₂O, B: ACN) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Standard Stock (1 mg/mL) C Prepare Working Standards (1-100 µg/mL) B->C E Inject Standard/Sample (10 µL) C->E D->E F Acquire Data (265 nm, 10 min) E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: HPLC analysis workflow from preparation to quantification.

Method Validation Logic Diagram

Validation_Logic Method Final HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ/LOD Method->LOQ Robustness Robustness Method->Robustness Validation Is Method Validated? Pass Method Fit for Purpose Validation->Pass Yes Fail Re-evaluate Method Validation->Fail No Specificity->Validation Linearity->Validation Accuracy->Validation Precision->Validation LOQ->Validation Robustness->Validation

Caption: Decision logic for HPLC method validation.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the HPLC analysis of this compound. By leveraging predicted physicochemical properties, a robust and reliable isocratic RP-HPLC method was developed. The detailed validation procedure, aligned with ICH and FDA guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. This protocol serves as a valuable resource for scientists and researchers involved in the analysis of this compound.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(2,2-dimethylpropanamido)nicotinic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-(2,2-dimethylpropanamido)nicotinic acid in human plasma. The protocol detailed herein is designed for researchers, scientists, and drug development professionals requiring a robust analytical method for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The methodology encompasses a straightforward protein precipitation extraction procedure, rapid chromatographic separation, and sensitive detection using tandem mass spectrometry. This method has been developed and validated in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5][6][7]

Introduction

2-(2,2-dimethylpropanamido)nicotinic acid is a small molecule derivative of nicotinic acid. The accurate quantification of such compounds in biological matrices is crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities in drug discovery and development.[8][9] LC-MS/MS has become the gold standard for bioanalytical studies due to its inherent selectivity, sensitivity, and speed.[10][11] This application note provides a comprehensive, step-by-step protocol for the analysis of 2-(2,2-dimethylpropanamido)nicotinic acid, addressing common challenges associated with the analysis of polar carboxylic acids.[12][13][14][15]

Experimental

Materials and Reagents
  • 2-(2,2-dimethylpropanamido)nicotinic acid reference standard (purity ≥98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 2-(2,2-dimethylpropanamido)nicotinic acid-d9

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions and Quality Control Samples

Stock solutions of the analyte and internal standard are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution in a 50:50 (v/v) acetonitrile/water mixture. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into blank human plasma.

Method Protocol

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[16][17]

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Experimental Rationale: Acetonitrile is a common and efficient solvent for protein precipitation. The addition of formic acid helps to maintain the analyte in its protonated form, which is beneficial for reversed-phase chromatography and positive ion electrospray ionization.

Liquid Chromatography

The separation of the analyte from endogenous plasma components is critical to minimize matrix effects and ensure accurate quantification.[18]

Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute

Experimental Rationale: A C18 column is a robust choice for the retention of moderately polar small molecules. The acidic mobile phase ensures the carboxylic acid moiety is protonated, enhancing retention on the non-polar stationary phase. A gradient elution allows for efficient separation and rapid analysis times.

Mass Spectrometry

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalytical assays.[19][20]

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusion of the analyte and internal standard. For 2-(2,2-dimethylpropanamido)nicotinic acid (MW ~222.25), a potential precursor ion would be m/z 223.1.
Collision Energy (CE) To be optimized for each transition to achieve the most stable and intense product ion.

Experimental Rationale: Positive mode ESI is generally suitable for nitrogen-containing compounds like nicotinic acid derivatives. MRM is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[8]

Method Validation

A full validation of this bioanalytical method should be performed according to the ICH M10 guideline to ensure its suitability for its intended purpose.[1][2][4][5] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the reproducibility of the measurements.[3][8]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[21]

  • Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.[3][18]

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[3]

Workflow Diagrams

LC-MSMS Sample Preparation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample is_add Add 10 µL Internal Standard plasma->is_add ppt Add 200 µL Cold Acetonitrile (0.1% FA) is_add->ppt vortex Vortex 1 min ppt->vortex centrifuge Centrifuge 13,000 rpm, 10 min, 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection LC-MSMS Method Validation Logic cluster_validation Bioanalytical Method Validation (ICH M10) selectivity Selectivity validated_method Validated Method for Routine Use selectivity->validated_method accuracy Accuracy & Precision accuracy->validated_method linearity Linearity & Range linearity->validated_method lloq LLOQ lloq->validated_method matrix Matrix Effect matrix->validated_method recovery Recovery recovery->validated_method stability Stability stability->validated_method method Developed LC-MS/MS Method method->selectivity method->accuracy method->linearity method->lloq method->matrix method->recovery method->stability

References

Application Notes and Protocols for Investigating 2-(2,2-Dimethyl-propionylamino)-nicotinic acid in Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Nicotinic Acid Derivative

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a cornerstone in medicinal chemistry and pharmacology, with a rich history of therapeutic applications ranging from treating dyslipidemia to emerging roles in inflammation and neuroprotection.[1][2][3] The biological activities of nicotinic acid are largely mediated by the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA2), a high-affinity receptor that, upon activation, typically couples to Gi/o proteins to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.[4][5][6] This signaling cascade has established GPR109A as a significant drug target.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid (also known as 2-pivalamidonicotinic acid) as a ligand in binding and functional assays. While specific data on this particular derivative is emerging, its structural similarity to nicotinic acid strongly suggests its potential as a modulator of GPR109A. These application notes will, therefore, focus on protocols to characterize the binding affinity and functional activity of this compound at the GPR109A receptor.

The protocols detailed herein are designed to be robust and self-validating, providing a framework for determining the potency and efficacy of this compound and enabling its further investigation as a potential therapeutic agent.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate and reproducible assay design.

PropertyValueSource
Chemical Name This compound[7][8][9]
Synonyms 2-pivalamidonicotinic acid, 2-(Pivaloylamino)nicotinic acid[7]
CAS Number 125867-25-6[7][8][9]
Molecular Formula C11H14N2O3[7][8][9]
Molecular Weight 222.24 g/mol [7][8]
Appearance Light yellow to light brown solid[7]
Storage Store at room temperature[7]

GPR109A Signaling: The Scientific Rationale for Assay Selection

The primary hypothesis for the biological activity of this compound is its interaction with the GPR109A receptor. Understanding the receptor's signaling pathway is paramount to designing meaningful experiments. Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in a quantifiable decrease in intracellular cAMP levels. Additionally, GPR109A activation can lead to the recruitment of β-arrestin, which mediates receptor internalization and downstream signaling events independent of G-protein coupling.[4]

A comprehensive characterization of a novel ligand like this compound should therefore involve both a direct assessment of its binding to the receptor and a functional evaluation of its impact on the downstream signaling pathway.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Ligand 2-(2,2-Dimethyl-propionylamino)- nicotinic acid (Ligand) Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Effects_Gi Downstream Cellular Effects PKA->Cellular_Effects_Gi Internalization Receptor Internalization bArrestin->Internalization ERK Downstream Signaling (e.g., ERK) bArrestin->ERK

Figure 1: Simplified signaling pathways of the GPR109A receptor.

Experimental Protocols

The following protocols provide a step-by-step guide to characterizing the interaction of this compound with the GPR109A receptor.

Protocol 1: Radioligand Binding Assay for GPR109A

This protocol is designed to determine the binding affinity (Ki) of this compound for the GPR109A receptor through competitive displacement of a known radiolabeled ligand. [³H]-Nicotinic acid is a suitable radioligand for this purpose.[5]

Workflow Overview:

Radioligand_Binding_Workflow A Prepare GPR109A-expressing cell membranes B Incubate membranes with [³H]-Nicotinic Acid and test compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity C->D E Data Analysis (IC50, Ki) D->E

Figure 2: Workflow for the GPR109A radioligand binding assay.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-Nicotinic acid

  • Cell Line: HEK293 or CHO cells stably expressing human GPR109A

  • Cell Culture Reagents: DMEM, FBS, antibiotics, etc.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Non-specific Binding Control: Unlabeled nicotinic acid (10 µM)

  • Filtration Apparatus: Cell harvester and glass fiber filters

  • Scintillation Counter and Fluid

Procedure:

  • Membrane Preparation:

    • Culture GPR109A-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, the test compound dilutions, [³H]-Nicotinic acid (at a concentration near its Kd), and the cell membrane preparation.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled nicotinic acid.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This cell-based functional assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels, confirming its agonist or antagonist activity at the GPR109A receptor.

Workflow Overview:

cAMP_Assay_Workflow A Seed GPR109A-expressing cells in a multi-well plate B Pre-treat with test compound A->B C Stimulate adenylyl cyclase with Forskolin B->C D Lyse cells and measure intracellular cAMP levels C->D E Data Analysis (EC50/IC50) D->E

Figure 3: Workflow for the GPR109A cAMP functional assay.

Materials:

  • Test Compound: this compound

  • Cell Line: HEK293 or CHO cells stably expressing human GPR109A

  • Cell Culture Reagents

  • Forskolin: An adenylyl cyclase activator

  • cAMP Detection Kit: (e.g., HTRF, ELISA, or fluorescence-based)

  • Multi-well plates (format compatible with the detection kit)

Procedure:

  • Cell Seeding:

    • Seed GPR109A-expressing cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Remove the culture medium and add the compound dilutions to the cells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Adenylyl Cyclase Stimulation:

    • Add a fixed concentration of Forskolin to all wells (except for the negative control) to stimulate cAMP production.

    • Incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels as a function of the test compound concentration.

    • For an agonist, the cAMP levels will decrease with increasing compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • To test for antagonist activity, perform the assay in the presence of a known GPR109A agonist and observe if the test compound can block the agonist-induced decrease in cAMP.

Trustworthiness and Self-Validation

The reliability of these protocols is ensured by the inclusion of appropriate controls:

  • Positive Control: A known GPR109A agonist (e.g., nicotinic acid or acifran) should be run in parallel to confirm assay performance.[4]

  • Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline response.

  • Non-specific Binding: In the binding assay, the use of a high concentration of an unlabeled ligand is crucial for accurately determining specific binding.[10]

  • Parental Cell Line: Using the parental cell line that does not express GPR109A can confirm that the observed effects are specific to the receptor.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential ligand for the GPR109A receptor. By determining its binding affinity and functional activity, researchers can gain valuable insights into its pharmacological profile. Positive results from these assays would warrant further investigation into its downstream effects, potential for β-arrestin recruitment, and in vivo efficacy in relevant disease models. The study of novel nicotinic acid derivatives like this one holds promise for the development of new therapeutics with improved efficacy and side-effect profiles.[11][12]

References

Application Notes & Protocols: A Comprehensive Framework for Evaluating the Bioactivity of 2-(pivaloylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental framework for the comprehensive evaluation of 2-(pivaloylamino)nicotinic acid, a novel derivative of nicotinic acid (Niacin). Drawing from the well-established anti-inflammatory and immunomodulatory roles of nicotinic acid, which are primarily mediated through the G-protein coupled receptor GPR109A, we hypothesize that 2-(pivaloylamino)nicotinic acid possesses significant anti-inflammatory properties.[1][2] This guide presents a logical, multi-tiered approach, beginning with in vitro target engagement and cellular functional assays to elucidate the mechanism of action, and progressing to in vivo validation using established models of acute inflammation. The protocols herein are designed for researchers in drug discovery and development, providing robust, self-validating methodologies to thoroughly characterize the compound's bioactivity and therapeutic potential.

Introduction: The Rationale for Investigation

Nicotinic acid, a B-complex vitamin, is a pleiotropic signaling molecule with potent lipid-modifying and anti-inflammatory effects.[3][4] Its pharmacological actions are largely attributed to the activation of the GPR109A receptor (also known as HCA2), which is expressed on adipocytes and various immune cells, including macrophages and neutrophils.[2][5] Upon activation, GPR109A coupling to Gi/Go proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1][5] This primary signaling event triggers downstream cascades that can suppress inflammatory responses, including the inhibition of the NF-κB pathway and modulation of the NLRP3 inflammasome.[6][7]

The modification of the nicotinic acid scaffold offers the potential to develop novel therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles.[8][9][10][11] 2-(pivaloylamino)nicotinic acid is a derivative designed with these considerations in mind. The pivaloyl group may alter receptor binding affinity or metabolic stability. Therefore, a systematic investigation is required to determine if this structural modification translates into meaningful biological activity. This guide outlines a screening cascade to test the central hypothesis: 2-(pivaloylamino)nicotinic acid acts as a GPR109A agonist to exert anti-inflammatory effects.

Experimental Design: A Stepwise Evaluation Workflow

A logical progression from mechanistic in vitro assays to a functional in vivo model is crucial for a conclusive bioactivity assessment. Our proposed workflow ensures that each stage builds upon the last, providing a comprehensive profile of the compound.

G cluster_0 PART 1: In Vitro Mechanistic & Functional Assays cluster_1 PART 2: In Vivo Efficacy Model A Protocol 1.1: GPR109A Target Engagement (cAMP Assay) B Protocol 1.2: Cellular Anti-Inflammatory Activity (NO & Cytokine Production) A->B Confirms functional receptor C Protocol 1.3: NLRP3 Inflammasome Modulation Assay B->C Investigates deeper mechanism D Protocol 1.4: Cytotoxicity Assessment (MTT Assay) B->D Validates non-toxic effect E Protocol 2.1: Acute Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema) B->E Translates cellular activity to whole organism G compound 2-(pivaloylamino)nicotinic acid receptor GPR109A Receptor compound->receptor Binds gi_protein Gi/o Protein receptor->gi_protein Activates ac Adenylyl Cyclase (AC) gi_protein->ac Inhibits camp ↓ Intracellular cAMP ac->camp pka ↓ PKA Activity camp->pka nfkb ↓ NF-κB Activation pka->nfkb nlrp3 ↓ NLRP3 Inflammasome Activation pka->nlrp3 cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines nlrp3->cytokines

References

Application Notes & Protocols: A Framework for the Cellular Characterization of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,2-Dimethyl-propionylamino)-nicotinic acid is a synthetic derivative of nicotinic acid (niacin or Vitamin B3). Nicotinic acid and its analogues are a versatile class of compounds with a rich history in pharmacology, primarily known for their lipid-modifying effects mediated through receptors like the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A)[1]. Beyond lipid metabolism, emerging research has implicated nicotinic acid derivatives in a wide array of cellular processes, including inflammation, cancer biology, and metabolic regulation through pathways like NAD+ biosynthesis[2][3][4].

Given the nascent state of publicly available data on this compound, this document provides a comprehensive, multi-tiered strategy for its systematic cellular characterization. The protocols herein are designed not merely as procedural steps but as a logical workflow. We begin with foundational assays to establish a biologically relevant concentration range, proceed to broad phenotypic screens based on the known activities of related molecules, and conclude with recommendations for mechanistic deconvolution. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this novel compound.

Section 1: Foundational Assays - Establishing the Therapeutic Window

Expertise & Experience: Before probing for specific biological functions, it is imperative to define the compound's therapeutic window. All subsequent functional assays are meaningless without knowing the concentrations at which the compound is non-toxic versus cytotoxic. This initial step prevents false positives (e.g., a reduction in a signaling marker that is merely a secondary effect of cell death) and ensures the physiological relevance of your findings. We will employ two complementary assays: a metabolic viability assay (Resazurin) and a membrane integrity assay (LDH).

Workflow for Initial Compound Assessment

G cluster_0 Step 1: Compound Preparation cluster_1 Step 2: Dose-Response Cytotoxicity cluster_2 Step 3: Viability & Cytotoxicity Readouts cluster_3 Step 4: Analysis & Decision A Determine Compound Solubility (DMSO, Ethanol, Aqueous Buffer) B Prepare High-Concentration Stock (e.g., 10-50 mM in DMSO) A->B D Serial Dilution of Compound (e.g., 100 µM down to 1 nM) B->D C Select Relevant Cell Line(s) (e.g., HEK293, HepG2, RAW 264.7) C->D E Incubate for 24-72 hours D->E F Protocol 1.1: Resazurin Assay (Metabolic Health) E->F G Protocol 1.2: LDH Assay (Membrane Integrity) E->G H Calculate IC50 (Cytotoxicity) and EC50 (Viability Loss) F->H G->H I Define Non-Toxic Concentration Range for Functional Assays H->I G cluster_n cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_Ikb NF-κB -- IκB (Inactive Complex) IKK->NFkB_Ikb Phosphorylates IκB (leading to degradation) NFkB_active NF-κB (Active) NFkB_Ikb->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Gene_Transcription Gene Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_translocation NF-κB Translocation NFkB_translocation->Gene_Transcription Binds to Promoters Gene_Transcription->Cytokines Induces Expression Compound 2-(...)-nicotinic acid (Hypothetical Target) Compound->IKK Potential Inhibition

References

Application Note & Protocol: A Researcher's Guide to the Dissolution of 2-(2,2-dimethylpropanamido)nicotinic acid for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide and detailed protocols for the dissolution of 2-(2,2-dimethylpropanamido)nicotinic acid (CAS No. 125867-25-6), a derivative of nicotinic acid. Proper solubilization is a critical first step for ensuring the accuracy, reproducibility, and validity of any experimental data. This guide explains the chemical rationale behind solvent selection for both in vitro and in vivo applications and offers step-by-step protocols designed for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Rationale

2-(2,2-dimethylpropanamido)nicotinic acid is an organic compound that merges the structural features of nicotinic acid (Vitamin B3) with a bulky, lipophilic pivaloyl (2,2-dimethylpropanamido) group.[1][2] This unique structure dictates its solubility profile. While derivatives of nicotinic acid are widely explored for their therapeutic potential in areas such as inflammation and metabolic disorders, their successful application in research hinges on achieving complete and stable dissolution.[3][4]

The molecule's structure presents two key functional groups that govern its solubility:

  • A Pyridinecarboxylic Acid Moiety: This part of the molecule is polar and contains a carboxylic acid group. Like its parent, nicotinic acid, this group's ionization state is pH-dependent. At pH values above its acidity constant (pKa), the carboxylic acid will deprotonate to form a carboxylate salt, which significantly enhances aqueous solubility.[5][6][7]

  • A Pivaloyl Amide Group: This bulky, non-polar side chain increases the compound's lipophilicity. This characteristic suggests that organic solvents will be more effective for initial solubilization than water or simple aqueous buffers.

Therefore, a successful dissolution strategy must account for both the polar, pH-sensitive "head" and the non-polar "tail" of the molecule.

Physicochemical Property Value Source
CAS Number 125867-25-6[1][2]
Molecular Formula C11H14N2O3[1]
Molecular Weight 222.24 g/mol [1]
IUPAC Name 2-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid[1]
Physical Appearance Light yellow to light brown solid[2]
Melting Point 235.2 - 236.7 °C[2]
Storage Conditions Store at room temperature[2]

Strategic Solvent Selection for Research Applications

The choice of solvent is dictated by the experimental context. High-concentration stock solutions are typically prepared in organic solvents, which are then diluted into aqueous media for final use.

Tier 1: Organic Solvents for High-Concentration Stock Solutions

Due to the compound's organic nature, polar aprotic solvents are the preferred choice for creating concentrated stock solutions (e.g., 10-50 mM).

  • Dimethyl Sulfoxide (DMSO): The most common and recommended starting solvent. It is a powerful solvent for a wide range of organic molecules and is miscible with water. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.

  • N,N-Dimethylformamide (DMF): An alternative to DMSO with similar solvating properties.

  • Ethanol (EtOH): A less toxic option suitable for some applications, though its solvating power for this specific compound may be lower than DMSO or DMF.

Causality: The lipophilic pivaloyl group enhances the compound's interaction with these organic solvents, allowing for the preparation of concentrated, stable stock solutions that can be easily stored and aliquoted for experiments.

Tier 2: Aqueous Vehicles for Working Solutions

When diluting an organic stock into an aqueous buffer (e.g., cell culture media, phosphate-buffered saline), the compound may precipitate. The following strategies can be employed to maintain solubility.

Experimental System Recommended Vehicle Rationale & Key Considerations
In Vitro (Cell-based Assays) Cell culture medium + ≤0.5% DMSODilute a high-concentration DMSO stock directly into the final medium. Perform a pre-test to ensure no precipitation occurs at the final concentration.
In Vitro (Biochemical Assays) Aqueous Buffer (e.g., PBS, TRIS) with pH adjustmentFor higher concentrations where DMSO is undesirable, use pH manipulation. Dissolving the compound in a basic solution (e.g., PBS + NaOH) will form the highly soluble sodium salt.
In Vivo (Parenteral) Saline with a co-solvent/surfactant (e.g., PEG400, Tween® 80, Cremophor® EL)Formulations for injection often require solubility enhancers to create a stable solution. A typical vehicle might be 10% DMSO, 40% PEG400, and 50% saline. All vehicle components must be sterile and tested for tolerability.
In Vivo (Oral Gavage) 0.5% - 1% Carboxymethylcellulose (CMC) in water, with pH adjustment if neededFor oral administration, the compound can often be suspended in a vehicle like CMC. To improve absorption of a carboxylic acid, creating a solution via pH adjustment to form a salt may be beneficial.

Dissolution Workflow Diagram

G cluster_start Starting Material cluster_organic Method 1: Organic Stock Preparation cluster_aqueous Method 2: Aqueous Preparation via pH Adjustment Solid Solid Compound (2-(2,2-dimethylpropanamido)nicotinic acid) OrganicSolvent Add Organic Solvent (e.g., DMSO) Solid->OrganicSolvent AqueousSuspend Suspend in Aqueous Buffer (e.g., PBS or Saline) Solid->AqueousSuspend Vortex Vortex / Sonicate (Gentle Heat if Needed) OrganicSolvent->Vortex StockSolution High-Concentration Stock Solution (10-50 mM) Vortex->StockSolution Dilute Dilute into Aqueous Medium (e.g., Cell Culture Media) StockSolution->Dilute Final_InVitro Final Working Solution (e.g., for In Vitro Assay) Dilute->Final_InVitro AddBase Add Base Dropwise (e.g., 1N NaOH) until dissolved AqueousSuspend->AddBase SaltSolution Soluble Salt Solution (Clear Appearance) AddBase->SaltSolution AdjustpH Adjust pH to Target (e.g., with 1N HCl) SaltSolution->AdjustpH Final_Aqueous Final Aqueous Solution (e.g., for In Vivo Bolus) AdjustpH->Final_Aqueous

Caption: Decision workflow for dissolving 2-(2,2-dimethylpropanamido)nicotinic acid.

Detailed Experimental Protocols

Safety Precaution: Always handle chemical reagents in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol is ideal for preparing a concentrated stock for most in vitro applications.

Materials:

  • 2-(2,2-dimethylpropanamido)nicotinic acid (MW: 222.24 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tube or amber glass vial

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weigh Compound: Tare the microcentrifuge tube on the balance. Carefully weigh out 4.44 mg of 2-(2,2-dimethylpropanamido)nicotinic acid and add it to the tube.

    • Calculation: (0.020 mol/L) * (1 L / 1000 mL) * (222.24 g/mol ) * (1000 mg/g) = 4.44 mg/mL

  • Add Solvent: Using a calibrated pipettor, add 1.0 mL of high-purity DMSO to the tube.

  • Solubilize: Cap the tube securely and vortex at medium-high speed for 1-2 minutes.

  • Inspect and Assist Dissolution: Visually inspect the solution against a light source. If any solid particulates remain, sonicate the tube in a water bath for 5-10 minutes or warm it gently with your hand. Vortex again.

    • Expert Tip: Avoid excessive heating, as it can degrade the compound. Gentle warming to 37°C is generally safe for short periods.

  • Confirm Dissolution: The final solution should be clear and free of any visible precipitate.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, light-protected vials.

Self-Validation Check: A properly prepared stock solution will be a clear, homogenous liquid. If particulates are visible, the compound is not fully dissolved, and the stock should not be used.

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

This protocol is useful when an organic co-solvent is not permissible or when a higher concentration in an aqueous vehicle is required.

Materials:

  • 2-(2,2-dimethylpropanamido)nicotinic acid

  • Phosphate-buffered saline (PBS) or 0.9% Saline

  • 1N Sodium Hydroxide (NaOH) solution

  • 1N Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Glass beaker and magnetic stir bar

Procedure:

  • Weigh Compound: Weigh the desired amount of the compound and add it to the beaker.

  • Add Vehicle: Add approximately 80% of the final desired volume of PBS or saline to the beaker. Begin stirring with the magnetic stir bar to create a suspension.

  • Basify to Dissolve: While monitoring the pH, add 1N NaOH drop-by-drop to the suspension. The solid will begin to dissolve as the carboxylic acid is converted to its more soluble sodium salt. Continue adding NaOH until the solution becomes completely clear. Note the pH.

  • Neutralize: Carefully add 1N HCl drop-by-drop to adjust the pH back down to the desired final value (e.g., pH 7.4 for physiological compatibility). Be cautious, as adding acid too quickly may cause the compound to precipitate locally before it can re-dissolve.

  • Final Volume Adjustment: Once the target pH is stable, transfer the solution to a graduated cylinder and add PBS or saline to reach the final desired volume (q.s.).

  • Sterilization (if applicable): For in vivo use, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.

Self-Validation Check: The final solution must be clear, and the final pH must be confirmed with a calibrated meter. If the solution is cloudy after pH adjustment, the concentration may be too high for its aqueous solubility limit at that pH.

References

Application Note: Comprehensive NMR Spectroscopic Analysis of 2-(pivaloylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Pivaloylamino)nicotinic acid is a derivative of nicotinic acid, a form of vitamin B3. The introduction of a pivaloyl group to the amino-substituted nicotinic acid backbone can significantly alter its chemical and biological properties, making it a molecule of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such novel compounds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive NMR analysis of 2-(pivaloylamino)nicotinic acid, covering sample preparation, 1D NMR (¹H and ¹³C), and 2D NMR (COSY, HSQC, HMBC) techniques for complete structural assignment.

The methodologies outlined herein are designed to be self-validating, ensuring researchers can confidently determine the structure and purity of their synthesized 2-(pivaloylamino)nicotinic acid.

Molecular Structure and Rationale for NMR Analysis

The structure of 2-(pivaloylamino)nicotinic acid combines a substituted pyridine ring with an amide linkage and a sterically bulky tert-butyl group. This combination of aromatic and aliphatic moieties, along with the presence of a carboxylic acid and an amide group, presents a rich landscape for NMR analysis. Key structural features to be confirmed include the substitution pattern on the pyridine ring, the connectivity between the pivaloyl group and the nicotinic acid backbone through the amide bond, and the integrity of both the pivaloyl and nicotinic acid fragments.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra. The choice of solvent is paramount, as it must dissolve the analyte without interfering with its signals.

Protocol for Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for 2-(pivaloylamino)nicotinic acid due to its ability to dissolve polar compounds containing carboxylic acids and amides. Its residual proton signal appears at approximately 2.50 ppm and the carbon signal at 39.52 ppm, which are unlikely to overlap with key analyte signals.

  • Concentration: Weigh approximately 5-10 mg of 2-(pivaloylamino)nicotinic acid and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard (Optional): For precise quantification (qNMR), a known amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine structural confirmation, the residual solvent peak can be used as a reference.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogeneous solution is necessary for sharp NMR signals.

1D NMR Spectroscopy: ¹H and ¹³C Analysis

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of protons and carbons in the molecule.

¹H NMR Acquisition Protocol:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard ¹H NMR experiment.

  • Parameters:

    • Number of scans: 8-16

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: -2 to 12 ppm

¹³C NMR Acquisition Protocol:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard ¹³C NMR with proton decoupling (e.g., zgpg30).

  • Parameters:

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Relaxation delay (d1): 2 seconds

    • Spectral width: 0 to 200 ppm

The following table summarizes the predicted ¹H and ¹³C chemical shifts for 2-(pivaloylamino)nicotinic acid based on known values for nicotinic acid and pivaloyl moieties.[3][4][5]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Pyridine Ring
H-4~8.2~140Doublet of doublets, coupled to H-5 and H-6.
H-5~7.5~126Doublet of doublets, coupled to H-4 and H-6.
H-6~8.6~152Doublet of doublets, coupled to H-4 and H-5.
C-2-~150Quaternary carbon, attached to the amino group.
C-3-~130Quaternary carbon, attached to the carboxylic acid.
Carboxylic Acid
-COOH~13.0~167Broad singlet, exchangeable with D₂O.
Amide
-NH-~10.0-Broad singlet, exchangeable with D₂O.
Pivaloyl Group
-C(CH₃)₃~1.3~27Singlet, integrating to 9 protons.
-C(CH₃)₃-~39Quaternary carbon.
-C=O-~177Amide carbonyl.

2D NMR Spectroscopy: Structural Elucidation

For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are essential.[6][7][8]

Workflow for 2D NMR Analysis

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assign Structural Assignment H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY Identifies H-H spin systems HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC Links protons to directly attached carbons C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Confirms proton network HSQC->HMBC Provides starting points for long-range correlations Assign Complete Structural Elucidation HMBC->Assign Establishes connectivity across quaternary carbons and heteroatoms

Caption: Workflow for NMR-based structural elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This is crucial for establishing the connectivity of the protons on the pyridine ring.

COSY Acquisition Protocol:

  • Experiment: cosygpmf or similar gradient-selected COSY.

  • Parameters: Standard parameters for the spectrometer.

Expected Correlations:

  • A cross-peak between the signals of H-4 and H-5.

  • A cross-peak between the signals of H-5 and H-6.

  • A cross-peak between H-4 and H-6 (a weaker, four-bond coupling may be observed).

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.

HSQC Acquisition Protocol:

  • Experiment: hsqcedetgpsisp or similar sensitivity-enhanced, edited HSQC.

  • Parameters: Standard parameters, with the one-bond coupling constant (¹JCH) typically set to ~145 Hz.

Expected Correlations:

  • A cross-peak between the H-4 signal and the C-4 signal.

  • A cross-peak between the H-5 signal and the C-5 signal.

  • A cross-peak between the H-6 signal and the C-6 signal.

  • A cross-peak between the pivaloyl -C(CH₃)₃ proton signal and its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is the key experiment for establishing the overall connectivity of the molecule, especially across quaternary carbons and heteroatoms.

HMBC Acquisition Protocol:

  • Experiment: hmbcgplpndqf or similar gradient-selected HMBC.

  • Parameters: The long-range coupling constant is typically set to 8-10 Hz to observe ²JCH and ³JCH correlations.

Key Expected HMBC Correlations for Structural Confirmation:

G cluster_mol 2-(pivaloylamino)nicotinic acid cluster_corr Key HMBC Correlations mol_img H_piv Pivaloyl Protons (-C(CH₃)₃) C_piv_q Pivaloyl Quaternary C (-C(CH₃)₃) H_piv->C_piv_q ²J C_piv_co Pivaloyl Carbonyl C (-C=O) H_piv->C_piv_co ²J H_piv->C_piv_co NH Amide Proton (-NH-) NH->C_piv_co ²J NH->C_piv_co C2 C-2 NH->C2 ²J NH->C2 H6 H-6 H6->C2 ²J H6->C2 C4 C-4 H6->C4 ²J C_cooh Carboxyl C (-COOH)

Caption: Key HMBC correlations for structural confirmation.

  • Pivaloyl Protons to Carbonyls: The singlet from the nine pivaloyl protons (~1.3 ppm) should show a correlation to the pivaloyl quaternary carbon (~39 ppm) and, crucially, to the amide carbonyl carbon (~177 ppm). This confirms the integrity of the pivaloyl group.

  • Amide Proton to Carbons: The amide proton (~10.0 ppm) should show correlations to the amide carbonyl carbon (~177 ppm) and to C-2 of the pyridine ring (~150 ppm). This definitively establishes the amide linkage between the two fragments of the molecule.

  • Pyridine Protons to Quaternary Carbons:

    • H-4 should show correlations to C-2, C-3, and C-5.

    • H-6 should show a correlation to C-2.

Conclusion

By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, a complete and unambiguous structural assignment of 2-(pivaloylamino)nicotinic acid can be achieved. This comprehensive approach, from sample preparation to advanced 2D NMR analysis, provides a robust protocol for researchers in drug discovery and organic synthesis to confidently characterize their compounds. The combination of these experiments allows for the validation of the molecular framework, ensuring the correct connectivity and chemical environment of each atom within the molecule.

References

Unveiling the Metabolic Profile of 2-(2,2-Dimethyl-propionylamino)-nicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for investigating the metabolic effects of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid. While direct literature on the specific metabolic applications of this compound is emerging, its structural similarity to nicotinic acid (niacin) provides a strong rationale for its potential role as a modulator of lipid metabolism. This document outlines its theoretical mechanism of action, detailed protocols for its application in metabolic studies, and a framework for data interpretation.

Introduction: A Novel Nicotinic Acid Derivative

This compound is a derivative of nicotinic acid, a well-established lipid-modifying agent.[1][2][3] The core structure, nicotinic acid, is known to exert its effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), which is highly expressed in adipocytes.[2][4][5] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides.[1][2] The result is a decrease in the release of free fatty acids (FFAs) from adipose tissue.[2]

The addition of a 2,2-dimethyl-propionylamino (pivaloylamino) group to the nicotinic acid scaffold introduces a bulky and lipophilic moiety. This structural modification may influence the compound's potency, selectivity, and pharmacokinetic properties compared to its parent compound. Furthermore, the pivaloyl group itself can be metabolized to pivaloyl-CoA, which has been shown to sequester coenzyme A and potentially impact mitochondrial metabolism.[6]

This guide will explore the application of this compound in two key areas of metabolic research: the inhibition of lipolysis in adipocytes and the modulation of fatty acid metabolism in hepatocytes.

Proposed Mechanism of Action

Based on its structural analogy to nicotinic acid, the primary hypothesis is that this compound functions as a GPR109A agonist. The proposed signaling pathway is illustrated below:

GPR109A_Pathway cluster_cell Adipocyte Compound 2-(2,2-Dimethyl- propionylamino)- nicotinic acid GPR109A GPR109A Receptor Compound->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (Inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (Active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA_Glycerol FFA + Glycerol (Released) Triglycerides->FFA_Glycerol Experimental_Workflow cluster_adipocyte Adipocyte Studies cluster_hepatocyte Hepatocyte Studies Adipocyte_Culture Adipocyte Culture & Differentiation Lipolysis_Assay Lipolysis Assay (Glycerol & FFA Release) Adipocyte_Culture->Lipolysis_Assay Data_Analysis Data Analysis & Interpretation Lipolysis_Assay->Data_Analysis Hepatocyte_Culture Hepatocyte Culture FAO_Assay Fatty Acid Oxidation Assay Hepatocyte_Culture->FAO_Assay Lipogenesis_Assay De Novo Lipogenesis Assay Hepatocyte_Culture->Lipogenesis_Assay FAO_Assay->Data_Analysis Lipogenesis_Assay->Data_Analysis Compound_Prep Prepare 2-(2,2-Dimethyl- propionylamino)-nicotinic acid Stock Solutions Compound_Prep->Adipocyte_Culture Compound_Prep->Hepatocyte_Culture

References

Navigating the Frontier of Drug Discovery: The Case of 2-(Pivaloylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher:

In the dynamic landscape of drug discovery, the exploration of novel chemical entities is paramount. Your query regarding 2-(pivaloylamino)nicotinic acid targets a specific, yet largely uncharted, molecule within the broader class of nicotinic acid derivatives. A comprehensive search of the current scientific literature reveals a significant gap in our understanding of this particular compound. While its parent molecule, nicotinic acid (Niacin or Vitamin B3), is extensively studied, and various other 2-substituted nicotinic acids have been synthesized and investigated, 2-(pivaloylamino)nicotinic acid remains outside the published record of biological and pharmacological research.

This absence of data precludes the creation of a traditional, evidence-based Application Note and Protocol guide as requested. Such a document requires a foundation of established mechanisms, validated assays, and peer-reviewed findings.

However, the spirit of scientific inquiry demands that we not only rely on what is known but also forge pathways to explore the unknown. Therefore, this document has been reconceptualized to serve a more foundational purpose. Instead of an application note, we present a Hypothetical Research Framework . This guide is designed for the pioneering researcher—the scientist or drug development professional poised to be the first to characterize the bioactivity of 2-(pivaloylamino)nicotinic acid.

Herein, we will leverage the known pharmacology of related structures to propose a logical and scientifically rigorous roadmap for investigation. This framework will outline potential therapeutic hypotheses, suggest initial screening protocols, and provide the conceptual and methodological tools to begin the journey of discovery for this novel compound.

Part 1: Theoretical Framework and Therapeutic Hypotheses

The chemical structure of 2-(pivaloylamino)nicotinic acid, with its nicotinic acid core, immediately suggests several avenues of investigation based on the activities of analogous compounds. The pivaloyl group, a bulky tert-butyl carbonyl moiety, introduces significant steric hindrance and lipophilicity compared to a simple amino group, which could profoundly alter its pharmacological profile relative to other 2-aminonicotinic acid derivatives.

Hypothesis 1: Modulator of Inflammatory Pathways

A significant body of research exists for 2-(arylamino)nicotinic acid derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). The archetypal example is Flunixin, a potent cyclooxygenase (COX) inhibitor.[1] It is plausible that 2-(pivaloylamino)nicotinic acid could also interact with enzymes in the inflammatory cascade.

  • Potential Targets: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX).

  • Rationale: The core nicotinic acid scaffold is present in known anti-inflammatory agents. The nature of the 2-position substituent can modulate potency and selectivity. The bulky pivaloyl group might confer a unique binding profile within the active sites of these enzymes.

Hypothesis 2: Novel Agonist/Antagonist of Nicotinic Acid Receptors

Nicotinic acid itself is a well-known agonist for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[2] This interaction mediates its lipid-lowering effects but also the undesirable flushing side effect. The substitution at the 2-position could alter receptor binding and signaling.

  • Potential Targets: GPR109A (HCA2), GPR109B (HCA3).

  • Rationale: While the carboxylic acid at the 3-position is crucial for GPR109A agonism, modifications elsewhere on the pyridine ring can create partial agonists or even antagonists. Such compounds are of high interest as they could potentially retain therapeutic benefits with a reduced side-effect profile.[3]

Hypothesis 3: Antimicrobial or Anticancer Agent

The pyridine ring is a common scaffold in a vast array of antimicrobial and anticancer drugs. Various acylhydrazone derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria and certain cancer cell lines.[4]

  • Potential Targets: Key bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase), kinases or signaling pathways dysregulated in cancer.

  • Rationale: The combination of the pyridine core and the amide linkage presents a pharmacophore that could interact with numerous biological targets. Its potential to inhibit cell proliferation makes it a candidate for both antimicrobial and anticancer screening.

Part 2: Proposed Experimental Workflow for Initial Characterization

This section provides a logical, step-by-step workflow for the initial in vitro evaluation of 2-(pivaloylamino)nicotinic acid.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Assays & Hit Validation Compound Synthesis & Purification of 2-(pivaloylamino)nicotinic acid PhysChem Physicochemical Characterization (Solubility, LogP, pKa) Compound->PhysChem Toxicity Initial Cytotoxicity Assessment (e.g., MTT assay in non-target cells) PhysChem->Toxicity AntiInflam Anti-inflammatory Screening (COX-1/COX-2 Enzyme Inhibition Assay) Toxicity->AntiInflam Proceed if non-toxic GPCR GPCR Activity Screening (GPR109A Binding/Signaling Assay) Toxicity->GPCR Antimicrobial Antimicrobial Screening (MIC against bacterial panel) Toxicity->Antimicrobial CellBased Cell-based Inflammation Assay (LPS-stimulated macrophages) AntiInflam->CellBased If active Downstream Downstream GPCR Signaling (cAMP or β-arrestin assay) GPCR->Downstream If active Cancer Anticancer Screening (NCI-60 panel or similar) Antimicrobial->Cancer Consider broader screening

Caption: Proposed workflow for the initial characterization of 2-(pivaloylamino)nicotinic acid.

Part 3: Detailed Protocols for Primary Screening

The following are detailed, hypothetical protocols for the primary screening assays suggested in the workflow.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine if 2-(pivaloylamino)nicotinic acid can inhibit the activity of COX-1 and/or COX-2 enzymes.

Principle: This assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 2-(pivaloylamino)nicotinic acid (test compound)

  • Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in DMSO. Prepare working solutions by diluting in assay buffer.

  • Assay Plate Setup:

    • To each well, add 150 µL of assay buffer.

    • Add 10 µL of heme.

    • Add 10 µL of either COX-1 or COX-2 enzyme.

    • Add 10 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM), control inhibitor, or DMSO vehicle.

    • Mix and incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 10 µL of TMPD solution.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Data Acquisition: Immediately begin reading the absorbance at 595 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The positive controls (SC-560 and Celecoxib) must show potent and selective inhibition of their respective enzymes, validating the assay's performance. The Z'-factor for the assay should be ≥ 0.5.

Protocol 2: GPR109A Radioligand Binding Assay

Objective: To determine if 2-(pivaloylamino)nicotinic acid binds to the human GPR109A receptor.

Principle: This is a competitive binding assay that measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]-Nicotinic Acid) from membranes prepared from cells overexpressing the GPR109A receptor.

Materials:

  • Membranes from HEK293 or CHO cells stably expressing human GPR109A

  • [³H]-Nicotinic Acid (radioligand)

  • 2-(pivaloylamino)nicotinic acid (test compound)

  • Unlabeled Nicotinic acid (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Plate Setup:

    • In a 96-well plate, combine:

      • 25 µL of test compound at various concentrations or unlabeled nicotinic acid (10 µM final for non-specific binding) or vehicle.

      • 25 µL of [³H]-Nicotinic Acid (e.g., to a final concentration of 5 nM).

      • 50 µL of GPR109A-expressing cell membranes (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Allow the filter mat to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (counts in the presence of excess unlabeled nicotinic acid) from all other values.

    • Plot the percent specific binding versus the log of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.

Self-Validation: The specific binding should be at least 80% of the total binding. The known ligand (nicotinic acid) should produce a steep, monophasic competition curve with a Ki value consistent with literature reports.

Part 4: Data Interpretation and Next Steps

The initial data from these primary screens will be crucial in guiding the subsequent research direction.

Assay ResultInterpretationRecommended Next Steps
Potent COX-2 Inhibition (IC₅₀ < 1 µM), >10-fold selectivity over COX-1 Potential as a selective anti-inflammatory agent with a good gastrointestinal safety profile.Proceed to cell-based assays measuring prostaglandin E2 (PGE₂) production in LPS-stimulated macrophages. In vivo testing in a carrageenan-induced paw edema model in rats.
Potent GPR109A Binding (Ki < 500 nM) Compound interacts with the nicotinic acid receptor.Perform functional assays (e.g., GTPγS binding, cAMP inhibition) to determine if it is an agonist, partial agonist, or antagonist. Evaluate flushing potential in animal models if an agonist.
Broad-spectrum Antimicrobial Activity (MIC < 10 µg/mL) Potential as a novel antibiotic.Determine the spectrum of activity (Gram-positive, Gram-negative, fungi). Conduct mechanism of action studies (e.g., macromolecular synthesis inhibition). Test for bactericidal vs. bacteriostatic activity.
No significant activity in any primary screen The compound may be inactive at the tested targets or may have a different, undiscovered mechanism of action.Consider higher-throughput screening against a broader panel of targets. Re-evaluate the structural design for future derivatives.

Conclusion

While 2-(pivaloylamino)nicotinic acid is currently a molecule of unknown potential, this should not be a deterrent but rather an invitation to discovery. The structural alerts from its nicotinic acid core provide clear, rational starting points for investigation. By systematically applying the proposed framework of hypothesis-driven screening and detailed protocols, researchers can efficiently and rigorously begin to elucidate the pharmacological profile of this novel compound. The journey from an unknown molecule to a potential therapeutic lead is challenging, but it begins with the foundational steps outlined in this guide.

References

Application Notes and Protocols for the Development of 2-(2,2-Dimethyl-propionylamino)-nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale and Strategic Overview

2-(2,2-Dimethyl-propionylamino)-nicotinic acid is a compelling starting scaffold for medicinal chemistry programs. The nicotinic acid core is a well-established pharmacophore present in numerous biologically active compounds, offering a versatile platform for structural modification.[1] The pivaloyl (2,2-dimethyl-propionyl) group at the 2-amino position provides steric bulk, which can influence binding selectivity and metabolic stability. This guide provides a comprehensive framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this scaffold.

Our strategic approach is bifurcated, targeting modifications at two key positions: the carboxylic acid at the 3-position and the pyridine ring itself. This dual-pronged strategy allows for a systematic exploration of the chemical space around the core scaffold to develop structure-activity relationships (SAR).

Part 1: Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the starting material is paramount. The most direct approach involves the acylation of commercially available 2-aminonicotinic acid with pivaloyl chloride.

Protocol 1: Synthesis of this compound

Principle: This procedure details the nucleophilic acyl substitution reaction between the amino group of 2-aminonicotinic acid and the electrophilic pivaloyl chloride. A base is used to neutralize the HCl byproduct.

Materials:

  • 2-Aminonicotinic acid

  • Pivaloyl chloride (trimethylacetyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminonicotinic acid (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DCM or THF to the flask to create a stirrable suspension. Add triethylamine (2.2 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Pivaloyl Chloride Addition: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred suspension. The reaction may be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (s, 1H, COOH), 9.8 (s, 1H, NH), 8.5 (dd, J=4.8, 1.8 Hz, 1H, H6-pyridine), 8.2 (dd, J=7.6, 1.8 Hz, 1H, H4-pyridine), 7.2 (dd, J=7.6, 4.8 Hz, 1H, H5-pyridine), 1.2 (s, 9H, C(CH₃)₃).

  • Mass Spectrometry (ESI+): m/z 223.1 [M+H]⁺.

Part 2: Derivatization Strategies

With the core scaffold in hand, we can now explore derivatization at two primary sites: the carboxylic acid and the pyridine ring.

A. Modification of the Carboxylic Acid Group

The carboxylic acid at the 3-position is a prime handle for derivatization to generate esters and amides, which can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds.

Principle: Fischer esterification provides a straightforward method for converting the carboxylic acid to an ester in the presence of an alcohol and a catalytic amount of strong acid.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Suspend this compound (1.0 equivalent) in the desired alcohol (used as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography on silica gel.

Principle: Amide bond formation is achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Lithium chloride (optional, to improve solubility)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add EDC and HOBt to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine followed by DIPEA.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

B. Modification of the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyridine ring. To achieve this, the core scaffold must first be halogenated.

A common strategy is to introduce a bromine or chlorine atom at the 5- or 6-position of the pyridine ring. This often requires optimization as the pivaloyl group can influence the electronics and sterics of the ring.

Note: This step can be challenging and may require screening of various halogenating agents and reaction conditions.

Principle: This reaction forms a new carbon-carbon bond by coupling the halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of ligand is critical for successful coupling with electron-deficient pyridines.

Materials:

  • Halogenated this compound derivative (ester form recommended to avoid complications with the free acid)

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF with water)

Procedure:

  • To a reaction vessel, add the halogenated pyridine derivative (1.0 equivalent), boronic acid (1.5 equivalents), palladium catalyst, and base.

  • Degas the solvent by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes, then add it to the reaction vessel.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Suzuki_Coupling Reactants Halogenated Pyridine Derivative + Aryl Boronic Acid Catalyst Pd Catalyst + Base Reactants->Catalyst Solvent Solvent (e.g., Dioxane/Water) Catalyst->Solvent Heating Heating (80-120°C) Solvent->Heating Product Coupled Product Heating->Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Principle: This reaction forms a new carbon-nitrogen bond by coupling the halogenated pyridine derivative with a primary or secondary amine, using a palladium catalyst, a specialized phosphine ligand, and a strong base. Careful selection of the ligand and base is crucial to overcome catalyst inhibition by the pyridine nitrogen.[2]

Materials:

  • Halogenated this compound derivative (ester form)

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄) (1.4 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halogenated pyridine derivative, amine, palladium pre-catalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Buchwald_Hartwig Reactants Halogenated Pyridine Derivative + Amine Catalyst Pd Pre-catalyst + Ligand + Base Reactants->Catalyst Solvent Anhydrous Solvent (e.g., Toluene) Catalyst->Solvent Heating Heating (80-110°C) Solvent->Heating Product Aminated Product Heating->Product

Caption: Buchwald-Hartwig Amination Workflow.

Part 3: Biological Evaluation Protocols

Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds.

Protocol 7: In Vitro Cytotoxicity Assay (MTT/XTT)

Principle: Before assessing specific biological activities, it is crucial to determine the cytotoxicity of the newly synthesized compounds. The MTT and XTT assays are colorimetric assays that measure cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Solubilization buffer (for MTT assay, e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • Assay:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

    • For XTT: Add the XTT reagent mixture directly to the wells and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Protocol 8: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Principle: Many inflammatory conditions are characterized by the overproduction of nitric oxide (NO) by macrophages. This assay measures the ability of the test compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • LPS

  • Griess Reagent

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess Reagent to the supernatant and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Protocol 9: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (bacterial growth).

Data Presentation

Derivative IDModificationYield (%)IC₅₀ (µM) - Cytotoxicity (HeLa)NO Inhibition (%) @ 10 µMMIC (µg/mL) - S. aureus
Parent -->1005.2>128
D-01 Methyl Ester8595.48.1>128
D-02 Benzyl Amide7278.215.664
D-03 5-phenyl (Suzuki)6545.145.332
D-04 6-morpholino (B-H)5862.532.816

This is a table with hypothetical data for illustrative purposes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pivaloylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(pivaloylamino)nicotinic acid. Navigating the complexities of organic synthesis requires a deep understanding of not just the reaction pathway, but also the potential side reactions and impurity profiles that can arise. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize your synthesis, improve yield, and achieve high product purity.

Understanding the Synthesis and Potential Pitfalls

The synthesis of 2-(pivaloylamino)nicotinic acid is typically achieved through the N-acylation of 2-aminonicotinic acid with pivaloyl chloride.[1] This reaction, while straightforward in principle, is sensitive to several parameters that can lead to the formation of specific, often difficult-to-remove, impurities. The primary challenges stem from the reactivity of the starting materials and the amphoteric nature of 2-aminonicotinic acid, which possesses both a basic amino group and an acidic carboxylic acid group.[2][]

Success hinges on controlling reaction conditions to favor the desired acylation while minimizing side reactions such as hydrolysis and incomplete conversion.

Core Reaction Pathway

Synthesis_Pathway SM1 2-Aminonicotinic Acid reagents + Base (e.g., Pyridine, Et3N) + Aprotic Solvent (e.g., DCM, THF) SM1->reagents SM2 Pivaloyl Chloride SM2->reagents Product 2-(Pivaloylamino)nicotinic Acid reagents->Product N-Acylation

Caption: General synthesis scheme for 2-(pivaloylamino)nicotinic acid.

Common Impurities and Their Origins

Effective troubleshooting begins with identifying the likely impurities. In this synthesis, two process-related impurities are most common.

Impurity NameChemical StructureLikely Origin & CauseTypical Analytical Signature (RP-HPLC)
Pivalic Acid (CH₃)₃CCOOHHydrolysis of Pivaloyl Chloride. Pivaloyl chloride is highly moisture-sensitive and rapidly hydrolyzes upon contact with water to form pivalic acid and HCl.[1][4] This occurs if wet solvents or glassware are used, or if the reaction is exposed to atmospheric moisture.More polar than the product. Elutes earlier.
2-Aminonicotinic Acid C₆H₆N₂O₂Incomplete Reaction. Insufficient pivaloyl chloride, poor mixing, excessively low reaction temperature, or a short reaction time can lead to unreacted starting material remaining in the final product.Significantly more polar than the product. Elutes much earlier.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis and purification process.

Q1: My final product shows a significant amount of unreacted 2-aminonicotinic acid in the HPLC analysis. What went wrong?

This is a classic case of incomplete conversion. Several factors could be at play:

  • Stoichiometry: The molar ratio of pivaloyl chloride to 2-aminonicotinic acid may be insufficient. It is common to use a slight excess (1.05 to 1.2 equivalents) of the acylating agent to drive the reaction to completion.[5]

  • Reagent Quality: The pivaloyl chloride may have degraded due to improper storage, leading to a lower effective concentration. Ensure it is a clear, colorless to pale yellow liquid and has been stored under inert gas.[4]

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature. While the reaction is often performed at 0°C to room temperature, gentle heating may be required depending on the solvent and base used.[6] Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Base Selection: The choice and amount of base are critical. The base neutralizes the HCl byproduct generated during the reaction.[1] If the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic, protonating the amino group of the starting material and deactivating it towards further acylation.

Recommended Action:

  • Verify the quality and exact molar quantity of your pivaloyl chloride.

  • Increase the equivalents of pivaloyl chloride to 1.1 eq.

  • Ensure at least 1.1 equivalents of a suitable base (e.g., triethylamine or pyridine) are used.

  • Monitor the reaction progress every 30-60 minutes until the 2-aminonicotinic acid spot/peak is no longer detectable.

Q2: I have an acidic impurity in my product, identified as pivalic acid. How can I prevent its formation and remove it?

Pivalic acid is formed almost exclusively from the hydrolysis of pivaloyl chloride.[1][7]

Prevention:

  • Anhydrous Conditions: This is the most critical factor. Use oven-dried or flame-dried glassware. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or use of a solvent purification system).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. Add reagents via syringe through a septum.[6]

Removal: Pivalic acid can typically be removed during the workup or purification steps.

  • Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution. Pivalic acid will be deprotonated to form sodium pivalate, which is soluble in the aqueous layer, while the desired product remains in the organic phase.

  • Recrystallization: If the pivalic acid persists, a carefully chosen recrystallization can be effective. The difference in solubility and crystal packing between pivalic acid and the product can be exploited for purification.

Impurity_Formation cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 2-Aminonicotinic Acid Base Base + Solvent SM1->Base SM2 Pivaloyl Chloride SM2->Base Impurity1 Impurity: Pivalic Acid SM2->Impurity1 Hydrolysis Product Desired Product: 2-(Pivaloylamino)nicotinic Acid Base->Product Successful Acylation Impurity2 Impurity: Unreacted Starting Material Base->Impurity2 Incomplete Reaction H2O Trace H₂O H2O->Impurity1

Caption: Key pathways for the formation of common impurities.

Q3: My reaction yield is consistently low, even when the starting material is fully consumed. Where could my product be going?

Low yield with complete conversion often points to issues during the workup and isolation steps.

  • Product Solubility: 2-(pivaloylamino)nicotinic acid, like its parent compound, has amphoteric properties. During an acidic or basic aqueous wash, the product can be protonated or deprotonated, increasing its solubility in the aqueous layer and leading to loss.

  • Workup pH: Carefully control the pH during extraction. When extracting the product into an organic solvent, the aqueous layer should be adjusted to a pH where the product is neutral and least soluble in water (typically around its isoelectric point, pH ~3-4).

  • Emulsion Formation: The presence of pyridine-based compounds can sometimes lead to emulsions during extractions, trapping the product in the interfacial layer. If an emulsion forms, try adding brine or filtering the mixture through celite.

  • Purification Losses: Significant material can be lost during recrystallization if the wrong solvent is chosen, if too much solvent is used, or if the solution is not cooled sufficiently before filtration.

Recommended Action:

  • Minimize aqueous washes. If a wash is necessary, use brine to reduce the solubility of the organic product in the aqueous phase.

  • Carefully adjust the pH of the aqueous layer to ~3.5 before extraction to ensure the product is in its neutral form.

  • Perform a small-scale solvent screen to find the optimal recrystallization solvent system that provides high recovery.

Analytical and Purification Protocols

Protocol 1: Reverse-Phase HPLC Analysis

This method is suitable for monitoring reaction progress and assessing final product purity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 261 nm[8]
Injection Volume 10 µL

Procedure:

  • Prepare samples by dissolving a small amount of the reaction mixture or final product in a 50:50 mixture of water and acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.[9]

  • Run a blank (mobile phase) first, followed by standards of starting material and pivalic acid if available, then the sample.

  • Expected Elution Order: 2-Aminonicotinic Acid -> Pivalic Acid -> 2-(Pivaloylamino)nicotinic Acid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Perform a solvent screen using small amounts of the crude product. Good solvents are those in which the product is sparingly soluble at room temperature but highly soluble when heated. Common choices for nicotinic acid derivatives include ethanol, isopropanol, acetone, or mixtures with water.[10]

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude material.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added. Boil for a few minutes, then filter the hot solution through a fluted filter paper or a pad of celite to remove the carbon.[11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Check: Analyze the purified product by HPLC and melting point to confirm purity. The melting point should be sharp and match the literature value.

Frequently Asked Questions (FAQs)

Q: Can I use pivalic anhydride instead of pivaloyl chloride? A: Yes, pivalic anhydride can be used. It is less reactive and less sensitive to moisture than pivaloyl chloride. However, the reaction may require heating to proceed at a reasonable rate, and the pivalic acid byproduct will still be present. Removing unreacted pivalic anhydride can also be cumbersome due to its high boiling point.[6]

Q: What is the best solvent for the reaction? A: Aprotic solvents that can dissolve the starting material and do not react with pivaloyl chloride are preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices.

Q: How should I store pivaloyl chloride? A: Pivaloyl chloride is moisture-sensitive and corrosive.[1][4] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from water and alcohols.

Q: My final product is a light tan or yellow color. How can I get a white solid? A: A persistent color may indicate trace impurities. Purification via recrystallization, often with the addition of activated carbon, is the most effective method for removing colored impurities to yield a colorless, crystalline solid.[11]

Troubleshooting_Workflow start Impurity Detected in Final Product (by HPLC/TLC) id_impurity Identify Impurity (Compare with Standards) start->id_impurity is_sm Is it Unreacted Starting Material? id_impurity->is_sm is_pa Is it Pivalic Acid? id_impurity->is_pa sm_cause Cause: Incomplete Reaction - Check Stoichiometry - Check Reaction Time/Temp - Check Reagent Quality is_sm->sm_cause Yes pa_cause Cause: Hydrolysis of PivCl - Check for Moisture - Use Anhydrous Solvents - Use Inert Atmosphere is_pa->pa_cause Yes sm_solution Solution: 1. Re-run reaction with   optimized conditions. 2. Purify via recrystallization. sm_cause->sm_solution pa_solution Solution: 1. Prevent with anhydrous technique. 2. Remove with basic wash (NaHCO₃). 3. Purify via recrystallization. pa_cause->pa_solution end_node Pure Product Obtained sm_solution->end_node pa_solution->end_node

Caption: A logical workflow for troubleshooting common synthesis impurities.

References

Technical Support Center: Optimizing Synthesis of 2-(2,2-dimethylpropanamido)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2,2-dimethylpropanamido)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction conditions effectively.

Overview of the Synthesis

The synthesis of 2-(2,2-dimethylpropanamido)nicotinic acid is typically achieved via the nucleophilic acyl substitution of 2-aminonicotinic acid with pivaloyl chloride. This reaction, while straightforward in principle, involves reactants with multiple functional groups, necessitating careful control of conditions to ensure high yield and purity. The primary challenge lies in achieving selective N-acylation of the amino group without promoting side reactions involving the carboxylic acid or the pyridine ring nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base for this reaction, and why?

A1: The choice of base is critical for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. An inadequate or inappropriate base can lead to low yields or the formation of unwanted side products.

  • Tertiary Amines (e.g., Triethylamine, Pyridine): These are common and effective choices. They act as non-nucleophilic bases that scavenge HCl. Pyridine can also serve as the solvent, though using a co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often preferred for better temperature control and easier workup. In our experience, using 1.1 to 1.5 equivalents of a tertiary amine base provides a good balance between driving the reaction to completion and minimizing side reactions.

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): While viable, these are generally less ideal for this specific transformation in aprotic organic solvents due to their limited solubility. They are more suitable for biphasic systems (e.g., Schotten-Baumann conditions), which can complicate the reaction setup and workup.

Q2: How critical is temperature control during the addition of pivaloyl chloride?

A2: Extremely critical. Pivaloyl chloride is a highly reactive acylating agent.[1] The reaction is exothermic, and uncontrolled temperature increases can lead to several undesirable outcomes:

  • Reduced Selectivity: Higher temperatures can provide sufficient activation energy for side reactions, such as the formation of a mixed anhydride at the carboxylic acid site.

  • Reagent Decomposition: Pivaloyl chloride can hydrolyze rapidly in the presence of trace amounts of water, a reaction that is accelerated by heat.

  • Impurity Formation: Uncontrolled exotherms can lead to the degradation of starting materials or the desired product.

We strongly recommend adding the pivaloyl chloride dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C using an ice bath.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress.[2][3]

  • Mobile Phase: A good starting point for a solvent system is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid group remains protonated and spots are sharp.

  • Visualization: Use a UV lamp (254 nm) for visualization. The starting material (2-aminonicotinic acid) and the product should both be UV active. Staining with potassium permanganate can also be used.

  • Interpretation: The reaction is complete when the spot corresponding to 2-aminonicotinic acid is no longer visible.

Q4: What are the key considerations for starting material quality?

A4: The purity of your starting materials is paramount.

  • 2-Aminonicotinic Acid: Should be dry and free of impurities. Its amphoteric nature means pH adjustments are important during its preparation and purification.[3]

  • Pivaloyl Chloride: This reagent is sensitive to moisture. Use a freshly opened bottle or a recently distilled batch. The presence of pivalic acid (from hydrolysis) can complicate the reaction and purification.

  • Solvent: Anhydrous solvents should be used to prevent the hydrolysis of pivaloyl chloride.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of 2-(2,2-dimethylpropanamido)nicotinic acid.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Ineffective Base Was the base added? Is it of sufficient purity and strength?Ensure at least 1.1 equivalents of a suitable base (e.g., triethylamine) are used. If using an older bottle, consider using a fresh source.
Hydrolysis of Pivaloyl Chloride Did the reaction flask have moisture? Was the solvent anhydrous?Use flame-dried glassware and anhydrous solvents. Add pivaloyl chloride from a sealed bottle under an inert atmosphere (N₂ or Ar).
Incomplete Reaction TLC analysis shows significant remaining starting material after the expected reaction time.Allow the reaction to stir longer at room temperature after the initial cold addition. Consider a slight excess (1.05-1.1 eq) of pivaloyl chloride.
Incorrect Stoichiometry Re-check calculations for all reagents.Carefully verify the molar equivalents of 2-aminonicotinic acid, pivaloyl chloride, and the base.
Problem 2: Formation of Significant Side Products
Potential Cause Diagnostic Check Recommended Solution
Mixed Anhydride Formation Look for byproducts with different polarity on TLC. Mass spectrometry can help identify a product corresponding to the mixed anhydride or its derivatives.Add pivaloyl chloride slowly at 0-5 °C to favor N-acylation over O-acylation of the carboxylate.[2] Using a non-nucleophilic base like triethylamine is preferred over pyridine, which could potentially act as an acylation catalyst.
Di-acylation A less polar spot on TLC may indicate acylation on both the amine and the carboxylate (as an ester).Use a stoichiometry of pivaloyl chloride close to 1:1 with the 2-aminonicotinic acid. Avoid a large excess of the acylating agent.
Formation of Pivalic Acid An acidic impurity is observed during workup or purification.This is due to hydrolysis of pivaloyl chloride. Improve anhydrous techniques. This impurity can usually be removed with a mild basic wash (e.g., saturated NaHCO₃ solution) during the workup.
Problem 3: Difficulty in Product Purification
Potential Cause Diagnostic Check Recommended Solution
Co-elution of Product and Starting Material Product and starting material spots are close on TLC, making column chromatography difficult.During aqueous workup, carefully adjust the pH. Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract any unreacted 2-aminonicotinic acid into the aqueous layer.
Product is an Emulsion or Oil The product does not crystallize or solidify after solvent removal.The presence of impurities often prevents crystallization. First, attempt purification by column chromatography. For crystallization, try a multi-solvent system (e.g., dissolve in a minimal amount of a good solvent like ethyl acetate and add a poor solvent like hexanes dropwise until turbidity is observed).
Salts Contamination The isolated product has a low melting point or shows inorganic contamination in NMR/elemental analysis.Ensure thorough washing of the organic layer with water and brine during the workup to remove any amine hydrochloride salts. If the product is precipitated from an aqueous solution, wash the solid thoroughly with cold deionized water.

Visualized Workflows and Mechanisms

General Synthesis Workflow

The following diagram outlines the standard experimental workflow from reaction setup to purification.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dissolve 2-aminonicotinic acid and base in anhydrous solvent B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Pivaloyl Chloride dropwise B->C D 4. Stir at 0 °C, then warm to room temp. C->D E 5. Monitor by TLC until starting material is consumed D->E F 6. Quench reaction (e.g., with water) E->F G 7. Aqueous Workup (Acid/Base Washes) F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify by Crystallization or Chromatography H->I G Start Problem: Low Yield TLC Analyze Reaction TLC Start->TLC SM_Present Significant Starting Material (SM) Remains TLC->SM_Present Streaks Streaks or Many Undefined Spots TLC->Streaks No_Product No Product Spot, Only SM TLC->No_Product Cause1 Cause: Incomplete Reaction SM_Present->Cause1 Cause2 Cause: Decomposition Streaks->Cause2 Cause3 Cause: Inactive Reagents No_Product->Cause3 Sol1 Solution: • Extend reaction time • Increase temperature slightly • Check base stoichiometry Cause1->Sol1 Sol2 Solution: • Improve temperature control • Check for contaminants Cause2->Sol2 Sol3 Solution: • Use fresh pivaloyl chloride • Use anhydrous solvent • Check base quality Cause3->Sol3

References

Technical Support Center: Purification of 2-(pivaloylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(pivaloylamino)nicotinic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this intermediate in high purity. The unique bifunctional nature of this molecule—possessing both a moderately acidic carboxylic acid and a sterically hindered amide—presents specific purification hurdles. This guide provides in-depth, experience-driven answers and protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of 2-(pivaloylamino)nicotinic acid.

Q1: What are the most likely impurities in my crude 2-(pivaloylamino)nicotinic acid?

A1: Impurities are typically process-related and stem from the synthetic route.[1] Common contaminants include:

  • Unreacted Starting Materials: 2-aminonicotinic acid and the pivaloylating agent (e.g., pivaloyl chloride or pivalic anhydride).

  • Hydrolysis Product: Vigorous workup conditions (strong acid or base) can cause hydrolysis of the amide bond, reverting the product to 2-aminonicotinic acid.[2][3]

  • Over-acylation Byproduct: If pivaloyl chloride is used, reaction with the carboxylate intermediate can sometimes occur, though this is less common.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., pyridine, dichloromethane, ethyl acetate).

Table 1: Common Impurities and Diagnostic Signals

Impurity Name Origin Typical Analytical Signature (¹H NMR) Removal Strategy
2-Aminonicotinic Acid Incomplete reaction or hydrolysis Absence of t-butyl signal (~1.3 ppm); characteristic aromatic signals will differ. Acid-base extraction; Recrystallization
Pivalic Acid Hydrolysis of acylating agent Sharp singlet at ~1.2 ppm; broad carboxylic acid proton. Aqueous washes with mild base (e.g., NaHCO₃).

| Residual Pyridine | Reaction solvent or base | Characteristic aromatic signals between 7.0-8.5 ppm. | Co-evaporation with a high-boiling solvent like toluene; vacuum drying. |

Q2: My compound streaks badly on a silica gel TLC plate. How can I get a clean spot?

A2: Streaking, or tailing, is a classic issue for carboxylic acids on silica gel.[4] The acidic proton of your carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface. This creates a mixed population of protonated and deprotonated species, leading to a smear rather than a compact spot.

The Solution: Add a small amount (0.5-1.0%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., Ethyl Acetate/Hexane/1% Acetic Acid). This ensures the compound remains fully protonated, minimizing its interaction with the stationary phase and resulting in a well-defined spot.

Q3: After my workup, I obtained a sticky gum or oil instead of a solid. What should I do?

A3: This is a common sign of persistent impurities (often residual solvents or oily byproducts) that are preventing your product from crystallizing.

  • Check for Solvent: First, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C). Co-evaporation with a solvent your compound is insoluble in, like heptane, can help azeotropically remove stubborn residues.

  • Induce Crystallization: If the oil is highly viscous, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal, if available, is also highly effective.

  • Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., diethyl ether or hexane). Stir or sonicate the mixture. This can often wash away the oily impurities, leaving your product as a solid powder, which can then be filtered.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific purification techniques, addressing more complex issues with detailed explanations and workflow diagrams.

Troubleshooting Challenge 1: Recrystallization

Recrystallization is often the most effective method for purifying 2-(pivaloylamino)nicotinic acid, but it can be problematic.

Problem: My product "oils out" during cooling instead of forming crystals.

Causality: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution reaches the temperature required for crystal nucleation. This is common when the solution is supersaturated with respect to a liquid state of the solute below its melting point. Impurities can also suppress the melting point of the mixture, exacerbating this issue.

Troubleshooting Workflow:

G cluster_solutions Solutions start Product 'Oils Out' During Recrystallization check_purity Is the crude material >80% pure? (Check via ¹H NMR or crude TLC) start->check_purity sol_impure Perform Acid-Base Extraction First to Remove Gross Impurities check_purity->sol_impure No sol_solvent Change Solvent System: 1. Use a more polar solvent. 2. Use a solvent mixture (e.g., Ethanol/Water). 3. Reduce initial solvent volume. check_purity->sol_solvent Yes sol_cooling Modify Cooling Protocol: 1. Cool much more slowly. 2. Maintain solution temperature just above 'oiling out' point and add seed crystals. sol_solvent->sol_cooling Still Oils Out

Caption: Decision tree for troubleshooting product oiling out.

Table 2: Recommended Solvents for Recrystallization Screening

Solvent / System Hot Solubility Cold Solubility Comments & Rationale
Isopropanol (IPA) High Low-Moderate Good balance of polarity. Often yields high-quality crystals.
Acetonitrile (MeCN) High Low Excellent choice; its polarity is well-suited for the molecule.
Ethanol/Water High (in hot ethanol) Very Low A powerful technique. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Cool slowly.

| Ethyl Acetate | Moderate-High | Low | Can work well, but ensure the crude material is free of highly non-polar, oily impurities. |

Problem: The purified crystals retain a yellow or brown color.

Causality: Colored impurities are common in reactions involving pyridine derivatives.[5] These are often highly conjugated, polar molecules that can get trapped in the crystal lattice.

Solutions:

  • Charcoal Treatment: Add a small amount (1-2% w/w) of activated carbon (charcoal) to the hot solution before filtration. The charcoal adsorbs colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Use of excess charcoal can lead to significant product loss.[5]

  • Secondary Purification: If color persists, the impurity may have similar properties to your product. A subsequent purification by a different method, like a short plug of silica gel, may be necessary.

Troubleshooting Challenge 2: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[6][7]

Problem: An intractable emulsion forms at the aqueous/organic interface.

Causality: Emulsions are common when fine particulate matter is present or when vigorous shaking creates tiny, stable droplets of one phase suspended in the other.

Solutions:

  • Patience: Allow the separatory funnel to stand for an extended period (10-30 minutes).

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

  • Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, helping to break up the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.

Visual Workflow for Acid-Base Extraction:

G start Crude Product (in Ethyl Acetate) step1 Add aq. NaHCO₃ Solution Organic Layer (Neutral Impurities) Aqueous Layer (Product as Sodium Salt) start->step1 step2 Separate Layers Organic Layer (Discard) Aqueous Layer (Keep) step1:f1->step2:f1 step3 Acidify Aqueous Layer with HCl (to pH ~3-4) Product Precipitates Out step2:f1->step3:f0 step4 Filter Precipitate Filtrate (Discard) Solid Product step3:f1->step4:f1 end Pure 2-(pivaloylamino)nicotinic acid step4:f1->end

Caption: Workflow for purification via acid-base extraction.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization from Isopropanol (IPA)

  • Dissolution: Place the crude 2-(pivaloylamino)nicotinic acid (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 20-25 mL).

  • Heating: Heat the mixture on a hot plate with stirring to a gentle reflux. Continue to add IPA in small portions until all the solid has just dissolved. Expert Tip: Using the absolute minimum amount of hot solvent is critical for maximizing recovery.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated carbon. Return the flask to the hotplate and reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. Rationale: Pre-heating the glassware prevents premature crystallization of the product on the funnel.[4]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold IPA.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in an appropriate organic solvent like ethyl acetate (EtOAc, ~50 mL) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~30 mL). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.[4] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another portion of NaHCO₃ solution (~15 mL). Combine the aqueous extracts. Rationale: Repeating the extraction ensures complete transfer of the acidic product to the aqueous phase.[4]

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M HCl dropwise until the pH of the solution is approximately 3-4 (check with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the product thoroughly under high vacuum.

References

stability issues of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS 125867-25-6). This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Given its molecular structure—featuring a nicotinic acid core linked to a pivaloyl group via an amide bond—understanding its stability in solution is critical for generating reproducible and reliable data. This guide provides in-depth answers to common stability questions, troubleshooting workflows for issues encountered during experiments, and validated protocols to proactively assess the stability of your solutions.

Frequently Asked Questions (FAQs) on Solution Stability

This section directly addresses the most common questions regarding the handling and stability of this compound in solution.

Q1: What is the primary stability concern for this compound in aqueous solutions?

The principal stability issue is the hydrolysis of the amide bond connecting the nicotinic acid moiety and the 2,2-dimethyl-propionyl (pivaloyl) group. Amide bonds are susceptible to cleavage under both acidic and basic conditions, a process that is often accelerated by increased temperature.[1][2] This degradation is the most common pathway for the loss of the parent compound in aqueous environments.

Q2: What are the expected degradation products from hydrolysis?

Hydrolysis of the amide bond will yield two primary degradation products: 2-amino-nicotinic acid and pivalic acid (2,2-dimethylpropanoic acid). The formation of these products directly corresponds to a decrease in the concentration of the active parent compound. Monitoring the appearance of these degradants is a key aspect of stability testing.

cluster_main Hydrolytic Degradation Pathway cluster_products Degradation Products parent This compound product1 2-amino-nicotinic acid parent->product1 Amide Hydrolysis (H₂O, H⁺ or OH⁻) product2 Pivalic Acid parent->product2 Amide Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary hydrolytic degradation pathway.

Q3: Which factors have the most significant impact on the stability of this compound in solution?

Several factors can accelerate degradation, and they should be carefully controlled in your experimental setup:

  • pH: This is the most critical factor. The rate of amide hydrolysis is typically minimized in the near-neutral pH range (approximately pH 4-7) and increases significantly in strongly acidic (pH < 3) or alkaline (pH > 8) conditions.[3]

  • Temperature: Higher temperatures provide the activation energy needed for hydrolysis, accelerating the degradation rate. For every 10°C increase, the reaction rate can roughly double.

  • Solvent Composition: While the compound may require organic co-solvents for initial dissolution, the presence of water is necessary for hydrolysis. The type and concentration of buffer species can also have a catalytic effect on hydrolysis.[4]

  • Enzymatic Activity: If working with biological matrices (e.g., plasma, tissue homogenates), endogenous amidase or esterase enzymes may catalyze the rapid cleavage of the amide bond.[4]

Q4: What are the recommended solvents and storage conditions for stock and working solutions?

To maximize stability, careful selection of solvents and storage conditions is imperative. The following table provides general guidance.

Parameter Stock Solutions (High Concentration) Aqueous Working Solutions (Low Concentration) Rationale & Causality
Recommended Solvent Anhydrous DMSO or DMFBuffered solution (e.g., citrate, phosphate)DMSO and DMF are polar aprotic solvents that solubilize the compound while minimizing the presence of water required for hydrolysis.[5] Aqueous buffers are necessary for most biological assays.
Recommended pH Not applicable (aprotic solvent)pH 5.0 - 7.0This pH range generally represents the point of minimum hydrolysis for amide-containing compounds, avoiding strong acid or base catalysis.
Storage Temperature -20°C to -80°C2-8°C (short-term, <24h) or -80°C (long-term)Low temperatures significantly reduce the rate of chemical degradation. Avoid repeated freeze-thaw cycles, which can cause precipitation and localized pH shifts.
Special Handling Purge with inert gas (Argon/Nitrogen)Prepare fresh daily from frozen stockRemoving oxygen minimizes oxidative degradation, though hydrolysis is the primary concern. Preparing aqueous solutions fresh ensures compound integrity at the time of the experiment.

Troubleshooting Guides: Addressing Stability-Related Experimental Issues

This section provides structured workflows to diagnose and resolve common problems arising from compound instability.

Problem: I am observing a loss of compound effect or inconsistent results over the course of an experiment.

This is a classic symptom of compound degradation. The concentration of your active molecule is likely decreasing over time, leading to diminished biological or chemical activity.

Troubleshooting Workflow

Caption: Workflow for troubleshooting inconsistent results.

Problem: I see new, unidentified peaks appearing in my HPLC or LC-MS analysis over time.

The appearance of new peaks, especially those that grow as the parent peak shrinks, is a strong indicator of degradation. The key is to confirm that these new peaks are indeed the expected degradants.

Solution: Perform a Forced Degradation Study

A forced degradation (or stress testing) study is a systematic way to intentionally degrade the compound under various conditions.[6][7][8] This serves two critical purposes:

  • Confirms Degradation Pathways: It allows you to generate and identify the primary degradation products (e.g., 2-amino-nicotinic acid).

  • Develops a Stability-Indicating Method: It proves that your analytical method (e.g., HPLC) can separate the parent compound from all its significant degradants, which is essential for accurate quantification.[8]

See Appendix A for a detailed protocol on conducting a forced degradation study.

Appendix A: Experimental Protocol for a Forced Degradation Study

This protocol outlines the steps to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the parent compound.[2]

1. Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Prepare the stressor solutions as listed in the table below.

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

  • For the control, mix 1 mL of stock with 1 mL of the diluent (50:50 water:acetonitrile).

  • Incubate the vials under the conditions specified. Sample at initial, intermediate (e.g., 4, 8 hours), and final time points.

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

Table of Forced Degradation Conditions

Stress Type Stressor Solution Incubation Conditions Purpose
Acid Hydrolysis 0.1 M HCl60°C for 24-48 hoursTo assess susceptibility to acid-catalyzed hydrolysis.[2]
Base Hydrolysis 0.1 M NaOHRoom Temp for 8-24 hoursTo assess susceptibility to base-catalyzed hydrolysis. Base hydrolysis is often faster than acid hydrolysis for amides.[2]
Oxidation 3% H₂O₂Room Temp for 24 hoursTo evaluate stability against oxidative stress.
Thermal Water (as diluent)80°C for 48 hoursTo assess degradation from heat energy alone.
Photolytic Water (as diluent)Expose to ICH-compliant light source (UV/Vis)To determine sensitivity to light-induced degradation.

3. Analysis:

  • Analyze all samples (control, stressed, and time-zero) using a suitable HPLC-UV or LC-MS method.

  • Evaluation:

    • Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks in the stressed samples.

    • Confirm the identity of the major degradation peak by comparing its retention time and/or mass spectrum to that of a 2-amino-nicotinic acid standard, if available.

    • Calculate the mass balance to ensure all major components are accounted for.

Appendix B: Example Stability-Indicating HPLC Method

This is a starting point for developing a method capable of separating the parent compound from its primary hydrolytic degradants. Optimization will be required.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection (UV): 265 nm (based on the pyridine ring chromophore)

  • Injection Volume: 10 µL

Rationale: The gradient elution is designed to first elute the more polar degradation product (2-amino-nicotinic acid) and then the less polar parent compound. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for LC-MS.[9]

References

Technical Support Center: Refining Analytical Detection of 2-(Pivaloylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical detection of 2-(pivaloylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who require robust, accurate, and reliable methods for quantifying this molecule. We will move beyond simple protocols to explain the underlying principles, helping you develop and troubleshoot methods effectively. Given that 2-(pivaloylamino)nicotinic acid is a derivative of nicotinic acid (niacin), many of the principles and starting points for method development are adapted from well-established techniques for niacin and its metabolites.[1][2]

The pivaloyl group introduces significant hydrophobicity compared to the parent nicotinic acid, which is a primary consideration for chromatographic separation. This guide will address the unique challenges and provide practical solutions for your analytical workflows.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the analysis of 2-(pivaloylamino)nicotinic acid.

Q1: Which analytical technique is best for my needs: HPLC-UV, LC-MS/MS, or GC-MS?

A1: The optimal technique depends entirely on your analytical objective, required sensitivity, and sample matrix.

  • HPLC-UV is ideal for routine analysis of bulk drug substances, formulation assays, and content uniformity where concentrations are relatively high (µg/mL range). It is robust, cost-effective, and widely available. Given the pyridine ring, you should expect a strong UV chromophore.[3]

  • LC-MS/MS is the gold standard for bioanalysis (e.g., plasma, tissue samples) or trace-level impurity detection.[2] Its superior sensitivity (ng/mL to pg/mL levels) and selectivity make it essential when dealing with complex matrices or when pharmacokinetic data is required.[2][4]

  • GC-MS is less common for this type of molecule due to the carboxylic acid group, which typically requires derivatization to increase volatility and prevent thermal degradation.[5] While possible, the extra sample preparation step makes LC-based methods more direct and efficient for this analyte.

Below is a decision-making workflow to guide your selection.

start What is my primary analytical goal? conc High Concentration? (e.g., API, Formulation) start->conc Quantification trace Trace Concentration? (e.g., Plasma, Impurities) start->trace Quantification thermal Is the analyte thermally stable? start->thermal Impurity Profiling hplcuv Use HPLC-UV conc->hplcuv lcms Use LC-MS/MS trace->lcms gcms Consider GC-MS (with derivatization) thermal->lcms No / Unknown gcm gcm thermal->gcm Yes

Caption: Decision tree for analytical method selection.

Q2: I'm developing an HPLC-UV method. Where do I start with column and mobile phase selection?

A2: A systematic approach is key.

  • Column: The molecule has a non-polar pivaloyl group and a polar nicotinic acid core. A standard C18 (octadecylsilane) column is the logical starting point due to its versatility in separating compounds with mixed polarity. A column with dimensions like 4.6 x 150 mm and a 5 µm particle size is a good workhorse for method development.

  • Mobile Phase: Because of the carboxylic acid group (an acidic functional group), the mobile phase pH is critical to control peak shape and retention.

    • Rationale: At a pH well below the pKa of the carboxylic acid (~4-5), the group will be protonated (COOH), making the molecule less polar and increasing its retention on a C18 column. At a pH above the pKa, it will be deprotonated (COO-), making it more polar and causing it to elute earlier. Working at a pH around the pKa can lead to split or broad peaks.

    • Starting Point: A good starting mobile phase is a mixture of 0.1% formic acid or phosphoric acid in water (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B) . The acid keeps the pH low and consistent, ensuring good peak shape for the acidic analyte. Acetonitrile often provides sharper peaks and lower backpressure than methanol.

  • Detection: The pyridine ring in the nicotinic acid moiety provides strong UV absorbance. A starting wavelength of ~260-265 nm is recommended, but a full UV scan of your standard should be performed to determine the precise λmax for optimal sensitivity.[6]

Q3: My HPLC peak is tailing. How can I fix it?

A3: Peak tailing for an acidic compound like this is common and usually points to one of two issues: secondary interactions with the column stationary phase or a mobile phase pH issue.

start Peak Tailing Observed check_ph Is mobile phase pH ~2 units below analyte pKa? start->check_ph adjust_ph Decrease mobile phase pH (e.g., use 0.1% TFA or H3PO4) check_ph->adjust_ph No check_column Consider secondary interactions with silica check_ph->check_column Yes good_peak Peak Shape Improved adjust_ph->good_peak solution Use end-capped column or column with different chemistry (e.g., Phenyl-Hexyl) check_column->solution solution->good_peak

Caption: Troubleshooting workflow for HPLC peak tailing.

  • Check Mobile Phase pH: Ensure your mobile phase pH is low enough (typically 2.5-3.5) to fully protonate the carboxylic acid. If you are using formic acid and still see tailing, consider a stronger acid like trifluoroacetic acid (TFA) at 0.05-0.1%, but be aware that TFA can suppress MS signals if you plan to transfer the method.

  • Evaluate the Column: Residual, un-capped silanols on the silica backbone of the stationary phase can have a negative charge and interact with any positive charge on the pyridine ring, causing tailing. Using a high-quality, end-capped C18 column can mitigate this.

  • Lower Sample Concentration: Overloading the column can also cause peak asymmetry. Try injecting a lower concentration of your sample to see if the peak shape improves.

Q4: How should I prepare a plasma sample for LC-MS/MS analysis?

A4: For bioanalysis, effectively removing proteins and phospholipids is crucial to protect the analytical column and mass spectrometer and to minimize matrix effects.[7]

  • Protein Precipitation (PPT): This is a fast and simple method. Add 3 parts of cold acetonitrile to 1 part of plasma, vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be injected.

    • Pro: Quick and easy.

    • Con: Can be a "dirty" extraction, leaving phospholipids and other endogenous components that may cause ion suppression in the MS source.[4]

  • Solid-Phase Extraction (SPE): This is a more selective and cleaner method. Given the molecule's properties, a mixed-mode SPE cartridge (containing both reverse-phase and ion-exchange media) would be ideal. A strong cation exchange (SCX) sorbent could capture the slightly basic pyridine ring.[4]

    • Pro: Provides a much cleaner extract, reducing matrix effects and improving sensitivity.[4][8]

    • Con: More time-consuming and expensive to develop.

For initial studies, PPT is often sufficient. For validated, high-sensitivity assays, SPE is recommended.

Detailed Experimental Protocols

These protocols provide a validated starting point for your method development.

Protocol 1: HPLC-UV Method for Quantification in Formulations

This protocol is designed for determining the concentration of 2-(pivaloylamino)nicotinic acid in a simple formulation.

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 262 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to achieve a target concentration of ~100 µg/mL.

    • Vortex for 2 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

    • The theoretical plates should be >2000, and the tailing factor should be <1.5.

Protocol 2: LC-MS/MS Method for Quantification in Plasma

This protocol is for sensitive detection in a biological matrix and requires an internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte.

  • LC System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (UPLC/UHPLC column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS System (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The pyridine nitrogen is readily protonated.

    • Predicted MRM Transitions: To determine the exact transitions, a standard solution of the analyte must be infused into the mass spectrometer.

      • Parent Ion (Q1): The protonated molecule [M+H]+. For 2-(pivaloylamino)nicotinic acid (C11H14N2O3), the monoisotopic mass is 222.10. The Q1 m/z would be 223.1 .

      • Product Ion (Q3): A likely fragmentation would be the loss of the pivaloyl group or the carboxylic acid. This must be determined empirically. A logical starting point is to monitor the fragmentation of the protonated nicotinic acid backbone (m/z 124.1 -> 80.1).[9]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute at high speed.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
No/Low MS Signal Incorrect ionization mode selected.The pyridine ring and carboxylic acid suggest ESI+ should work well. Infuse a standard to confirm and optimize source parameters (e.g., capillary voltage, gas flow).
Mobile phase incompatibility (e.g., phosphate buffers).Ensure mobile phase is MS-friendly (e.g., formic acid, ammonium formate). Avoid non-volatile buffers.
Poor Reproducibility Sample instability in the autosampler.Stability of nicotinic acid derivatives can be an issue.[4] Keep the autosampler cooled (4 °C) and perform stability tests by re-injecting samples over 24 hours.
Inconsistent sample preparation.Use a precise automated or manual liquid handling system. Ensure complete protein precipitation by using cold solvent and adequate vortexing.
Matrix Effects (Ion Suppression/Enhancement) Co-elution of endogenous compounds (e.g., phospholipids).Modify the LC gradient to better separate the analyte from the "matrix band." Implement a more rigorous sample cleanup like SPE or liquid-liquid extraction.[4][10]

References

Technical Support Center: Synthesis of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(2,2-dimethyl-propionylamino)-nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific acylation reaction. As your application science partners, we aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Troubleshooting Guide

This section addresses the most frequently encountered issues during the synthesis, presented in a problem-and-solution format.

Issue 1: Low Yield and Presence of Pivalic Acid Impurity in the Final Product

Q: My reaction yield is significantly lower than expected, and my NMR/LC-MS analysis shows a major impurity corresponding to pivalic acid. What is causing this, and how can I prevent it?

A: This is the most common issue and points directly to the hydrolysis of the acylating agent, pivaloyl chloride.

  • Expert Analysis (Causality): Pivaloyl chloride is a highly reactive acyl chloride and is extremely sensitive to moisture.[1] Any trace of water in the reaction setup—whether in the solvent, on the glassware, or from the atmosphere—will rapidly and exothermically hydrolyze the pivaloyl chloride to form pivalic acid, as shown in the reaction below.[1][2] This side reaction not only consumes your key reagent, leading to an incomplete reaction and lower yield, but also introduces a byproduct that can be challenging to remove during purification due to its acidic nature, similar to the product.

    (CH₃)₃CCOCl + H₂O → (CH₃)₃CCOOH + HCl

  • Proposed Solution: The cornerstone of success for this synthesis is the rigorous exclusion of water. Implementing stringent anhydrous techniques is non-negotiable.

    • Glassware and Equipment: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use.

    • Solvents and Reagents: Use only freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation). Ensure the 2-aminonicotinic acid starting material is thoroughly dry.

    • Reaction Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon) from start to finish. Use a Schlenk line or a balloon setup to prevent atmospheric moisture from entering the reaction vessel.

Detailed Protocol: Anhydrous Acylation of 2-Aminonicotinic Acid
  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Loading: Under a positive pressure of inert gas, charge the flask with 2-aminonicotinic acid (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane or THF, see Table 2).

  • Base Addition: Add a suitable non-nucleophilic base (e.g., Triethylamine, 1.1 - 1.5 eq.) to the suspension.[3] The base is critical for scavenging the HCl byproduct generated during the acylation.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the reaction's exothermicity and enhancing selectivity.

  • Pivaloyl Chloride Addition: Dissolve pivaloyl chloride (1.05 - 1.1 eq.) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes post-addition, then let it warm to room temperature. Monitor the consumption of the starting material by TLC or LC-MS (See FAQ section).

Issue 2: Reaction Stalls, Significant Amount of Starting Material Remains

Q: I've followed anhydrous procedures, but my reaction is incomplete, with a large amount of 2-aminonicotinic acid remaining even after several hours. What's going wrong?

A: This issue often relates to improper base selection, insufficient equivalents of reagents, or poor solubility of the starting material.

  • Expert Analysis (Causality):

    • Base Function: The primary role of the base is to neutralize the HCl formed. If the base is too weak, sterically hindered, or used in insufficient quantity, the HCl will protonate the amino group of the starting material, rendering it non-nucleophilic and effectively halting the reaction.

    • Solubility: 2-aminonicotinic acid has limited solubility in many common organic solvents.[4] If it is not sufficiently dissolved or suspended as a fine powder, the reaction becomes mass-transfer limited, and the acylation will only occur on the surface of the solid particles.

    • Stoichiometry: Using less than one equivalent of pivaloyl chloride will naturally lead to an incomplete reaction. A slight excess is recommended to drive the reaction to completion.

  • Proposed Solution:

    • Optimize Base and Stoichiometry: Use a base like triethylamine or diisopropylethylamine (DIPEA) at 1.1 to 1.5 equivalents. Ensure pivaloyl chloride is used in a slight excess (1.05-1.1 eq.).

    • Improve Solubility: While complete dissolution may not be possible, using a more polar aprotic solvent like THF or Acetonitrile can help. Vigorous stirring is essential to maintain a fine, reactive suspension. In some cases, a co-solvent system may be beneficial.

    • Temperature: While the initial addition should be cold, allowing the reaction to warm to room temperature and stir for 2-4 hours is typically necessary for completion. Gentle heating (e.g., to 40 °C) can be explored cautiously if the reaction remains stalled, but this increases the risk of side reactions.

Data Tables for Quick Reference

Table 1: Troubleshooting Summary

Symptom Probable Cause Quick Solution
Low Yield, Pivalic Acid Present Moisture contamination leading to hydrolysis of pivaloyl chloride.[1] Implement rigorous anhydrous techniques (dry glassware, anhydrous solvents, inert atmosphere).
Incomplete Reaction Insufficient base, poor solubility of starting material, incorrect stoichiometry. Use 1.1-1.5 eq. of base (e.g., TEA), ensure vigorous stirring, use 1.05-1.1 eq. of pivaloyl chloride.
Formation of Unknown Byproducts Reaction temperature too high, incorrect work-up procedure. Maintain low temperature (0-5 °C) during addition, use a buffered or mild acidic wash during work-up.

| Difficult Purification | Residual pivalic acid, similar polarity of product and starting material. | Use an optimized recrystallization solvent system or consider column chromatography. |

Table 2: Recommended Reaction Conditions

Reagent/Parameter Recommendation Rationale
2-Aminonicotinic Acid 1.0 eq. Limiting reagent. Must be completely dry.
Pivaloyl Chloride 1.05 - 1.1 eq. Slight excess ensures complete conversion of the starting material.
Base (e.g., TEA, DIPEA) 1.1 - 1.5 eq. Scavenges HCl byproduct, preventing protonation of the starting amine.
Solvent Anhydrous DCM, THF, or Acetonitrile Aprotic solvent to prevent side reactions. Choice depends on solubility and work-up.
Temperature 0 °C for addition, then warm to RT Controls exotherm and maximizes selectivity for N-acylation over potential O-acylation.

| Reaction Time | 2 - 6 hours | Monitor by TLC/LC-MS for completion. |

Visualizing the Synthetic Landscape

To better understand the process, the following diagrams illustrate the desired reaction pathway against the most common side reaction, as well as the overall experimental workflow.

G SM 2-Aminonicotinic Acid + Pivaloyl Chloride Base Base (e.g., TEA) Anhydrous Solvent, 0°C SM->Base Reaction Conditions Moisture Trace H₂O SM->Moisture Hydrolysis of PivCl Product Desired Product: 2-(Pivaloylamino)nicotinic Acid Base->Product Desired Pathway (N-Acylation) SideProduct Side Product: Pivalic Acid Moisture->SideProduct

Caption: Main reaction pathway versus the hydrolysis side reaction.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents & Solvents load_sm Load SM & Base under N₂ prep_reagents->load_sm cool Cool to 0 °C load_sm->cool add_pivcl Dropwise Addition of Pivaloyl Chloride cool->add_pivcl stir Stir at RT & Monitor add_pivcl->stir quench Quench Reaction (e.g., with H₂O or dilute acid) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_purify Dry, Concentrate & Purify (Recrystallization) wash->dry_purify analyze Characterize Final Product (NMR, LC-MS, MP) dry_purify->analyze

Caption: Step-by-step experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is an excellent, rapid technique. Use a mobile phase that provides good separation between the starting material and the product (e.g., Dichloromethane/Methanol 95:5 or Ethyl Acetate/Hexanes 1:1). The starting material, being more polar, will have a lower Rf value than the less polar acylated product. Spot the reaction mixture alongside co-spots of the starting material and product (if available) for definitive identification.[5]

Q2: My product is an off-white or yellowish solid. How can I purify it to a white crystalline solid?

A: This is common for nicotinic acid derivatives.[6] The primary method for purification is recrystallization.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common systems include ethanol/water, isopropanol, or ethyl acetate/heptane.

  • Protocol: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities persist, you can perform a hot filtration through a small pad of activated carbon (use sparingly to avoid product loss). Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

Q3: Can I use a different acylating agent, like pivalic anhydride?

A: Yes, pivalic anhydride is a viable alternative to pivaloyl chloride. It is generally less reactive and less sensitive to moisture, which can be an advantage.[5] However, the reaction may require heating (e.g., 50-80 °C) and longer reaction times to proceed to completion. A key challenge with pivalic anhydride is removing any unreacted anhydride and the pivalic acid byproduct during work-up, which can be more difficult than removing the volatile byproducts from the pivaloyl chloride reaction.[5]

Q4: What analytical techniques are essential for characterizing the final product?

A: A combination of techniques is required to confirm the structure and purity of this compound.

  • ¹H and ¹³C NMR: Confirms the chemical structure. Look for the characteristic singlet of the tert-butyl group (~1.3 ppm) and the disappearance of the broad amine proton signal from the starting material.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Assesses purity and confirms the molecular weight (Expected M+H⁺ ≈ 223.10).[7]

  • Melting Point: A sharp melting point indicates high purity.

  • FTIR: Shows the presence of the amide C=O stretch (~1680 cm⁻¹) and the carboxylic acid O-H and C=O stretches.

References

protocol modifications for scaling up 2-(pivaloylamino)nicotinic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(pivaloylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important chemical transformation. As a key intermediate in pharmaceutical development, mastering the synthesis of this compound at scale is critical. This document will address common challenges, provide troubleshooting solutions, and offer a detailed, validated protocol for scaled-up production.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of 2-(pivaloylamino)nicotinic acid.

Q1: What is the general synthetic strategy for 2-(pivaloylamino)nicotinic acid?

The most common and direct method is the N-acylation of 2-aminonicotinic acid with pivaloyl chloride.[1] This reaction involves the nucleophilic attack of the primary amino group of 2-aminonicotinic acid on the electrophilic carbonyl carbon of pivaloyl chloride.

Q2: Why is a base necessary for this reaction?

A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction.[1] Without a base, the HCl would protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.

Q3: What are the critical parameters to control during scale-up?

When scaling up, the most critical parameters to control are:

  • Temperature: The reaction is exothermic. Efficient heat dissipation is vital to prevent side reactions.

  • Rate of Addition: Slow, controlled addition of pivaloyl chloride is necessary to maintain temperature and minimize the formation of impurities.[2]

  • Agitation: Effective stirring is essential to ensure homogeneity and efficient heat transfer throughout the larger reaction volume.

  • Moisture Control: Pivaloyl chloride is highly sensitive to moisture. All reagents and equipment should be thoroughly dried to prevent hydrolysis of the acylating agent.

Q4: What are common impurities and how can they be minimized?

The most common impurity is the unreacted starting material, 2-aminonicotinic acid. Di-acylation is generally not observed under standard conditions as the primary aromatic amine is significantly more nucleophilic than the amide nitrogen.[1] To minimize unreacted starting material, using a slight excess of pivaloyl chloride (1.05-1.1 equivalents) is recommended. However, a large excess should be avoided as it complicates the purification process.

Q5: What are the recommended solvents for this reaction and for purification?

Aprotic solvents like Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) are commonly used for the reaction.[1] For purification, recrystallization is often the most effective method for achieving high purity on a larger scale. The choice of recrystallization solvent will depend on the final product's solubility characteristics but a common choice is an ethanol/water mixture.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of 2-(pivaloylamino)nicotinic acid synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Monitor reaction progress by TLC or HPLC to determine the optimal reaction time. Consider a moderate increase in temperature if the reaction is sluggish, but be cautious of side reactions.[3]
2. Hydrolysis of Pivaloyl Chloride: Presence of moisture in the reaction setup.2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
3. Losses During Workup/Purification: Sub-optimal extraction or recrystallization procedures.3. Optimize the pH for aqueous workup to ensure the product is in its least soluble form for extraction. For recrystallization, carefully determine the appropriate solvent ratio and cooling profile to maximize crystal formation and minimize loss to the mother liquor.[3]
Product is Off-Color (Yellow/Brown) 1. Impurities in Starting Materials: 2-aminonicotinic acid can degrade over time.1. Use high-purity starting materials. If necessary, recrystallize the 2-aminonicotinic acid before use.
2. Side Reactions at Elevated Temperatures: Overheating during the reaction or workup.2. Maintain strict temperature control throughout the process. Use a jacketed reactor for better heat management at scale.
3. Residual Pyridine/Triethylamine: Trapped base in the final product.3. During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove residual basic impurities as their water-soluble salts.[1]
Difficulty with Product Isolation/Crystallization 1. Incorrect Solvent System for Recrystallization: The chosen solvent may be too good or too poor.1. Perform small-scale solvent screening to identify an optimal single or mixed solvent system for recrystallization. The ideal system will dissolve the product when hot but have low solubility when cold.
2. Presence of Oily Impurities: Byproducts may be inhibiting crystal formation.2. Consider a pre-purification step such as a silica gel plug filtration to remove highly non-polar impurities before attempting recrystallization.
3. Supersaturation: The solution may be too concentrated, leading to rapid precipitation instead of crystallization.3. Adjust the concentration of the recrystallization solution. Seeding the solution with a small crystal of pure product can help induce proper crystal growth.

Experimental Workflow and Diagrams

Chemical Synthesis Workflow

The synthesis of 2-(pivaloylamino)nicotinic acid is a straightforward N-acylation reaction. The workflow involves dissolving the starting amine, cooling the solution, adding the base and acylating agent, followed by workup and purification.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification A Dissolve 2-aminonicotinic acid in anhydrous DCM B Cool to 0°C A->B C Add Triethylamine B->C D Slowly add Pivaloyl Chloride C->D E Stir at 0°C, then warm to RT D->E F Monitor reaction by TLC/HPLC E->F G Quench reaction with water F->G Upon completion H Wash with dilute HCl G->H I Wash with brine H->I J Dry over Na2SO4 and concentrate I->J K Recrystallize from Ethanol/Water J->K

Caption: Workflow for the synthesis of 2-(pivaloylamino)nicotinic acid.

Troubleshooting Logic Diagram

When encountering issues such as low yield, a logical approach to troubleshooting is essential. This diagram outlines a decision-making process to identify and resolve the root cause.

G action action check check start Low Yield? check_completion Reaction Complete? start->check_completion check_workup Workup Losses? check_completion->check_workup Yes action_extend_time Extend reaction time/ Increase temperature moderately check_completion->action_extend_time No check_purity Starting Material Purity? check_workup->check_purity No action_optimize_workup Optimize extraction pH/ Recrystallization solvent check_workup->action_optimize_workup Yes action_check_reagents Check for moisture in solvents and reagents check_purity->action_check_reagents No action_purify_sm Purify starting material check_purity->action_purify_sm Yes

Caption: A logical workflow for troubleshooting low yields in synthesis.

Scaled-Up Experimental Protocol

This protocol details the synthesis of 2-(pivaloylamino)nicotinic acid on a larger laboratory scale.

Materials and Equipment:

  • 2-Aminonicotinic acid (1.0 eq)

  • Pivaloyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethanol

  • Deionized Water

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • Dropping funnel

  • Rotary evaporator

  • Buchner funnel and filtration flask

Procedure:

  • Reaction Setup: In a jacketed reaction vessel under an inert atmosphere of nitrogen, add 2-aminonicotinic acid (e.g., 100 g, 0.724 mol) and anhydrous DCM (1 L).

  • Cooling: Cool the suspension to 0-5 °C using a circulating chiller connected to the jacketed vessel.

  • Base Addition: Slowly add triethylamine (111 mL, 0.796 mol) to the stirred suspension, ensuring the temperature remains below 10 °C.

  • Acylation: Add pivaloyl chloride (94.5 mL, 0.760 mol) dropwise via a dropping funnel over a period of 1-2 hours.[2] Maintain the internal temperature between 0-5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3]

  • Workup:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly quench the reaction by adding water (500 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to afford pure 2-(pivaloylamino)nicotinic acid.

References

Technical Support Center: Quantitative Analysis of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful implementation of your analytical methods. The methodologies and recommendations provided herein are synthesized from established analytical principles for nicotinic acid and its derivatives, adapted for the specific chemical properties of this compound.

I. Troubleshooting Guide: Navigating Common Analytical Challenges

This section addresses specific issues you may encounter during the quantitative analysis of this compound, providing a systematic approach to problem-solving.

Question: I am observing poor peak shape (fronting or tailing) for my analyte in my HPLC-UV/MS analysis. What are the likely causes and how can I resolve this?

Answer:

Poor peak shape is a common issue that can significantly impact the accuracy and precision of your quantitative results. The underlying causes can be chemical or physical in nature.

  • Chemical Causes & Solutions:

    • Secondary Interactions: The amine and carboxylic acid moieties in the analyte can interact with residual silanols on the silica-based column packing.

      • Solution 1: pH Adjustment of Mobile Phase: Ensure the pH of your mobile phase is appropriately controlled. For a compound with a carboxylic acid and a pyridine ring, a pH around 2.5-3.5 will suppress the ionization of the carboxyl group and promote the protonation of the pyridine nitrogen, leading to better peak shape. The use of a buffer is highly recommended for pH stability.

      • Solution 2: Use of an Alternative Stationary Phase: Consider using a column with a different stationary phase, such as one with end-capping to minimize silanol interactions, or a polymer-based column.

  • Physical & Methodological Causes & Solutions:

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Reduce the injection volume or dilute your sample.

    • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening.

      • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

      • Solution: Replace the column with a new one of the same type.

Question: My analyte signal is showing low sensitivity and a high signal-to-noise ratio in my LC-MS/MS analysis. How can I improve it?

Answer:

Low sensitivity can be a significant hurdle in achieving the desired lower limit of quantitation (LLOQ). Here’s a systematic approach to enhancing your signal.

  • Mass Spectrometry Optimization:

    • Ionization Source Tuning: The analyte possesses both a proton-accepting pyridine nitrogen and a deprotonatable carboxylic acid. Therefore, both positive and negative electrospray ionization (ESI) modes should be evaluated.

      • Positive Mode (ESI+): The pyridine nitrogen is likely to be protonated.

      • Negative Mode (ESI-): The carboxylic acid will be deprotonated.

      • Action: Infuse a standard solution of the analyte directly into the mass spectrometer and optimize source parameters (e.g., capillary voltage, source temperature, gas flows) in both ESI+ and ESI- to determine the most sensitive ionization mode.

    • MRM Transition Optimization: For tandem mass spectrometry (MS/MS), the selection and optimization of Multiple Reaction Monitoring (MRM) transitions are critical.

      • Action: Perform a product ion scan of the precursor ion (the protonated or deprotonated molecule) to identify the most abundant and stable fragment ions. Select the most intense transitions for quantitation and a secondary transition for confirmation. Optimize the collision energy for each transition to maximize the fragment ion signal.

  • Chromatographic Improvements:

    • Mobile Phase Modifiers: The addition of a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase in positive ion mode can enhance protonation and improve signal intensity.[1][2] Conversely, a small amount of a weak base (e.g., 0.1% ammonium hydroxide) may be beneficial in negative ion mode.

    • Gradient Elution: A focused gradient can help to sharpen the peak, increasing the analyte concentration as it enters the detector, thereby improving the signal-to-noise ratio.

  • Sample Preparation:

    • Enrichment: If the analyte concentration is very low in the sample matrix, consider an extraction method that includes an enrichment step, such as solid-phase extraction (SPE).

Question: I am experiencing significant matrix effects in my analysis of biological samples (plasma, urine). What strategies can I employ to mitigate this?

Answer:

Matrix effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy of your results.

  • Improved Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering matrix components.[1][2]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. The choice of extraction solvent is crucial and should be optimized to selectively extract the analyte while leaving interfering components behind.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components.[3] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the optimal one for your analyte and matrix.

  • Chromatographic Separation:

    • Action: Modify your HPLC method to chromatographically separate the analyte from the interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column.

  • Internal Standard Selection:

    • Action: Use a stable isotope-labeled (SIL) internal standard of the analyte. A SIL-IS will have nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for any matrix effects. If a SIL-IS is not available, a structural analog that is close in retention time and ionization behavior can be used.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected chemical stability of this compound in solution and biological matrices?

A1: Based on the structures of nicotinic acid and its derivatives, this compound is expected to be relatively stable. Nicotinic acid and nicotinamide are known to be the most stable of the water-soluble vitamins, with good stability to heat, light, acid, and alkali in their dry forms and in solution.[4] However, the amide linkage in your compound could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

For biological matrices like plasma, it is crucial to perform stability assessments.[5] This should include:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Bench-Top Stability: Evaluate stability at room temperature for the duration of sample preparation.

  • Long-Term Storage Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over time.

Q2: What type of HPLC column is most suitable for the analysis of this compound?

A2: A reversed-phase C18 column is a good starting point for method development. These columns are versatile and widely used for the separation of a broad range of compounds. Given the polar nature of the molecule, an aqueous C18 column or a column with a polar-embedded stationary phase might provide better retention and peak shape.

Q3: What are the key parameters to consider for sample preparation from plasma?

A3: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method suitable for initial method development. Acetonitrile is a common precipitation solvent.[1][2]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT. A systematic evaluation of different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) at various pH values is recommended.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample enrichment.[3] Both reversed-phase and ion-exchange SPE cartridges could be effective.

Q4: Can I use a UV detector for the quantitative analysis of this compound?

A4: Yes, a UV detector can be used. The pyridine ring in the molecule will exhibit UV absorbance. The optimal wavelength for detection should be determined by acquiring a UV spectrum of a standard solution. However, for complex matrices or when high sensitivity is required, an LC-MS/MS system is generally preferred due to its superior selectivity and sensitivity.

III. Experimental Protocols

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol provides a starting point for the development of a robust LC-MS/MS method.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 3.0 | 95 | | 4.0 | 95 | | 4.1 | 5 | | 5.0 | 5 |
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Source Parameters: Optimize based on instrument manufacturer's recommendations.
  • MRM Transitions: To be determined by direct infusion of a standard solution.

Workflow Diagram

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation reconstitute->hplc Inject ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: LC-MS/MS analytical workflow from sample preparation to data analysis.

IV. Data Presentation

Table 1: Hypothetical MRM Transitions and Optimized Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound223.1124.15025
This compound (Confirming Ion)223.180.15035
Internal Standard (SIL)228.1129.15025

Note: These values are illustrative and must be experimentally determined.

V. References

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). 1

  • Drug Stability in Biological Specimens. 5

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). 2

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. 4

  • The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. 3

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid as a Putative HIF Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid, a novel compound with structural motifs suggestive of activity as a Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitor. Given the absence of established biological data for this specific molecule, we will establish a validation cascade benchmarked against well-characterized, clinically relevant HIF-PHD inhibitors such as Roxadustat, Daprodustat, and Vadadustat. This document is intended for researchers in drug discovery and chemical biology, offering a robust, step-by-step approach from initial biochemical verification to cell-based functional confirmation.

Introduction: The Rationale for Investigating this compound as a HIF-PHD Inhibitor

The transcription factor HIF is a master regulator of the cellular response to hypoxia. It consists of an oxygen-labile α-subunit and a stable β-subunit. Under normal oxygen levels (normoxia), HIF-α is hydroxylated on specific proline residues by PHD enzymes, which are 2-oxoglutarate (2-OG)-dependent dioxygenases.[1] This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for rapid proteasomal degradation.[2] In hypoxic conditions, the lack of molecular oxygen inhibits PHD activity, leading to HIF-α stabilization. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes crucial for adaptation to low oxygen, including erythropoietin (EPO), which is vital for red blood cell production.[2][3]

Small molecule inhibitors of PHDs mimic the hypoxic state by preventing HIF-α hydroxylation, thus "stabilizing" HIF-α under normoxic conditions.[1] This mechanism is clinically validated for the treatment of anemia associated with chronic kidney disease.[2][3] The structure of this compound, featuring a picolinic acid scaffold, is analogous to the core structures of several known PHD inhibitors that chelate the active site iron of the enzyme. This structural alert provides a strong rationale for its investigation as a potential HIF-PHD inhibitor.

Our validation strategy will, therefore, be a comparative one, assessing the potency and cellular activity of our target compound against established drugs in this class.

cluster_0 Normoxia (High Oxygen) cluster_1 Hypoxia (Low Oxygen) or PHD Inhibition PHD PHD Enzymes HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH Prolyl Hydroxylation VHL VHL Complex HIFa_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa Stable HIF-α HIF_Dimer HIF-α/β Dimer HIFa->HIF_Dimer HIFb HIF-β HIFb->HIF_Dimer Nucleus Nucleus HIF_Dimer->Nucleus Translocation HRE HRE Binding Nucleus->HRE TargetGenes Target Gene Transcription (e.g., EPO, VEGF) HRE->TargetGenes Activation Inhibitor 2-(2,2-Dimethyl-propionylamino) -nicotinic acid (Test Compound) Inhibitor->PHD Inhibition HIFa_unstable HIF-α HIFa_unstable->PHD HIFa_unstable->HIFa

Figure 1: The HIF Signaling Pathway and the Mechanism of PHD Inhibitors.

Experimental Validation Workflow

We propose a tiered approach, starting with direct enzyme inhibition assays and progressing to cell-based measures of HIF stabilization and downstream gene activation.

G A Tier 1: Biochemical Assays Direct Enzyme Inhibition B Tier 2: Target Engagement in Cells HIF-α Stabilization A->B Confirm On-Target Activity C Tier 3: Cellular Functional Assays Downstream Gene Activation B->C Verify Functional Consequence D Tier 4: Selectivity Profiling Off-Target Activity C->D Assess Specificity

Figure 2: Tiered Experimental Workflow for Compound Validation.
Tier 1: Biochemical Prolyl Hydroxylase Inhibition Assay

Objective: To determine the in vitro potency of this compound against the primary HIF prolyl hydroxylase isoform, PHD2, and compare it to known inhibitors.

Methodology: A common method is an antibody-based AlphaScreen™ assay that measures the hydroxylation of a synthetic HIF-1α peptide.[4]

Step-by-Step Protocol:

  • Reagents & Setup:

    • Recombinant human PHD2 enzyme.

    • A biotinylated peptide substrate corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.

    • Cofactors: Ascorbate and Fe(II).

    • 2-Oxoglutarate (α-ketoglutarate) as the co-substrate.

    • Test compound (this compound) and reference compounds (Roxadustat, Daprodustat) serially diluted in DMSO.

    • Detection reagents: Streptavidin-coated Donor beads, anti-hydroxy-HIF-1α antibody, and Protein A-conjugated Acceptor beads.

  • Reaction:

    • In a 384-well plate, combine the PHD2 enzyme, substrate peptide, and cofactors in an appropriate assay buffer.

    • Add the serially diluted compounds to the wells. Include DMSO-only (negative control) and no-enzyme (background) controls.

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (antibody, Donor, and Acceptor beads).

    • Incubate in the dark to allow for bead-antibody-peptide complex formation.

  • Data Analysis:

    • Read the plate on an AlphaScreen-capable reader. The signal is proportional to the amount of hydroxylated peptide.

    • Normalize the data to the high (DMSO) and low (no enzyme) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data (Hypothetical):

CompoundPHD2 IC₅₀ (nM)[4][5]
This compoundTo be determined
Roxadustat (FG-4592)~27
Daprodustat (GSK1278863)~67
Vadadustat (AKB-6548)~29
Tier 2: Cellular HIF-1α Stabilization Assay (Immunoblotting)

Objective: To confirm that the compound can penetrate cells and inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α protein.

Methodology: Western blotting is the gold-standard method for directly visualizing and quantifying HIF-1α protein levels.

Step-by-Step Protocol:

  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., human renal carcinoma cells RCC4, or hepatoma cells Hep3B) to ~80% confluency.

    • Treat the cells with a dose-response of the test compound and reference compounds for a fixed time (e.g., 4-6 hours).

    • Include a vehicle control (DMSO) and a positive control (e.g., Desferrioxamine (DFO) or 1% O₂).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification & SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein amounts, add Laemmli buffer, and denature by heating.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for HIF-1α.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Quantify the band intensity and normalize the HIF-1α signal to the loading control.

Tier 3: Functional Readout - HIF Target Gene Expression

Objective: To verify that the stabilized HIF-α is transcriptionally active and induces the expression of downstream target genes, such as EPO or VEGFA.

Methodology: Quantitative Real-Time PCR (qRT-PCR) to measure changes in target gene mRNA levels.

Step-by-Step Protocol:

  • Cell Treatment & RNA Extraction:

    • Treat cells (e.g., Hep3B, which are known to produce EPO) with the test and reference compounds for a longer duration suitable for transcriptional changes (e.g., 16-24 hours).

    • Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent.

  • cDNA Synthesis:

    • Assess RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers specific for the target gene (e.g., EPO) and a housekeeping gene (e.g., GAPDH or ACTB).

    • Run the qRT-PCR reaction on a thermal cycler.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.

Comparative Data (Hypothetical):

CompoundEPO mRNA Fold Induction (at 10 µM)
This compoundTo be determined
RoxadustatSignificant Increase
DaprodustatSignificant Increase
Vehicle Control (DMSO)1.0 (Baseline)

Selectivity and Off-Target Considerations

A critical aspect of validation is to assess the selectivity of the compound. PHDs belong to a large superfamily of 2-OG dependent dioxygenases.[1] Off-target inhibition could lead to unintended biological effects. While extensive profiling is beyond the scope of this initial guide, it is crucial to consider assays against other related dioxygenases (e.g., Factor Inhibiting HIF (FIH) or collagen prolyl hydroxylases) as a next step in the development of a promising hit compound.

Conclusion

This guide outlines a logical and robust workflow for the initial biological validation of this compound as a putative HIF prolyl hydroxylase inhibitor. By employing a comparative approach against clinically validated inhibitors, researchers can effectively benchmark the potency and cellular efficacy of this novel compound. Positive results across this validation cascade—from potent enzymatic inhibition to robust induction of HIF target genes in cells—would provide strong evidence for its mechanism of action and warrant further investigation into its therapeutic potential.

References

A Comparative Guide for Researchers: Nicotinic Acid Versus Novel Derivatives for Dyslipidemia

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Nicotinic Acid and a Roadmap for the Evaluation of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

For decades, nicotinic acid, a form of vitamin B3, has been a cornerstone in the management of dyslipidemia.[1][2][3][4] Its ability to favorably modulate a broad spectrum of lipid parameters, including lowering low-density lipoprotein (LDL) cholesterol and triglycerides while robustly increasing high-density lipoprotein (HDL) cholesterol, has made it a valuable therapeutic agent.[1][2][3][4] However, its clinical utility is often hampered by a significant side effect: cutaneous flushing. This has spurred the development of various derivatives and formulations aimed at mitigating this adverse effect while retaining the beneficial lipid-modifying properties. This guide provides a comprehensive comparison of nicotinic acid with a representative novel derivative, this compound, for which public pharmacological data is not yet available. This document will serve as a technical guide for researchers, outlining the known properties of nicotinic acid and presenting a detailed experimental framework for the evaluation of such novel derivatives.

Chemical and Structural Overview

A fundamental understanding of the chemical structures of nicotinic acid and its derivatives is crucial for appreciating their pharmacological properties.

Nicotinic Acid is a simple pyridine derivative with a carboxyl group at the 3-position. Its formal IUPAC name is pyridine-3-carboxylic acid.[1]

This compound , also known as 2-(pivaloylamino)nicotinic acid, is a derivative of nicotinic acid where a bulky pivaloyl group is attached to an amino group at the 2-position of the pyridine ring.

Pharmacological Profile: A Tale of Two Molecules (One Known, One to Be Discovered)

The pharmacological actions of nicotinic acid are well-documented, providing a benchmark against which any new derivative must be compared. The profile of this compound remains to be elucidated through rigorous experimental investigation.

FeatureNicotinic AcidThis compound
Mechanism of Action Agonist of the G-protein coupled receptor 109A (GPR109A), also known as HCA2.[5][6] This leads to inhibition of adenylyl cyclase in adipocytes, reducing lipolysis and the release of free fatty acids (FFAs) into circulation.[7] It also has direct effects on the liver, reducing triglyceride synthesis.[1]Hypothesized to be a GPR109A agonist, but its affinity, potency, and potential for biased agonism are unknown. The bulky pivaloyl group may alter receptor binding and signaling.
Primary Therapeutic Use Treatment of dyslipidemia, particularly to lower LDL cholesterol and triglycerides, and to raise HDL cholesterol.[1][2][3][4]To be determined. The primary goal of such a modification would be to retain or enhance the lipid-modifying effects of nicotinic acid.
Key Side Effect Cutaneous flushing, characterized by redness, warmth, and itching of the skin.[2] This is mediated by the release of prostaglandins, primarily PGD2, from Langerhans cells in the skin following GPR109A activation.[6]Hypothesized to have a reduced flushing potential. The structural modification may lead to altered GPR109A signaling in Langerhans cells, potentially through biased agonism that favors the anti-lipolytic pathway over the prostaglandin-releasing pathway.
Pharmacokinetics Rapidly absorbed with a short half-life.[1] Available in immediate-release, sustained-release, and extended-release formulations to manage side effects and improve patient compliance.[2]Unknown. The lipophilicity and metabolic stability are likely altered by the pivaloyl group, which would impact its absorption, distribution, metabolism, and excretion (ADME) profile.

The GPR109A Signaling Pathway: A Double-Edged Sword

The therapeutic efficacy and the primary adverse effect of nicotinic acid are both mediated by the GPR109A receptor. Understanding this signaling pathway is critical for the rational design and evaluation of novel agonists.

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_langerhans Langerhans Cell NA_Adipocyte Nicotinic Acid / Derivative GPR109A_Adipocyte GPR109A NA_Adipocyte->GPR109A_Adipocyte Binds Gi_Adipocyte Gi GPR109A_Adipocyte->Gi_Adipocyte Activates AC_Adipocyte Adenylyl Cyclase Gi_Adipocyte->AC_Adipocyte Inhibits cAMP_Adipocyte ↓ cAMP AC_Adipocyte->cAMP_Adipocyte PKA_Adipocyte ↓ PKA cAMP_Adipocyte->PKA_Adipocyte HSL_Adipocyte ↓ HSL Activity PKA_Adipocyte->HSL_Adipocyte Lipolysis_Adipocyte ↓ Lipolysis HSL_Adipocyte->Lipolysis_Adipocyte FFA_Adipocyte ↓ FFA Release Lipolysis_Adipocyte->FFA_Adipocyte Lipid_Lowering Lipid-Lowering Effect FFA_Adipocyte->Lipid_Lowering NA_Langerhans Nicotinic Acid / Derivative GPR109A_Langerhans GPR109A NA_Langerhans->GPR109A_Langerhans Binds Gprotein_Langerhans G-protein GPR109A_Langerhans->Gprotein_Langerhans Activates PLC_Langerhans PLC Gprotein_Langerhans->PLC_Langerhans IP3_DAG ↑ IP3/DAG PLC_Langerhans->IP3_DAG Ca_Langerhans ↑ [Ca²⁺]i IP3_DAG->Ca_Langerhans PLA2_Langerhans ↑ PLA2 Ca_Langerhans->PLA2_Langerhans AA_Langerhans ↑ Arachidonic Acid PLA2_Langerhans->AA_Langerhans COX_Langerhans COX AA_Langerhans->COX_Langerhans PGD2_Langerhans ↑ PGD2 COX_Langerhans->PGD2_Langerhans Flushing Flushing PGD2_Langerhans->Flushing

Caption: GPR109A signaling pathways in different cell types.

Experimental Roadmap for Comparative Evaluation

A systematic and rigorous experimental approach is necessary to characterize a novel nicotinic acid derivative like this compound and compare its performance to the parent compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Safety Receptor_Binding GPR109A Receptor Binding Assay cAMP_Assay cAMP Functional Assay Receptor_Binding->cAMP_Assay Determine Potency Arrestin_Assay β-Arrestin Recruitment Assay cAMP_Assay->Arrestin_Assay Assess Biased Agonism Lipolysis_Assay Adipocyte Lipolysis Assay Arrestin_Assay->Lipolysis_Assay Confirm Cellular Activity PK_Studies Pharmacokinetic Studies Lipolysis_Assay->PK_Studies Guide Dose Selection Dyslipidemia_Model Dyslipidemia Animal Model PK_Studies->Dyslipidemia_Model Evaluate Efficacy Flushing_Model Flushing Animal Model Dyslipidemia_Model->Flushing_Model Assess Side Effect Profile Tox_Studies Toxicology Studies Flushing_Model->Tox_Studies Determine Safety Margin

Caption: A streamlined workflow for the preclinical evaluation of novel nicotinic acid derivatives.

Key Experimental Protocols

1. In Vitro GPR109A Activation: cAMP Assay

This assay determines the potency and efficacy of the test compound in activating the GPR109A receptor's primary signaling pathway.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Principle: GPR109A is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the reduction in forskolin-stimulated cAMP levels.

  • Protocol:

    • Seed GPR109A-expressing cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound and nicotinic acid (as a positive control).

    • Pre-incubate cells with the compounds for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Generate dose-response curves and calculate EC50 values.

2. In Vivo Efficacy: Dyslipidemia Animal Model

This experiment evaluates the lipid-modifying effects of the test compound in a relevant animal model.

  • Animal Model: C57BL/6J mice on a high-fat diet, or genetically modified models such as ApoE-/- or LDLR-/- mice.

  • Protocol:

    • Acclimatize animals and induce dyslipidemia by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).

    • Divide animals into groups: vehicle control, nicotinic acid (positive control), and different dose levels of the test compound.

    • Administer the compounds orally once or twice daily for a defined treatment period (e.g., 4-8 weeks).

    • Collect blood samples at baseline and at the end of the treatment period.

    • Measure plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using enzymatic assays.

    • Analyze the data to determine the effect of the test compound on the lipid profile compared to the control groups.

3. In Vivo Side Effect Assessment: Flushing Model

This study assesses the potential of the test compound to induce cutaneous flushing.

  • Animal Model: C57BL/6J mice are a commonly used model for assessing niacin-induced flushing.

  • Measurement Technique: Laser Doppler flowmetry to measure changes in cutaneous blood flow.

  • Protocol:

    • Anesthetize the mice and place them on a heating pad to maintain body temperature.

    • Position a laser Doppler probe on the ear pinna to measure baseline blood flow.

    • Administer the test compound or nicotinic acid (positive control) orally or via intraperitoneal injection.

    • Continuously monitor and record the blood flow for a set period (e.g., 60-90 minutes).

    • Analyze the data to quantify the peak increase in blood flow and the duration of the flushing response for each compound.

Concluding Remarks for the Research Professional

Nicotinic acid remains a potent agent for the management of dyslipidemia, but its clinical use is constrained by the flushing side effect. The development of novel derivatives, such as the structurally distinct this compound, represents a promising strategy to overcome this limitation. The bulky pivaloyl group in this particular derivative may sterically hinder the interaction with the GPR109A receptor in a way that favors the desired anti-lipolytic signaling in adipocytes over the prostaglandin-mediated flushing response in skin cells. However, this remains a hypothesis that must be rigorously tested.

The experimental roadmap provided in this guide outlines a comprehensive and logical progression for the preclinical evaluation of such novel compounds. By systematically characterizing their in vitro pharmacology, in vivo efficacy, and side effect profile, researchers can effectively identify promising candidates for further development. The ultimate goal is to develop a new generation of nicotinic acid-like drugs that deliver the full spectrum of lipid-modifying benefits with improved tolerability, thereby addressing a significant unmet need in the management of cardiovascular disease.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Nicotinic Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted nicotinic acid analogs, with a specific focus on their potential as anti-inflammatory agents. While direct public data on 2-(pivaloylamino)nicotinic acid analogs is limited, this guide synthesizes findings from structurally related compounds to offer valuable insights for researchers in this field. By examining the impact of various substitutions on the nicotinic acid scaffold, we aim to elucidate the key determinants for anti-inflammatory potency and selectivity.

Introduction: The Therapeutic Potential of Nicotinic Acid Analogs

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a versatile class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] The pyridine ring of the nicotinate structure serves as a valuable scaffold for the development of novel therapeutic agents.[1] Modifications to this core have led to the discovery of compounds with antifungal, antibacterial, anti-inflammatory, and vasodilatory properties.[1][2] This guide will focus on the anti-inflammatory potential of 2-substituted nicotinic acid analogs, exploring how structural modifications influence their activity, particularly as inhibitors of cyclooxygenase (COX) enzymes.

Synthetic Strategies for 2-Substituted Nicotinic Acid Analogs

The synthesis of 2-substituted nicotinic acid analogs is crucial for exploring their structure-activity relationships. A common and efficient method involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine ring.

A notable solvent-free protocol for the synthesis of 2-(arylamino) nicotinic acid derivatives utilizes boric acid as a catalyst.[3] This method offers several advantages, including high yields, straightforward workup, and the use of an environmentally friendly catalyst, making it suitable for pharmaceutical applications.[3] The reaction of aniline derivatives with 2-chloronicotinic acid proceeds readily, as the pyridine ring is activated towards nucleophilic attack by the formation of a pyridinium salt with the acid catalyst.[3]

Another synthetic approach involves the reaction of nicotinic acid with phosphorus pentachloride to form nicotinoyl chloride, which can then be converted to nicotinic acid hydrazide.[4] This intermediate can be further reacted with various aromatic aldehydes to produce Schiff bases, which can then be cyclized to form thiazolidinone derivatives of nicotinic acid.[4]

Synthesis_Workflow cluster_0 Boric Acid Catalyzed Synthesis 2-chloronicotinic_acid 2-Chloronicotinic Acid Aniline_derivative Aniline Derivative Boric_acid Boric Acid (catalyst) Solvent_free Solvent-free, 120°C 2-arylaminonicotinic_acid 2-(Arylamino)nicotinic Acid Derivative

In Vitro and In Vivo Evaluation of Anti-Inflammatory Activity

A comprehensive evaluation of the anti-inflammatory activity of nicotinic acid analogs involves a combination of in vitro and in vivo assays.

In Vitro Assays
  • Cyclooxygenase (COX) Inhibition Assay: This assay is crucial for determining the inhibitory effects of the compounds on COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.[5]

  • Nitrite Inhibition Assay (Griess Assay): This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[5] A reduction in nitrite concentration indicates potential anti-inflammatory activity.

  • Cytokine Level Measurement: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages can be quantified using ELISA kits.[5]

  • Cell Viability Assay (MTT Assay): It is essential to assess the cytotoxicity of the compounds on cell lines used in the assays (e.g., RAW 264.7 macrophages) to ensure that the observed anti-inflammatory effects are not due to cell death.[5]

In_Vitro_Workflow cluster_assays In Vitro Assays Test_Compounds Nicotinic Acid Analogs RAW_264_7_cells RAW 264.7 Macrophages Test_Compounds->RAW_264_7_cells COX_Assay COX Inhibition Assay (COX-1/COX-2) Test_Compounds->COX_Assay MTT_Assay MTT Assay (Cell Viability) Test_Compounds->MTT_Assay Griess_Assay Griess Assay (Nitrite Measurement) RAW_264_7_cells->Griess_Assay ELISA ELISA (TNF-α, IL-6 Measurement) RAW_264_7_cells->ELISA LPS_Stimulation LPS Stimulation LPS_Stimulation->RAW_264_7_cells

In Vivo Assays
  • Carrageenan-Induced Paw Edema in Rats: This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.[4][5] The reduction in paw volume after administration of the test compound compared to a control group indicates anti-inflammatory efficacy.

  • Ulcerogenic Profile: To assess the gastric safety of the compounds, a crucial aspect for non-steroidal anti-inflammatory drugs (NSAIDs), the ulcerogenic potential is evaluated by examining the gastric mucosa of treated animals for any signs of damage.[5]

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of 2-substituted nicotinic acid analogs is significantly influenced by the nature of the substituent at the 2-position of the pyridine ring.

Compound ID2-SubstituentIn Vitro Activity (Nitrite Inhibition)In Vivo Activity (Carrageenan-induced edema)Gastric Ulceration
Reference IbuprofenStandardStandardStandard
4d Arylamino derivativePotentSignificantNot specified
4f Arylamino derivativePotentSignificantNot specified
4g Arylamino derivativePotentSignificantNot specified
4h Arylamino derivativePotentSignificantMild infiltration
5b Arylamino derivativePotentSignificantSevere gastritis

Data synthesized from a study on novel nicotinic acid derivatives.[5]

Key SAR Insights:

  • Aryl Amino Substituents: The presence of an arylamino group at the 2-position appears to be a key feature for potent anti-inflammatory activity. Several compounds with this scaffold have demonstrated significant inhibition of nitrite production and in vivo anti-inflammatory effects.[5]

  • Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring of the 2-arylamino moiety play a crucial role in modulating the activity and safety profile. For instance, compound 4h showed a superior gastric safety profile compared to 5b , which caused severe gastritis, highlighting the impact of subtle structural changes.[5]

  • Ester and Amide Derivatives: The conversion of the carboxylic acid group of nicotinic acid to esters or amides can also influence biological activity. For example, some N-substituted nicotinamide derivatives have shown potent biological effects.[1]

  • Thioether Linkage: The introduction of a thioether linkage at the 2-position, as seen in 2-(1-adamantylthio)nicotinic acid, has been shown to impart vasorelaxant and antioxidant properties, which can contribute to overall anti-inflammatory effects.[2]

Molecular Docking Studies

To further understand the mechanism of action, molecular docking studies can be performed to investigate the binding interactions of the most active compounds with the active site of COX-2.[5] Such studies can reveal key hydrogen bonds and hydrophobic interactions that contribute to the inhibitory potency and selectivity, providing a rational basis for the observed SAR and guiding the design of more potent analogs.

Conclusion and Future Directions

The 2-substituted nicotinic acid scaffold holds significant promise for the development of novel anti-inflammatory agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the 2-position of the pyridine ring are critical for both potency and safety. In particular, 2-arylamino nicotinic acid derivatives have emerged as a promising class of compounds.

Future research should focus on:

  • Systematic exploration of substituents on the aryl ring of 2-arylamino analogs to optimize activity and minimize gastric toxicity.

  • Investigation of other 2-position substituents , such as different heterocyclic rings or functional groups, to discover novel SARs.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds beyond COX inhibition.

  • Pharmacokinetic and toxicological profiling of the most promising candidates to assess their drug-like properties and potential for clinical development.

By leveraging the insights from SAR studies and employing rational drug design strategies, the therapeutic potential of 2-substituted nicotinic acid analogs as safe and effective anti-inflammatory drugs can be fully realized.

References

A Comparative Analysis of 2-(2,2-dimethylpropanamido)nicotinic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide to the Synthesis, Biological Activity, and Structure-Activity Relationship of Novel 2-Amidoniconitic Acid Derivatives

This guide offers an in-depth comparative analysis of 2-(2,2-dimethylpropanamido)nicotinic acid and its analogous derivatives. Designed for researchers, scientists, and drug development professionals, this document provides a detailed overview of their synthesis, biological evaluation, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. While specific comparative data for 2-(2,2-dimethylpropanamido)nicotinic acid remains limited in publicly accessible literature, this guide synthesizes available information on closely related 2-amidonicotinic acid derivatives to provide valuable insights and a framework for future research.

Introduction to 2-Amidoniconitic Acid Derivatives

Nicotinic acid (niacin or vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The pyridine core of nicotinic acid serves as a versatile scaffold for the development of novel therapeutic agents. By modifying this central structure, researchers have successfully developed compounds with significant anti-inflammatory, antifungal, and enzyme-inhibitory properties. The introduction of an amide linkage at the 2-position of the pyridine ring, as seen in 2-(2,2-dimethylpropanamido)nicotinic acid, offers a promising avenue for the development of new chemical entities with enhanced potency and selectivity.

Synthesis of 2-Amidoniconitic Acid Derivatives

The synthesis of 2-amidonicotinic acid derivatives typically involves a multi-step process, starting from readily available precursors. A general synthetic pathway is outlined below.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Optional Modification cluster_4 Final Product A 2-Chloronicotinic Acid C Coupling Reaction (e.g., Buchwald-Hartwig amination) A->C B Amine (e.g., Pivalamide) B->C D 2-Amidoniconitic Acid Derivative C->D E Esterification / Amidation D->E F Target Derivative E->F

Caption: General synthetic workflow for 2-amidonicotinic acid derivatives.

Experimental Protocol: General Synthesis of 2-(Arylamino)nicotinic Acid Derivatives [1]

A common approach for the synthesis of 2-(arylamino)nicotinic acid derivatives involves the reaction of 2-chloronicotinic acid with a primary amine.

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) and the desired primary amine (2 equivalents) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of boric acid (e.g., 30 mol%).

  • Heating: Heat the reaction mixture at 120°C under solvent-free conditions.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

This method provides an efficient and environmentally friendly route to a variety of 2-amidonicotinic acid derivatives in good yields.[1]

Comparative Biological Activity

While direct comparative experimental data for 2-(2,2-dimethylpropanamido)nicotinic acid is scarce, the biological activities of structurally related nicotinic acid derivatives have been extensively studied. This section summarizes the known anti-inflammatory and antifungal activities of these related compounds, providing a basis for predicting the potential of the target molecule.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[2][3][4] These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).[2][3]

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Selected Nicotinate Derivatives [2]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3a 8.150.4219.4
3b 9.240.1561.6
3e 10.210.1663.8
4c 11.520.09128.0
4f 12.830.08160.4
Celecoxib 15.20.08190.0
Diclofenac 1.250.215.95
Indomethacin 0.780.531.47

Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[2]

The data in Table 1 highlights that modifications to the nicotinic acid scaffold can lead to potent and selective COX-2 inhibitors. The high selectivity index of compounds like 4f suggests a favorable safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [2]

  • Enzyme Preparation: Obtain purified ovine COX-1 and COX-2 enzymes.

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare a series of dilutions.

  • Assay: Perform the assay in a 96-well plate according to the manufacturer's instructions for a colorimetric COX inhibitor screening assay kit.

  • Data Analysis: Calculate the IC50 values from the concentration-response curves. Use known COX inhibitors (celecoxib, diclofenac, indomethacin) as reference standards.

Antifungal Activity

Derivatives of nicotinamide have shown promising antifungal activity, particularly against Candida albicans.[5][6] The mechanism of action often involves the disruption of the fungal cell wall.[5]

Table 2: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives [2]

CompoundTarget OrganismMIC80 (µg/mL)
11g Candida albicans0.0313
11h Candida albicans0.0313
11g Fluconazole-resistant C. albicans0.0313 - 2.0
11h Fluconazole-resistant C. albicans0.0313 - 2.0
11g C. parapsilosis0.0313 - 2.0
11h C. parapsilosis0.0313 - 2.0

Data from a study on novel 2-aminonicotinamide derivatives as antifungal agents.[2]

The potent activity of compounds 11g and 11h against both fluconazole-sensitive and -resistant strains of Candida underscores the potential of this chemical class in overcoming antifungal drug resistance.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing [2]

  • Compound Preparation: Dissolve the test compounds in DMSO to create a range of concentrations.

  • Inoculum Preparation: Prepare and adjust fungal inocula to the desired concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

  • Microdilution Assay: Perform the assay in 96-well microtiter plates according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • MIC Determination: Determine the minimum inhibitory concentration (MIC80) as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the control after incubation.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-amidonicotinic acid derivatives is highly dependent on the nature of the substituents on the amide nitrogen and the pyridine ring.

G cluster_0 Core Scaffold cluster_1 Key Modification Points cluster_2 Impact on Activity A 2-Amidoniconitic Acid B R1: Amide Substituent A->B Influences binding affinity C R2: Pyridine Ring Substituent A->C Modulates electronic properties D R3: Carboxylic Acid Modification A->D Affects solubility and cell permeability E Potency B->E F Selectivity B->F C->E C->F G Pharmacokinetics D->G

Caption: Key structural features influencing the biological activity of 2-amidonicotinic acid derivatives.

Based on the available literature for related compounds, the following SAR trends can be inferred:

  • Amide Substituent (R1): The nature of the group attached to the amide nitrogen is critical for activity. Bulky, lipophilic groups can enhance binding to target enzymes. For instance, in a series of nicotinamide derivatives, the presence of an isopropylphenyl group was found to be crucial for potent antifungal activity.[5]

  • Pyridine Ring Substituents (R2): Substitution on the pyridine ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

  • Carboxylic Acid Moiety (R3): The carboxylic acid group is often important for activity, potentially acting as a key binding motif. Esterification or amidation of this group can be used to create prodrugs with improved pharmacokinetic properties.

Future Directions

The field of 2-amidonicotinic acid derivatives holds significant promise for the discovery of novel therapeutic agents. Future research should focus on the following areas:

  • Targeted Synthesis: The synthesis and biological evaluation of a focused library of 2-(2,2-dimethylpropanamido)nicotinic acid derivatives to establish a clear SAR.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological activities.

  • Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

Conclusion

While direct comparative data on 2-(2,2-dimethylpropanamido)nicotinic acid and its derivatives is currently limited, the broader class of 2-amidonicotinic acids represents a rich area for drug discovery. The insights from related compounds suggest that this scaffold is a promising starting point for the development of novel anti-inflammatory and antifungal agents. The experimental protocols and SAR analysis presented in this guide provide a solid foundation for researchers to design and evaluate new derivatives with improved therapeutic profiles.

References

A Researcher's Guide to the Validation of Novel BET Bromodomain Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of novel chemical entities targeting the Bromodomain and Extra-Terminal (BET) family of proteins. As a case study, we will consider the hypothetical validation of a novel compound, 2-(2,2-Dimethyl-propionylamino)-nicotinic acid, in the context of well-established BET inhibitors: (+)-JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib). The objective is to provide a data-driven, logical, and experimentally supported pathway to characterize a new research tool in the field of epigenetics.

The Rationale for Targeting BET Proteins

The Bromodomain and Extra-Terminal (BET) family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are fundamental epigenetic "readers."[1][2] These proteins recognize and bind to acetylated lysine residues on histones and other proteins, a crucial interaction for recruiting transcriptional machinery to specific gene promoters and enhancers to activate gene expression.[1][2] The dysregulation of BET protein function is a known driver in various pathologies, including cancer and inflammatory diseases, making them highly attractive therapeutic targets.[1][3]

Small molecule inhibitors of BET proteins function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins. This action displaces them from chromatin, leading to the disruption of downstream transcriptional programs, most notably the downregulation of key oncogenes such as c-MYC.[1][4][5]

Mechanism of Action: Disrupting the Transcriptional Machinery

BET inhibitors, through their competitive binding, effectively sever the link between BET proteins and acetylated chromatin. This displacement of BRD4, in particular, from super-enhancer regions leads to a rapid downregulation of critical gene transcription, including the MYC oncogene.[6] This mechanism underlies the anti-proliferative effects observed in various cancer models.[7][8]

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus Chromatin Chromatin BET_Protein BET Protein (e.g., BRD4) Chromatin->BET_Protein Binds to acetylated lysines Transcription_Machinery Transcription Machinery BET_Protein->Transcription_Machinery Recruits Oncogene_Transcription Oncogene Transcription (e.g., c-MYC) Transcription_Machinery->Oncogene_Transcription Initiates Cell_Proliferation Cell_Proliferation Oncogene_Transcription->Cell_Proliferation Drives BET_Inhibitor BET Inhibitor (e.g., JQ1, OTX015) BET_Inhibitor->BET_Protein Competitively Binds

Caption: Mechanism of BET inhibitor action on gene transcription.

Comparative Analysis of Established BET Inhibitors

A critical step in validating a new research tool is to benchmark its performance against well-characterized alternatives. (+)-JQ1, OTX015, and I-BET762 are potent, cell-permeable, pan-BET inhibitors that have been extensively studied.[1][7][9][10]

InhibitorTargetBromodomainBinding Affinity (Kd) (nM)Inhibitory Concentration (IC50) (nM)
(+)-JQ1 BRD2BD1128[1]17.7[1]
BRD3BD159.5[1]-
BRD3BD282[1]-
BRD4BD149[1]76.9[1][11]
BRD4BD290.1[1]32.6[1][11]
BRDTBD1190[1]-
OTX015 (Birabresib) BRD2/3/4--92 - 112[12]
I-BET762 (Molibresib) BRD2/3/4-50.5 - 61.3[13]32.5 - 42.5[13]

Note: The term "pan-BET inhibitor" indicates activity against BRD2, BRD3, and BRD4. IC50 and Kd values can vary based on the specific assay conditions.

A Framework for Experimental Validation

To validate this compound or any novel BET inhibitor, a multi-tiered experimental approach is essential. This process should move from biochemical confirmation of target engagement to cellular assays demonstrating the expected biological effects.

Biochemical Assays: Confirming Direct Target Interaction

The initial step is to confirm direct binding to the target protein and quantify the interaction.

  • Principle: This bead-based assay measures the ability of a test compound to disrupt the interaction between a tagged BET bromodomain protein and a biotinylated acetylated histone peptide.[1] A signal is generated when donor and acceptor beads are in close proximity, which is disrupted by an effective inhibitor.

  • Methodology:

    • Dilute the biotinylated acetylated histone H4 peptide and the GST-tagged bromodomain protein (e.g., BRD4(BD1)) to the desired concentrations in the assay buffer.[1]

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) and positive controls ((+)-JQ1).

    • Add the inhibitor dilutions and protein/peptide mix to a 384-well plate.

    • Add streptavidin-coated acceptor beads and glutathione-coated donor beads.

    • Incubate in the dark at room temperature.

    • Read the plate on an AlphaScreen-capable microplate reader.[1]

    • Calculate IC50 values from the dose-response curve.

  • Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[1]

  • Methodology:

    • Prepare solutions of the purified BET bromodomain protein in the sample cell and the test compound in the injection syringe.

    • Perform a series of small injections of the compound into the protein solution.

    • Measure the heat evolved or absorbed after each injection.

    • Integrate the heat signals and plot them against the molar ratio of ligand to protein.

    • Fit the data to a binding model to determine the thermodynamic parameters.

Biochemical_Workflow cluster_biochem Biochemical Validation Start Novel Compound (e.g., this compound) AlphaScreen AlphaScreen Assay Start->AlphaScreen Test for Interaction Disruption ITC Isothermal Titration Calorimetry (ITC) Start->ITC Measure Binding Thermodynamics Biochem_Data IC50 Value AlphaScreen->Biochem_Data Thermo_Data Kd, ΔH, ΔS ITC->Thermo_Data

Caption: Workflow for biochemical validation of a novel BET inhibitor.

Cellular Assays: Demonstrating On-Target Effects in a Biological Context

Following biochemical validation, it is crucial to confirm that the compound is cell-permeable and exerts the expected effects within a cellular environment.

  • Principle: To determine the anti-proliferative effects of the BET inhibitor on cancer cell lines known to be dependent on BET protein function (e.g., certain leukemia or multiple myeloma cell lines).[14]

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a defined period (e.g., 72 hours).

    • Add a viability reagent (e.g., MTT or CellTiter-Glo).

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

  • Principle: To confirm that the compound's anti-proliferative effects are mediated by the intended mechanism, i.e., the downregulation of BET-dependent proteins like c-MYC.[7]

  • Methodology:

    • Treat cultured cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against c-MYC and a loading control (e.g., ß-actin).

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.

    • Analyze the band intensities to determine the extent of c-MYC downregulation.

  • Principle: CETSA is a powerful method to verify direct target engagement in a cellular environment. The binding of a ligand (the inhibitor) stabilizes the target protein, resulting in a higher melting temperature.

  • Methodology:

    • Treat cultured cells with the test compound or vehicle (DMSO).[15]

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Cool the samples and centrifuge to separate the soluble (unfolded) protein from the precipitated (denatured) protein.

    • Analyze the soluble fraction by Western blot for the target protein (e.g., BRD4).

    • The compound-treated samples should show a higher amount of soluble BRD4 at elevated temperatures compared to the vehicle control, indicating stabilization.

Cellular_Workflow cluster_cellular Cellular Validation Biochem_Confirmed Biochemically Confirmed Inhibitor Cell_Viability Cell Viability Assay (e.g., MTT) Biochem_Confirmed->Cell_Viability Assess Anti- Proliferative Effect Western_Blot Western Blot for c-MYC Downregulation Biochem_Confirmed->Western_Blot Verify Mechanism of Action CETSA Cellular Thermal Shift Assay (CETSA) Biochem_Confirmed->CETSA Confirm In-Cell Binding GI50_Data GI50 Value Cell_Viability->GI50_Data Target_Modulation Target Modulation Confirmed Western_Blot->Target_Modulation Target_Engagement Direct Target Engagement Confirmed CETSA->Target_Engagement

Caption: Workflow for cellular validation of a novel BET inhibitor.

Conclusion

The validation of a new research tool like this compound requires a rigorous, multi-faceted approach. By systematically progressing from biochemical assays that confirm direct, high-affinity binding to cellular assays that demonstrate the expected on-target biological effects, researchers can build a robust data package. This guide provides a clear, experimentally-driven framework for such a validation process. Comparing the performance of a novel compound against well-characterized inhibitors like (+)-JQ1, OTX015, and I-BET762 is essential for understanding its relative potency, specificity, and potential as a valuable tool for the scientific community. This structured validation ensures that the insights gained from using a new chemical probe are both reliable and reproducible.

References

A Comprehensive Guide to Evaluating the Anti-Inflammatory Efficacy of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Investigation of a Novel Nicotinic Acid Analogue

Nicotinic acid, a long-established therapeutic agent, is known for its lipid-modifying properties and has demonstrated anti-inflammatory effects.[1][2] These effects are, in part, mediated through the activation of the hydroxycarboxylic acid receptor 2 (HCA2), which can modulate inflammatory responses.[3] However, the clinical utility of nicotinic acid for inflammatory conditions is hampered by side effects, most notably cutaneous flushing. This has spurred the development of analogues that may retain or enhance the therapeutic benefits while minimizing adverse effects.

2-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of nicotinic acid, presents a compelling case for investigation. The addition of a pivaloyl group to the nicotinic acid backbone may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to a more favorable efficacy and safety profile. This guide outlines a comprehensive, multi-tiered strategy for characterizing the in vitro and in vivo anti-inflammatory efficacy of this novel compound. We will use nicotinic acid as a primary comparator to benchmark its activity against the parent molecule. Additionally, we will include well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac (a non-selective COX-1/COX-2 inhibitor) and Celecoxib (a selective COX-2 inhibitor), as reference standards to contextualize its potential potency and mechanism of action.[4][5][6]

In Vitro Efficacy Assessment: A Multi-Parametric Approach

Initial characterization of the anti-inflammatory potential of this compound will be conducted through a series of in vitro assays. These assays are designed to provide a rapid and cost-effective initial screening of its biological activity and to elucidate its potential mechanisms of action.[3]

Inhibition of Protein Denaturation Assay

Protein denaturation is a key contributor to the inflammatory process, particularly in conditions like arthritis.[7] This assay will assess the ability of the test compound to prevent heat-induced denaturation of bovine serum albumin (BSA), a process that mimics the denaturation of endogenous proteins during inflammation.

Experimental Protocol:

  • Prepare a 5% w/v aqueous solution of Bovine Serum Albumin (BSA).

  • Prepare stock solutions of the test compound (this compound), nicotinic acid, diclofenac, and celecoxib in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions for each compound to be tested (e.g., 10, 50, 100, 250, 500 µg/mL).

  • In a reaction mixture, combine 450 µL of the 5% BSA solution with 50 µL of the test or reference compound dilution.

  • A control group will consist of 450 µL of BSA solution and 50 µL of the vehicle.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5 minutes.[8]

  • After cooling to room temperature, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation (Mean ± SD)IC50 (µg/mL)
This compound 10Hypothetical DataHypothetical Data
50Hypothetical Data
100Hypothetical Data
250Hypothetical Data
500Hypothetical Data
Nicotinic Acid 10Hypothetical DataHypothetical Data
50Hypothetical Data
100Hypothetical Data
250Hypothetical Data
500Hypothetical Data
Diclofenac 10Hypothetical DataHypothetical Data
50Hypothetical Data
100Hypothetical Data
250Hypothetical Data
500Hypothetical Data
Celecoxib 10Hypothetical DataHypothetical Data
50Hypothetical Data
100Hypothetical Data
250Hypothetical Data
500Hypothetical Data
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

To investigate the compound's effect on cellular inflammatory responses, we will use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation.[9] We will measure the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocol:

  • Seed RAW 264.7 cells in 24-well plates at a density of 1x10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound, nicotinic acid, diclofenac, and celecoxib for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[10] A vehicle-treated, non-LPS stimulated group will serve as a negative control, and an LPS-stimulated, vehicle-treated group will be the positive control.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine release for each compound at each concentration relative to the LPS-stimulated positive control.

Data Presentation:

CompoundConcentration (µM)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
This compound 1Hypothetical DataHypothetical Data
10Hypothetical DataHypothetical Data
50Hypothetical DataHypothetical Data
Nicotinic Acid 1Hypothetical DataHypothetical Data
10Hypothetical DataHypothetical Data
50Hypothetical DataHypothetical Data
Diclofenac 1Hypothetical DataHypothetical Data
10Hypothetical DataHypothetical Data
50Hypothetical DataHypothetical Data
Celecoxib 1Hypothetical DataHypothetical Data
10Hypothetical DataHypothetical Data
50Hypothetical DataHypothetical Data
Cyclooxygenase (COX) Enzyme Inhibition Assay

To determine if the compound acts through the well-established NSAID mechanism of COX inhibition, we will perform enzymatic assays for both COX-1 and COX-2.[11] This will provide crucial information on its potential mechanism of action and selectivity.

Experimental Protocol:

  • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • Prepare a range of concentrations for the test compound, nicotinic acid, diclofenac, and celecoxib.

  • Perform the assays according to the kit manufacturer's protocol. This typically involves the incubation of the respective enzyme with arachidonic acid as a substrate in the presence of the test compounds.

  • The product of the enzymatic reaction (e.g., Prostaglandin E2) is then quantified, often through a colorimetric or fluorescent method.

  • Calculate the percentage of COX-1 and COX-2 inhibition for each compound and determine the IC50 values.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Hypothetical DataHypothetical DataHypothetical Data
Nicotinic Acid Hypothetical DataHypothetical DataHypothetical Data
Diclofenac Hypothetical DataHypothetical DataHypothetical Data
Celecoxib Hypothetical DataHypothetical DataHypothetical Data

Visualizing the In Vitro Workflow and COX Pathway

in_vitro_workflow cluster_assays In Vitro Assays cluster_endpoints Primary Endpoints protein_denaturation Protein Denaturation (BSA Assay) pd_endpoint Inhibition of Turbidity protein_denaturation->pd_endpoint cytokine_release Cytokine Release (LPS-stimulated Macrophages) cr_endpoint Reduced TNF-α & IL-6 Levels (ELISA) cytokine_release->cr_endpoint cox_inhibition COX-1/COX-2 Enzyme Inhibition cox_endpoint IC50 for COX-1/COX-2 cox_inhibition->cox_endpoint

Caption: A streamlined workflow for the in vitro assessment of anti-inflammatory activity.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation diclofenac Diclofenac (Non-selective) diclofenac->cox1 diclofenac->cox2 celecoxib Celecoxib (Selective) celecoxib->cox2

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.

In Vivo Efficacy Evaluation: Translating In Vitro Findings to a Preclinical Model

Positive results from the in vitro assays will warrant progression to in vivo studies to assess the compound's efficacy in a more complex biological system.

Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute inflammation, ideal for the initial in vivo screening of anti-inflammatory compounds.[2][12] The edema formation is biphasic, with an early phase mediated by histamine and serotonin, and a later phase primarily driven by prostaglandins.[13]

Experimental Protocol:

  • Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Nicotinic Acid (e.g., 10, 30, 100 mg/kg, p.o.)

    • Diclofenac (e.g., 10 mg/kg, p.o.)

    • Celecoxib (e.g., 10 mg/kg, p.o.)

  • Administer the respective treatments orally one hour before the induction of inflammation.

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[14]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the paw edema (increase in volume) and the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation:

Treatment Group (Dose)Paw Edema (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema at 3 hours
Vehicle ControlHypothetical Data-
This compound (10 mg/kg)Hypothetical DataHypothetical Data
This compound (30 mg/kg)Hypothetical DataHypothetical Data
This compound (100 mg/kg)Hypothetical DataHypothetical Data
Nicotinic Acid (100 mg/kg)Hypothetical DataHypothetical Data
Diclofenac (10 mg/kg)Hypothetical DataHypothetical Data
Celecoxib (10 mg/kg)Hypothetical DataHypothetical Data
LPS-Induced Systemic Inflammation Model

To assess the compound's effect on a systemic inflammatory response, the LPS-induced endotoxemia model will be employed.[15] This model is relevant for studying the systemic release of inflammatory cytokines and can provide insights into the compound's potential utility in conditions like sepsis.

Experimental Protocol:

  • Use male C57BL/6 mice, acclimatized for at least one week.

  • Group the animals as in the paw edema model.

  • Administer the treatments orally one hour prior to the LPS challenge.

  • Induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg).[9] The control group will receive an i.p. injection of sterile saline.

  • At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood samples via cardiac puncture under anesthesia.

  • Prepare serum from the blood samples.

  • Measure the serum levels of TNF-α and IL-6 using ELISA kits.

  • Calculate the percentage reduction in serum cytokine levels for each treatment group compared to the LPS-treated vehicle group.

Data Presentation:

Treatment Group (Dose)Serum TNF-α (pg/mL) (Mean ± SEM)% Reduction of TNF-αSerum IL-6 (pg/mL) (Mean ± SEM)% Reduction of IL-6
Saline ControlHypothetical Data-Hypothetical Data-
LPS + VehicleHypothetical Data-Hypothetical Data-
LPS + Test Compound (30 mg/kg)Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
LPS + Nicotinic Acid (100 mg/kg)Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
LPS + Diclofenac (10 mg/kg)Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
LPS + Celecoxib (10 mg/kg)Hypothetical DataHypothetical DataHypothetical DataHypothetical Data

Visualizing the In Vivo Workflow

in_vivo_workflow cluster_models In Vivo Models cluster_endpoints_vivo Primary Endpoints paw_edema Carrageenan-Induced Paw Edema (Rat/Mouse) pe_endpoint Reduction in Paw Volume paw_edema->pe_endpoint lps_model LPS-Induced Systemic Inflammation (Mouse) lps_endpoint Decreased Serum TNF-α & IL-6 lps_model->lps_endpoint

Caption: A summary of the in vivo experimental models and their primary endpoints.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By systematically progressing from in vitro screening to in vivo efficacy models and comparing its performance against both its parent compound and established NSAIDs, we can generate a clear and objective assessment of its therapeutic potential.

The data generated from these studies will not only elucidate the compound's efficacy but also provide critical insights into its mechanism of action. A favorable outcome, such as potent anti-inflammatory activity with a superior side-effect profile compared to nicotinic acid and a distinct mechanistic signature from traditional NSAIDs, would strongly support its advancement into further preclinical development, including pharmacokinetic and toxicology studies.

References

A Comparative Study of 2-(Pivaloylamino)nicotinic Acid and Its Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(pivaloylamino)nicotinic acid and its structural isomers: 3-(pivaloylamino)isonicotinic acid and 4-(pivaloylamino)picolinic acid. In the ever-evolving landscape of drug discovery, pyridine carboxylic acids and their derivatives represent a privileged scaffold, known to exhibit a wide array of biological activities.[1][2] The introduction of a pivaloylamino group, a bulky and lipophilic moiety, can significantly modulate the physicochemical and pharmacokinetic properties of the parent aminopyridine carboxylic acids, potentially leading to enhanced potency, selectivity, or metabolic stability.

Due to the limited availability of direct experimental data on these specific pivaloylamino derivatives, this guide synthesizes information from analogous compounds and established synthetic methodologies to provide a predictive and practical resource for researchers. We will delve into proposed synthetic routes, comparative physicochemical properties, potential biological activities, and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Molecular Structures and Isomeric Relationships

The three compounds of interest are isomers, sharing the same molecular formula but differing in the substitution pattern on the pyridine ring. This seemingly subtle difference can have profound effects on their three-dimensional structure, electronic properties, and ultimately, their interaction with biological targets.

  • 2-(Pivaloylamino)nicotinic acid: The pivaloylamino group is at the 2-position, and the carboxylic acid is at the 3-position.

  • 3-(Pivaloylamino)isonicotinic acid: The pivaloylamino group is at the 3-position, and the carboxylic acid is at the 4-position.

  • 4-(Pivaloylamino)picolinic acid: The pivaloylamino group is at the 4-position, and the carboxylic acid is at the 2-position.

Caption: Isomeric relationship of the target compounds.

Proposed Synthesis Strategies

Synthesis of Aminopyridine Carboxylic Acid Precursors

The synthesis of the aminopyridine carboxylic acid precursors can be achieved through various established methods. The choice of route may depend on the availability of starting materials and desired scale.

  • 2-Aminonicotinic Acid: A common method involves the reaction of 2-chloronicotinic acid with ammonia.[3] Another route starts from the oxidation of quinoline.[4]

  • 3-Aminoisonicotinic Acid: This can be synthesized from 3,4-pyridinedicarboximide.[2]

  • 4-Aminopicolinic Acid: A viable route is the nitration of picolinic acid N-oxide, followed by reduction of the nitro group.[5]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_acylation N-Acylation Pyridine Derivative Pyridine Derivative Aminopyridine Carboxylic Acid Aminopyridine Carboxylic Acid Pyridine Derivative->Aminopyridine Carboxylic Acid Various Methods [1, 3, 5, 6] Pivaloylamino Derivative Pivaloylamino Derivative Aminopyridine Carboxylic Acid->Pivaloylamino Derivative Pivaloyl Chloride, Base

Caption: General two-step synthesis workflow.

N-Acylation with Pivaloyl Chloride

The final step is the acylation of the amino group. Pivaloyl chloride is a reactive acylating agent suitable for this transformation.[6] The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General N-Acylation

  • Dissolution: Suspend the aminopyridine carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 2.2 eq) to the suspension.

  • Acylation: Cool the mixture in an ice bath and add pivaloyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Comparative Physicochemical Properties

While experimental data for the target compounds is scarce, we can predict their properties based on their structures and data from analogous compounds. The introduction of the bulky, non-polar pivaloyl group is expected to increase lipophilicity (logP) and decrease aqueous solubility compared to the parent amino acids. The melting point will be influenced by the crystal packing, which is affected by the substitution pattern.

Property2-(Pivaloylamino)nicotinic Acid (Predicted)3-(Pivaloylamino)isonicotinic Acid (Predicted)4-(Pivaloylamino)picolinic Acid (Predicted)Parent Amino Acid (Experimental)
Molecular Formula C11H14N2O3C11H14N2O3C11H14N2O3C6H6N2O2
Molecular Weight 222.24 g/mol 222.24 g/mol 222.24 g/mol 138.12 g/mol
Melting Point (°C) Likely >200Likely >200Likely >2002-Aminonicotinic acid: ~295 (dec.)3-Aminoisonicotinic acid: >300[7]4-Aminopicolinic acid: >300[8]
logP (Calculated) Higher than parentHigher than parentHigher than parent2-Aminonicotinic acid: ~0.13-Aminoisonicotinic acid: ~-0.24-Aminopicolinic acid: ~-0.5
Aqueous Solubility Lower than parentLower than parentLower than parentGenerally low, increases with pH
pKa (Carboxylic Acid) ~3-4~4-5~2-32-Aminonicotinic acid: ~3.53-Aminoisonicotinic acid: ~4.84-Aminopicolinic acid: ~1.4[8]
pKa (Pyridine N) ~1-2~3-4~5-62-Aminonicotinic acid: ~1.83-Aminoisonicotinic acid: ~3.34-Aminopicolinic acid: ~5.5

Note: Predicted values are based on general trends observed for N-acylation and positional isomerism in pyridine derivatives. Experimental verification is required.

Potential Biological Activities and Screening Strategies

Nicotinic acid and its derivatives are known to possess a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10][11] The pivaloylamino-substituted isomers presented here are novel chemical entities that warrant investigation for similar activities.

Anti-inflammatory Activity

Many nicotinic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory cytokine production.[12]

Proposed Screening Assay: In-vitro COX Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, a heme cofactor, and a reducing agent (e.g., glutathione).

  • Compound Incubation: Add various concentrations of the test compounds (dissolved in DMSO) to the reaction mixture and incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 values for each compound against both COX-1 and COX-2 to determine potency and selectivity.

Antimicrobial Activity

Derivatives of pyridine carboxylic acids have also shown promise as antimicrobial agents.[10]

Proposed Screening Assay: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.

Experimental Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biological_Screening Target Compounds Target Compounds Anti-inflammatory Assay Anti-inflammatory Assay Target Compounds->Anti-inflammatory Assay Screening Antimicrobial Assay Antimicrobial Assay Target Compounds->Antimicrobial Assay Screening COX Inhibition COX Inhibition Anti-inflammatory Assay->COX Inhibition Broth Microdilution Broth Microdilution Antimicrobial Assay->Broth Microdilution IC50 Values IC50 Values COX Inhibition->IC50 Values MIC Values MIC Values Broth Microdilution->MIC Values

Caption: Proposed biological screening workflow.

Conclusion

This guide provides a foundational framework for the synthesis and comparative evaluation of 2-(pivaloylamino)nicotinic acid and its isomers. While direct experimental data is currently limited, the proposed synthetic routes are based on reliable and well-established chemical transformations. The predicted physicochemical properties and potential biological activities, derived from analogous structures, offer valuable starting points for further research. The detailed experimental protocols for synthesis and biological screening are intended to empower researchers to explore the therapeutic potential of these novel compounds. Further investigation is warranted to validate these predictions and fully elucidate the structure-activity relationships within this intriguing series of molecules.

References

A Comparative Guide to Confirming the Binding Affinity of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and compare the binding affinity of the novel compound, 2-(2,2-Dimethyl-propionylamino)-nicotinic acid. We will delve into the scientific rationale behind experimental design, present detailed protocols for robust binding assays, and offer a comparative analysis against a known standard. Our focus is to equip you with the necessary tools to generate high-quality, reproducible data for your research endeavors.

Introduction

This compound is a derivative of nicotinic acid (also known as niacin or vitamin B3).[1][2][3] Nicotinic acid is a well-established therapeutic agent for treating dyslipidemia, primarily due to its ability to raise high-density lipoprotein (HDL) cholesterol levels.[4][5] The primary molecular target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][6][7][8][9] GPR109A is a Gi/Go-coupled receptor predominantly expressed in adipocytes and immune cells.[4][] Activation of GPR109A by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][11] This signaling cascade ultimately inhibits lipolysis in adipose tissue.

Given its structural similarity to nicotinic acid, it is hypothesized that this compound also targets GPR109A. This guide will outline the experimental procedures to confirm this hypothesis and to quantify its binding affinity in comparison to nicotinic acid.

Comparative Analysis of Binding Affinity

To provide a meaningful assessment of this compound's binding characteristics, a direct comparison with the endogenous ligand, nicotinic acid, is essential. Other known GPR109A agonists, such as Acifran and Acipimox, can also serve as valuable benchmarks.[6][12]

Table 1: Hypothetical Comparative Binding Affinity Data for GPR109A

CompoundAssay TypeParameterAffinity Value
This compound Radioligand BindingKiTo be determined
Surface Plasmon ResonanceKDTo be determined
Isothermal Titration CalorimetryKDTo be determined
Nicotinic Acid (Reference) Radioligand BindingKi~300 nM
Surface Plasmon ResonanceKD~500 nM
Isothermal Titration CalorimetryKD~450 nM
Acifran (Reference) Radioligand BindingKiHigh Affinity
Acipimox (Reference) Radioligand BindingKiHigh Affinity

Note: The affinity values for nicotinic acid are representative and may vary depending on experimental conditions. The purpose of this table is to provide a template for presenting your experimental findings.

Experimental Protocols for Determining Binding Affinity

The following section details three robust and widely accepted methods for quantifying ligand-receptor binding affinity. The choice of method will depend on the specific research question, available instrumentation, and the nature of the interacting molecules.

Radioligand Competition Binding Assay

This is a classic and highly sensitive method to determine the affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A fixed concentration of a radiolabeled ligand (e.g., [³H]-nicotinic acid) is incubated with a source of the GPR109A receptor (e.g., cell membranes from a GPR109A-expressing cell line) in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated from the IC₅₀ value.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Culture a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

      • A fixed concentration of [³H]-nicotinic acid (typically at or below its KD value).

      • Increasing concentrations of this compound or nicotinic acid (for the standard curve).

      • Cell membrane preparation (typically 10-50 µg of protein per well).

    • To determine non-specific binding, include wells containing a high concentration of unlabeled nicotinic acid (e.g., 10 µM).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Causality Behind Experimental Choices: The use of a competition assay is a cost-effective and efficient way to screen and rank the affinity of unlabeled compounds without the need for direct radiolabeling of each test molecule. The choice of a stable cell line overexpressing the receptor ensures a high enough signal-to-noise ratio for accurate measurements.

Self-Validating System: The inclusion of a standard competitor (unlabeled nicotinic acid) in each experiment serves as a positive control and allows for the validation of the assay's performance. The determination of non-specific binding is crucial for accurate calculation of specific binding.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation: Receptor + Radioligand + Competitor Receptor_Prep->Incubation Ligand_Prep Radioligand & Competitor Preparation Ligand_Prep->Incubation Filtration Filtration to Separate Bound & Free Ligand Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis: IC50 & Ki Calculation Scintillation->Data_Analysis

Caption: Workflow for a radioligand competition binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[13][14][15][16] It provides kinetic information (association and dissociation rates) in addition to the equilibrium binding affinity (KD).

Principle: One of the interacting partners (the ligand, in this case, GPR109A) is immobilized on a sensor chip surface. The other partner (the analyte, this compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).

Step-by-Step Methodology:

  • Ligand (GPR109A) Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified GPR109A protein over the activated surface. The primary amine groups on the protein will form covalent bonds with the activated surface.

    • Deactivate any remaining active esters on the surface using ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized protein to allow for background subtraction.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of this compound and nicotinic acid in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

    • Inject the different concentrations of the analyte over the immobilized GPR109A surface and the reference surface at a constant flow rate.

    • Monitor the association phase (increase in RU) as the analyte binds to the ligand.

    • After the association phase, switch back to the running buffer to monitor the dissociation phase (decrease in RU) as the analyte dissociates from the ligand.

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt solution) to remove all bound analyte and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd / kₐ).

Causality Behind Experimental Choices: SPR is chosen for its ability to provide real-time kinetic data, which can offer deeper insights into the binding mechanism (i.e., how fast the compound binds and unbinds from the receptor). The use of a reference cell is critical for correcting for bulk refractive index changes and non-specific binding.

Self-Validating System: The quality of the data is highly dependent on the quality of the immobilized ligand and the proper functioning of the instrument. Running a known interacting partner (nicotinic acid) as a control helps to validate the activity of the immobilized GPR109A.

Diagram of SPR Experimental Workflow:

G cluster_prep Preparation cluster_binding Binding Measurement cluster_regeneration Regeneration cluster_analysis Analysis Immobilization Ligand (GPR109A) Immobilization on Sensor Chip Association Analyte Injection (Association) Immobilization->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Data_Analysis Data Analysis: ka, kd, & KD Calculation Dissociation->Data_Analysis Regeneration->Association Next Cycle

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[17][18][19][20][21] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (GPR109A) in the sample cell of a highly sensitive calorimeter. The heat released or absorbed upon binding is measured for each injection. As the macromolecule becomes saturated with the ligand, the heat changes diminish.

Step-by-Step Methodology:

  • Sample Preparation:

    • Express and purify a sufficient amount of soluble GPR109A protein.

    • Prepare solutions of GPR109A and this compound (and nicotinic acid for comparison) in the same buffer to minimize heats of dilution. Dialysis of both protein and ligand against the same buffer is highly recommended.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the GPR109A solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental parameters, including the temperature, stirring speed, and injection volume and duration.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the heat change associated with each injection.

  • Control Experiments:

    • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Causality Behind Experimental Choices: ITC is considered the gold standard for characterizing binding interactions because it is a label-free, in-solution technique that provides a complete thermodynamic profile. This detailed thermodynamic information can provide insights into the driving forces of the binding interaction (e.g., whether it is enthalpically or entropically driven).

Self-Validating System: The consistency of the data and the quality of the fit to the binding model are indicators of a successful experiment. Performing control experiments, such as titrating the ligand into buffer, is essential for accurate data analysis.

Diagram of ITC Experimental Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis Analysis Sample_Prep Protein & Ligand Preparation in Matched Buffer Titration Titration of Ligand into Protein Solution Sample_Prep->Titration Heat_Measurement Measurement of Heat Released or Absorbed Titration->Heat_Measurement Data_Analysis Data Analysis: KD, n, ΔH, & ΔS Calculation Heat_Measurement->Data_Analysis

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

GPR109A Signaling Pathway

Understanding the downstream signaling pathway of GPR109A is crucial for interpreting the functional consequences of ligand binding.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 2-(2,2-Dimethyl-propionylamino) -nicotinic acid (Agonist) GPR109A GPR109A Ligand->GPR109A Binds to G_protein Gαi/o GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: Simplified signaling pathway of the GPR109A receptor.

Upon agonist binding, GPR109A activates the inhibitory G-protein, Gαi/o.[4][11] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and subsequently, the inhibition of lipolysis in adipocytes.

Conclusion

This guide has provided a comprehensive overview of the methodologies required to confirm and characterize the binding affinity of this compound for its putative target, the GPR109A receptor. By employing the detailed protocols for radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can generate robust and reliable data. The comparative analysis against nicotinic acid will provide crucial insights into the potency and potential therapeutic utility of this novel compound. The principles of scientific integrity, including the use of appropriate controls and thorough data analysis, are paramount for obtaining meaningful results.

References

A Comprehensive Guide to Assessing the Specificity of 2-(pivaloylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic efficacy and safety of any small molecule are intrinsically linked to its specificity. A highly specific compound interacts with its intended target with high affinity while minimally engaging other biomolecules, thereby reducing the potential for off-target effects and adverse drug reactions. 2-(pivaloylamino)nicotinic acid is a novel derivative of nicotinic acid (niacin), a well-known lipid-lowering agent. While the pharmacological profile of nicotinic acid is well-documented, the introduction of a pivaloylamino group at the 2-position of the pyridine ring necessitates a thorough evaluation of the new molecule's specificity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing the specificity of 2-(pivaloylamino)nicotinic acid. As a Senior Application Scientist, this guide will not only outline the experimental protocols but also delve into the causality behind the experimental choices, ensuring a robust and self-validating approach.

The Known Landscape: Nicotinic Acid and its Analogs

Nicotinic acid primarily exerts its therapeutic effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] This interaction leads to a cascade of downstream signaling events that ultimately result in the modulation of lipid metabolism and inflammatory responses. However, nicotinic acid is not without its off-target effects, the most notable being cutaneous flushing, which is mediated by the release of prostaglandins.[3]

Acipimox, a structural analog of nicotinic acid, is also used as a lipid-lowering agent. While it shares the same primary target, GPR109A, it exhibits a different pharmacokinetic and side-effect profile compared to nicotinic acid, suggesting potential differences in their off-target interactions. A thorough understanding of the specificity of these parent compounds is crucial for benchmarking the performance of novel derivatives like 2-(pivaloylamino)nicotinic acid.

A Multi-pronged Strategy for Specificity Assessment

Given that 2-(pivaloylamino)nicotinic acid is a novel chemical entity, a multi-pronged approach is essential to build a comprehensive specificity profile. This strategy can be broadly divided into three phases:

Phase 1: Target Identification and Validation

The first and most critical step is to determine if 2-(pivaloylamino)nicotinic acid retains affinity for the primary target of nicotinic acid, GPR109A, and to identify any novel primary targets.

Experimental Approach 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Rationale: This unbiased approach allows for the identification of direct binding partners of the compound from a complex biological sample, such as a cell lysate. By immobilizing 2-(pivaloylamino)nicotinic acid on a solid support, proteins that bind to it can be captured, eluted, and identified by mass spectrometry.[4]

  • Experimental Protocol: Affinity Chromatography-Mass Spectrometry

    • Synthesis of an Affinity Probe: Synthesize a derivative of 2-(pivaloylamino)nicotinic acid with a linker arm and a reactive group (e.g., biotin) for immobilization.

    • Immobilization: Covalently attach the affinity probe to a solid support (e.g., streptavidin-coated agarose beads).

    • Protein Extraction: Prepare a protein lysate from a relevant cell line or tissue that expresses potential targets (e.g., cells overexpressing GPR109A or a panel of cell lines).

    • Affinity Capture: Incubate the immobilized probe with the protein lysate to allow for binding.

    • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the support using a competitive ligand (e.g., excess free 2-(pivaloylamino)nicotinic acid) or by denaturing conditions.

    • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the pulldown with the test compound compared to a negative control (e.g., beads without the compound).

Experimental Approach 2: Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that the binding of a ligand to its target protein increases the thermal stability of the protein. This change in thermal stability can be quantified, providing evidence of a direct interaction within the cell.[5][6]

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Treat intact cells with 2-(pivaloylamino)nicotinic acid at various concentrations. A vehicle-treated control is essential.

    • Thermal Challenge: Heat the treated cells across a range of temperatures.

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Detection: Quantify the amount of the target protein (e.g., GPR109A) remaining in the soluble fraction at each temperature using a specific antibody and a suitable detection method (e.g., Western blotting or ELISA).

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 2: Broad Off-Target Profiling

Once a primary target is identified and validated, the next crucial step is to assess the compound's promiscuity by screening it against a broad range of potential off-targets.

Experimental Approach 3: Large-Scale Kinase Profiling

  • Rationale: Protein kinases are a large family of enzymes that are common off-targets for many small molecules due to the conserved nature of their ATP-binding pocket. Screening against a large panel of kinases provides a broad view of the compound's selectivity within this important target class.[7]

  • Workflow: Kinome Scanning A typical workflow for a commercial kinome scanning service (e.g., DiscoverX KINOMEscan®) involves a competition binding assay where the test compound is incubated with a panel of DNA-tagged kinases and an immobilized ligand that binds to the active site of the kinases. The amount of kinase bound to the immobilized ligand is quantified by qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.

  • Data Interpretation: The results are typically presented as a percentage of control or a selectivity score. A lower percentage of control indicates stronger binding. A selectivity score can be calculated to provide a quantitative measure of the compound's promiscuity.

Experimental Approach 4: Safety Pharmacology Profiling

  • Rationale: Beyond kinases, it is important to screen for interactions with other target classes known to be associated with adverse drug reactions. Commercial safety screening panels (e.g., Eurofins SafetyScreen) offer a cost-effective way to assess a compound's activity against a broad range of GPCRs, ion channels, transporters, and enzymes.[8]

  • Workflow: Safety Panel Screening The compound is tested at a fixed concentration (typically 1-10 µM) against a panel of targets in functional or binding assays. The results are reported as a percentage of inhibition or activation.

  • Data Interpretation: A significant interaction (typically >50% inhibition or activation) at a concentration of 10 µM or less is considered a potential off-target liability and warrants further investigation.

Phase 3: Comparative Analysis and Data Synthesis

The final phase involves comparing the specificity profile of 2-(pivaloylamino)nicotinic acid with that of nicotinic acid and other relevant benchmarks.

Comparative Data Table

Assay2-(pivaloylamino)nicotinic acidNicotinic AcidAcipimox
GPR109A Binding Affinity (Ki) To be determinedHigh affinityModerate affinity
Kinome Scan (Selectivity Score) To be determinedData not publicly availableData not publicly available
Safety Screen (Notable Hits) To be determinedProstaglandin pathway activationReduced prostaglandin activation
In vivo Side Effects To be determinedFlushing, gastrointestinal upsetReduced flushing

This table should be populated with the experimental data generated for 2-(pivaloylamino)nicotinic acid and compared with existing data for nicotinic acid and acipimox.

Visualization of Experimental Workflows

Target_Identification cluster_AC_MS Affinity Chromatography-Mass Spectrometry cluster_CETSA Cellular Thermal Shift Assay Synthesize_Probe Synthesize Affinity Probe Immobilize_Probe Immobilize on Beads Synthesize_Probe->Immobilize_Probe Incubate_Lysate Incubate with Cell Lysate Immobilize_Probe->Incubate_Lysate Wash_Beads Wash to Remove Non-specific Binders Incubate_Lysate->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins LC_MS LC-MS/MS Analysis Elute_Proteins->LC_MS Identify_Targets Identify Potential Targets LC_MS->Identify_Targets Confirm_Engagement Confirm Target Engagement Identify_Targets->Confirm_Engagement Validate Hits Treat_Cells Treat Cells with Compound Heat_Challenge Apply Thermal Gradient Treat_Cells->Heat_Challenge Lyse_Cells Lyse Cells & Separate Fractions Heat_Challenge->Lyse_Cells Quantify_Protein Quantify Soluble Target Protein Lyse_Cells->Quantify_Protein Generate_Curve Generate Melting Curve Quantify_Protein->Generate_Curve Generate_Curve->Confirm_Engagement Start Start Specificity Assessment Start->Synthesize_Probe Start->Treat_Cells Off_Target_Profiling cluster_Kinome Kinome Profiling cluster_Safety Safety Pharmacology Profiling Validated_Target Validated Primary Target Kinome_Screen Screen against Kinase Panel Validated_Target->Kinome_Screen Safety_Screen Screen against Safety Panel (GPCRs, Ion Channels, etc.) Validated_Target->Safety_Screen Analyze_Kinome Analyze Inhibition Data Kinome_Screen->Analyze_Kinome Kinase_Hits Identify Kinase Off-Targets Analyze_Kinome->Kinase_Hits Comprehensive_Profile Comprehensive Specificity Profile Kinase_Hits->Comprehensive_Profile Analyze_Safety Analyze Activity Data Safety_Screen->Analyze_Safety Safety_Hits Identify Safety-Related Off-Targets Analyze_Safety->Safety_Hits Safety_Hits->Comprehensive_Profile

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS No. 125867-25-6), a compound whose handling requires a thorough understanding of its potential hazards. The procedures outlined herein are designed to ensure the safety of personnel and the protection of the environment, reflecting the principles of expertise, authoritativeness, and trustworthiness that should govern all laboratory operations.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a comprehensive risk assessment is paramount. This compound is classified as an irritant and a combustible solid.[1] Furthermore, it is designated with a Water Hazard Class (WGK) of 3, signifying that it is severely hazardous to water.[2] The causality behind stringent disposal procedures for this compound is rooted in these classifications. As an irritant, direct contact can cause skin and eye irritation. Its combustible nature necessitates precautions against ignition sources. The high water hazard classification underscores the critical need to prevent its release into aquatic environments, where it could cause significant harm.

Hazard ClassificationDescriptionSource
Physical Hazard Combustible Solid--INVALID-LINK--[2]
Health Hazard Irritant--INVALID-LINK--[1]
Environmental Hazard WGK 3: Severely hazardous to water--INVALID-LINK--[2]

Personal Protective Equipment (PPE) and Handling Precautions

To mitigate the risks associated with handling this compound, all personnel must be equipped with and trained in the use of appropriate PPE. The selection of PPE is directly informed by the compound's hazard profile.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use. Avoid latex gloves, as they may offer insufficient protection against this class of chemical.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility, such as during the preparation of disposal solutions.

  • Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary. All respiratory protection must be used in accordance with a comprehensive respiratory protection program that includes fit testing, training, and medical evaluations, as stipulated by OSHA standard 29 CFR 1910.134.

Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to prevent exposure and environmental contamination. The following workflow is designed to address spills of this compound effectively.

Spill_Management_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_disposal Final Disposal spill Spill of 2-(2,2-Dimethyl- propionylamino)-nicotinic acid evacuate Evacuate Immediate Area spill->evacuate Immediate Action alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into a Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Chemical Waste decontaminate->dispose

Caption: Spill Management Workflow for this compound.

Disposal Procedures

The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. Given its classification as severely hazardous to water, under no circumstances should this compound be disposed of down the drain.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material chemically compatible with the compound. High-density polyethylene (HDPE) is a suitable choice.

    • The label should include the full chemical name, CAS number, and the appropriate hazard warnings (Irritant, Combustible Solid, Marine Pollutant).

  • Waste Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area must be well-ventilated, secure, and away from heat sources or incompatible materials.

    • The storage class for this compound is 11, for combustible solids, which should guide its placement within the storage facility.[2]

  • Final Disposal:

    • Arrange for the disposal of the waste through a licensed hazardous waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • The recommended method of disposal for this type of compound is incineration in a permitted hazardous waste incinerator. This method ensures the complete destruction of the chemical, preventing its release into the environment.

The following decision tree illustrates the logical progression for the proper disposal of this compound waste.

Disposal_Decision_Tree start Waste 2-(2,2-Dimethyl-propionylamino) -nicotinic acid Generated is_contaminated Is the waste mixed with other chemicals? start->is_contaminated collect_separate Collect in a dedicated, labeled container is_contaminated->collect_separate No collect_mixed Consult Chemical Compatibility Chart and collect in a suitable container is_contaminated->collect_mixed Yes storage Store in designated hazardous waste area collect_separate->storage collect_mixed->storage disposal_company Contact Licensed Hazardous Waste Disposal Company storage->disposal_company provide_sds Provide SDS to Disposal Company disposal_company->provide_sds incineration Incinerate at a Permitted Hazardous Waste Facility provide_sds->incineration

References

Navigating the Safe Handling of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Given its chemical structure as a derivative of nicotinic acid, a carboxylic acid, we must anticipate potential hazards including:

  • Skin and Eye Irritation: Carboxylic acids are known to cause irritation upon contact with skin and eyes.[6][7] Prolonged exposure can lead to more severe chemical burns.

  • Respiratory Irritation: As a powdered substance, there is a significant risk of forming combustible dust concentrations in the air and causing respiratory irritation if inhaled.[8][9]

  • Harmful if Swallowed: Ingestion of similar compounds may be harmful.[8]

It is imperative to handle this compound with the assumption of these hazards until a comprehensive SDS becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 2-(2,2-Dimethyl-propionylamino)-nicotinic acid, grounded in established safety standards.

PPE Category Specific Recommendations Rationale and Supporting Standards
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[10]Protects against skin contact and irritation. Gloves should be inspected before use and changed immediately if contaminated.[8] Adherence to OSHA's Hand Protection Standard (29 CFR 1910.138) is mandatory.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles meeting ANSI Z.87.1 standards.[8] A face shield is recommended when there is a significant risk of splashing or dust generation.[8][10]Prevents eye irritation from dust particles or splashes. This aligns with OSHA's Eye and Face Protection Standard (29 CFR 1910.133).
Protective Clothing A chemical-resistant lab coat, fully buttoned. Fully enclosed shoes made of a chemical-resistant material.[8]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient to maintain dust levels below exposure limits.[8][11]Protects against the inhalation of airborne particles. The specific type of respirator will depend on the potential exposure levels.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[8]

  • Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.

  • Emergency Equipment: Confirm the location and accessibility of eyewash stations and safety showers.[11][12]

Handling the Solid Compound
  • Weighing and Transfer: Use a spatula for transferring the solid compound. Avoid actions that could generate dust, such as pouring from a height.[8] Weighing should be done in a fume hood or a balance enclosure.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[8]

Post-Handling Procedures
  • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat and eye protection.[8]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][13]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[8]

  • Chemical Waste: Unused or waste quantities of the chemical should be disposed of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Disposal Method: For compounds like nicotinic acid, a common disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[13] However, always follow your local and national regulations.

Visualizing the Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages of safely handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Preparation & Controls cluster_handling Handling Procedures cluster_post Post-Handling cluster_disposal Disposal prep_area Designated Area (Fume Hood) vent_check Ventilation Check prep_area->vent_check emergency_eq Emergency Equipment (Eyewash, Shower) vent_check->emergency_eq weighing Weighing & Transfer (Low Dust Generation) emergency_eq->weighing solution_prep Solution Preparation (Slow Addition) weighing->solution_prep decon Decontaminate Surfaces solution_prep->decon ppe_removal Proper PPE Removal decon->ppe_removal hand_wash Thorough Hand Washing ppe_removal->hand_wash waste_seg Segregate Contaminated Waste hand_wash->waste_seg chem_waste Dispose as Hazardous Chemical Waste waste_seg->chem_waste

Caption: Workflow for the safe handling and disposal of this compound.

Conclusion: A Culture of Safety

While this guide provides a robust framework for handling this compound, it is not a substitute for a compound-specific SDS. It is the responsibility of every researcher to actively seek out the most detailed safety information available and to adhere to their institution's Chemical Hygiene Plan.[2][3] By integrating these principles of caution, preparedness, and responsible handling into our daily laboratory practices, we uphold our commitment to scientific integrity and, most importantly, to the well-being of our colleagues and ourselves.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.